molecular formula C32H43ClN2O9 B15607831 Ansamitocin P-3

Ansamitocin P-3

カタログ番号: B15607831
分子量: 635.1 g/mol
InChIキー: OPQNCARIZFLNLF-JSPHAMTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ansamitocin P-3 is a useful research compound. Its molecular formula is C32H43ClN2O9 and its molecular weight is 635.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C32H43ClN2O9

分子量

635.1 g/mol

IUPAC名

[(1S,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10+/t19?,23-,24?,25?,28-,31-,32-/m0/s1

InChIキー

OPQNCARIZFLNLF-JSPHAMTJSA-N

製品の起源

United States

Foundational & Exploratory

The Discovery of Ansamitocin P-3 from Actinosynnema pretiosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation, characterization, and production of a potent anti-tumor agent.

Introduction

Ansamitocin P-3, a member of the maytansinoid class of ansamycin (B12435341) antibiotics, is a potent microtubule-depolymerizing agent with significant anti-tumor activity.[1] First isolated from the fermentation broth of the actinomycete Actinosynnema pretiosum (formerly Nocardia sp. C-15003), this 19-membered macrocyclic lactam has garnered substantial interest in the field of oncology.[1] Its derivatives are utilized as the cytotoxic "warhead" in antibody-drug conjugates (ADCs), including the FDA-approved drugs Kadcyla® and Elahere®, for targeted cancer therapy.[1] This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental protocols for its production, isolation, and characterization, and presenting key quantitative data for researchers, scientists, and drug development professionals.

Biosynthesis of this compound

The biosynthesis of this compound in Actinosynnema pretiosum is a complex process governed by a dedicated biosynthetic gene cluster (asm BGC).[1][2] The pathway initiates with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), derived from uridine (B1682114) diphosphate (B83284) (UDP)-glucose via the aminoshikimate pathway.[1] The polyketide backbone is then assembled by a type I polyketide synthase (PKS) through the sequential addition of extender units. Following the cyclization of the polyketide chain to form the proansamitocin (B1237151) macrocycle, a series of post-PKS modifications, including methylation, chlorination, carbamoylation, epoxidation, and esterification, lead to the final product, this compound.[2]

Ansamitocin_P3_Biosynthesis UDP_Glucose UDP-Glucose AHBA_Pathway Aminoshikimate Pathway UDP_Glucose->AHBA_Pathway asm23-24, asm43-47 AHBA 3-Amino-5-hydroxy- benzoic Acid (AHBA) (Starter Unit) AHBA_Pathway->AHBA PKS Type I Polyketide Synthase (PKS) AHBA->PKS asmA, asmB Proansamitocin Proansamitocin PKS->Proansamitocin asm9 (Cyclization) Post_PKS Post-PKS Modifications (Methylation, Halogenation, Carbamoylation, Epoxidation, Ester Side Chain Addition) Proansamitocin->Post_PKS asm13-15, asm17 AP3 This compound Post_PKS->AP3

Caption: Simplified biosynthetic pathway of this compound in Actinosynnema pretiosum.

Experimental Protocols

Fermentation of Actinosynnema pretiosum

The production of this compound is achieved through submerged fermentation of Actinosynnema pretiosum. Various media compositions and culture conditions have been optimized to enhance the yield.

a. Seed Culture Preparation:

  • Medium: A typical seed culture medium contains (w/v): 2% glucose, 4% soluble starch, 1% soybean meal, 0.5% polypeptone, 0.3% NaCl, and 0.5% CaCl₂, with the pH adjusted to 7.0.[1]

  • Inoculation: Inoculate the seed medium with a spore suspension of A. pretiosum.

  • Incubation: Incubate the culture at 28°C with shaking at 220 rpm for 48 hours.[1]

b. Production Fermentation:

  • Medium: A common fermentation medium consists of (w/v): 3% maltodextrin, 3% soluble starch, 1% malt (B15192052) extract, 0.5% polypeptone, and 1% CaCl₂, with the pH adjusted to 7.0.[1] Another optimized medium utilizes cane molasses (63.22 g/L), glycerol (B35011) (22.91 g/L), and cold-pressed soybean powder (3.29 g/L).

  • Inoculation: Transfer the seed culture to the fermentation medium.

  • Incubation: Incubate at 28°C with shaking at 220 rpm for up to 144 hours.[1]

Fermentation_Workflow Spore_Suspension A. pretiosum Spore Suspension Seed_Culture Seed Culture (28°C, 220 rpm, 48h) Spore_Suspension->Seed_Culture Inoculation Production_Culture Production Fermentation (28°C, 220 rpm, up to 144h) Seed_Culture->Production_Culture Transfer Harvest Harvest Fermentation Broth Production_Culture->Harvest

Caption: General workflow for the fermentation of Actinosynnema pretiosum to produce this compound.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

a. Extraction:

  • Extract the culture supernatant with an equal volume of ethyl acetate.[1]

  • Alternatively, the fermentation broth can be extracted with a non-aromatic water-immiscible solvent.[3]

b. Purification:

  • Column Chromatography: The crude extract can be subjected to column chromatography using silica (B1680970) gel or alumina.[3][4]

  • High-Performance Counter-Current Chromatography (HPCCC): A highly efficient method for the separation and purification of this compound has been developed using HPCCC. A two-phase solvent system of hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v) can be employed.[5] This method has been shown to yield 28.8 mg of this compound with a purity of 98.4% from 160 mg of crude sample in under 80 minutes.[5]

Purification_Workflow Fermentation_Broth Fermentation Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Purification (e.g., HPCCC, Column Chromatography) Crude_Extract->Chromatography Pure_AP3 Pure this compound Chromatography->Pure_AP3

Caption: Workflow for the extraction and purification of this compound from fermentation broth.

Analytical Methods

a. High-Performance Liquid Chromatography (HPLC):

  • Column: Diamonsil C18 column (250 mm × 4.6 mm).[1]

  • Mobile Phase: Acetonitrile–water gradient.[1]

  • Detection: UV at 254 nm.[1]

b. Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):

  • Column: Betabasic C8 column (50 mm x 2.1 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with 70% acetonitrile/0.9% formic acid.[6]

  • Detection: Multiple-reaction-monitoring (MRM) mode with precursor/product ion pair of m/z 635.2/547.2 for this compound.[6]

Quantitative Data

The production of this compound can be significantly influenced by the strain of Actinosynnema pretiosum and the fermentation conditions. The following tables summarize reported production yields.

Table 1: this compound Production by Different Actinosynnema pretiosum Strains

StrainConditionThis compound Titer (mg/L)Reference
A. pretiosum X47 (Wild Type)Standard Fermentation (144 h)18.36 ± 2.21[1]
A. pretiosum ΔcrsR MutantStandard Fermentation (144 h)6.67 ± 1.54[1]
A. pretiosum M-asmUdpg:asm13-17Engineered Strain582.7[2]
A. pretiosum ATCC 31565Wild Type-[7]
A. pretiosum ATCC 31565 asm25 knockoutwith isobutanol>6-fold increase vs WT[8]

Table 2: Effect of Fermentation Conditions on this compound Production

ConditionThis compound Titer (mg/L)Reference
Optimized Economical Medium111.9
Optimized Economical Medium + Supplements141
Addition of Mg2+85 (3-fold increase vs control)[8]
Addition of Soybean Oil (0.52%)106.04[9]
Overexpression of FtsZ in WXR-30327.37
Overexpression of FtsZ in WXR-30 + 24 g/L Yeast Extract371.16

Conclusion

The discovery of this compound from Actinosynnema pretiosum has paved the way for the development of highly effective targeted cancer therapies. Understanding the intricacies of its biosynthesis, optimizing fermentation and purification processes, and developing robust analytical methods are crucial for ensuring a stable supply of this vital pharmaceutical compound. This technical guide provides a foundational resource for researchers and professionals in the field, offering detailed protocols and quantitative data to support further research and development in the production and application of this compound.

References

An in-depth technical guide to the Ansamitocin P-3 Biosynthesis Pathway and Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a potent antitumor agent, belongs to the maytansinoid family of natural products.[1] These compounds are known for their ability to disrupt microtubule assembly, making them valuable payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1] this compound is a 19-membered macrocyclic lactam produced by the actinomycete Actinosynnema pretiosum.[2][3] Understanding its complex biosynthetic pathway is crucial for improving production titers through metabolic engineering and for generating novel, structurally modified maytansinoids with potentially enhanced therapeutic properties. This guide provides a detailed overview of the this compound biosynthesis pathway, the organization of its gene clusters, and key experimental methodologies used in its study.

This compound Biosynthesis Gene Clusters

The biosynthesis of this compound is governed by a set of genes, designated asm, which are uniquely dispersed into two separate gene clusters in Actinosynnema pretiosum.[4][5] This is a rare arrangement for secondary metabolite biosynthesis in actinomycetes.[4]

  • Cluster I contains the majority of the biosynthetic genes, including those for the polyketide synthase (PKS), post-PKS modification enzymes, and genes for the biosynthesis of the unusual methoxymalonate extender unit.[2][4][5]

  • Cluster II is primarily responsible for the synthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[2][4][5] Deletion of this cluster abolishes ansamitocin production, which can be restored by feeding AHBA to the mutant strain.[2][6]

A schematic representation of the two gene clusters is provided below.

ansamitocin_gene_clusters cluster_1 Cluster I cluster_2 Cluster II asmA asmA (PKS) asmB asmB (PKS) asmC asmC (PKS) asmD asmD (PKS) asm9 asm9 (Cyclase) asm13_17 asm13-17 (Methoxymalonate synthesis) post_pks Post-PKS Modification Genes (asm7, 10, 11, 12, 19, 21, etc.) ahba_genes AHBA Synthesis Genes (asm22-24, 43-45, 47)

Figure 1. Organization of the this compound Biosynthesis Gene Clusters.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be divided into three main stages:

  • Formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).

  • Assembly of the polyketide backbone by a type I polyketide synthase (PKS).

  • Post-PKS modifications to yield the final product.

A detailed diagram of the biosynthetic pathway is presented below.

ansamitocin_biosynthesis_pathway UDP_Glucose UDP-Glucose AHBA_Synthase AHBA Synthase Complex (asm22-24, 43-45, 47) UDP_Glucose->AHBA_Synthase aminoshikimate pathway AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) PKS Type I Polyketide Synthase (AsmA, AsmB, AsmC, AsmD) AHBA->PKS Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Extender Units Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Extender Units Methoxymalonyl_ACP Methoxymalonyl-ACP Methoxymalonyl_ACP->PKS Extender Units Proansamitocin Proansamitocin Post_PKS_Enzymes Post-PKS Modification Enzymes (Asm7, 10, 11, 12, 19, 21, etc.) Proansamitocin->Post_PKS_Enzymes Series of modifications Ansamitocin_P3 This compound AHBA_Synthase->AHBA Asm9 Asm9 (Cyclase) PKS->Asm9 Polyketide Chain Asm9->Proansamitocin Cyclization Post_PKS_Enzymes->Ansamitocin_P3

Figure 2. This compound Biosynthesis Pathway.
Biosynthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)

The biosynthesis of this compound is initiated with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), via the aminoshikimate pathway.[1] This pathway utilizes intermediates from primary metabolism, with Uridine Diphosphate Glucose (UDPG) serving as the initial precursor.[1] The genes responsible for AHBA synthesis, including asm22–24, asm43–45, and asm47, are located in Cluster II.[2][5] A key enzyme in this pathway is AHBA synthase, which catalyzes the aromatization of 5-amino-5-deoxy-3-dehydroshikimate to AHBA.[7][8] Interestingly, there are two homologues of the AHBA synthase gene, suggesting potentially different functions in AHBA formation.[2][5]

Polyketide Chain Assembly

The core structure of this compound is a polyketide chain assembled by a type I polyketide synthase (PKS) system.[2] This PKS is encoded by four large genes, asmA, asmB, asmC, and asmD, located in Cluster I.[2][5] These genes encode eight modules, each responsible for a specific round of chain elongation.[2] The PKS utilizes AHBA as the starter unit and incorporates three molecules of malonyl-CoA, three molecules of methylmalonyl-CoA, and one molecule of an unusual extender unit, methoxymalonyl-acyl carrier protein (ACP), to construct the polyketide backbone.[9] The biosynthesis of methoxymalonyl-ACP is encoded by the asm13-17 gene set.[5] Following the final elongation step, the fully extended polyketide chain is transferred to the cyclizing enzyme, Asm9, which is homologous to RifF from the rifamycin (B1679328) biosynthetic pathway.[2] Asm9 catalyzes an intramolecular amide bond formation between the carboxyl group of the polyketide and the amino group of AHBA, releasing the 19-membered macrocyclic lactam, proansamitocin.[2]

Post-PKS Modifications

Proansamitocin undergoes a series of enzymatic modifications to yield the final active compound, this compound. These post-PKS tailoring steps include methylations, an epoxidation, a chlorination, and the addition of acyl and carbamoyl (B1232498) groups.[4][5] Several genes in Cluster I have been identified as encoding the enzymes responsible for these modifications:

  • asm10 : Encodes an N-methyltransferase responsible for the N-methylation of the amide bond in the macrolactam ring.[10][11]

  • asm12 : Encodes a halogenase that introduces a chlorine atom.[12]

  • asm21 : Encodes a carbamoyltransferase.[12]

  • asm7 : Encodes a 20-O-methyltransferase.[12]

  • asm19 : Encodes a 3-O-acyltransferase.[12]

  • asm11 : Encodes an epoxidase.[12]

The enzymes involved in these post-PKS modifications exhibit some substrate flexibility, leading to the formation of a metabolic grid with multiple parallel pathways, although a preferred reaction sequence exists.[12]

Quantitative Data on this compound Production

Efforts to improve this compound production have focused on optimizing fermentation conditions and metabolic engineering strategies. The following tables summarize some of the reported yields under various conditions.

Table 1: this compound Production under Different Fermentation Conditions

StrainCarbon Source(s)Nitrogen Source(s)Additives/OptimizationsAP-3 Titer (mg/L)Fold IncreaseReference
A. pretiosumFructose, Glycerol, Soluble StarchYeast Extract, NH4ClOptimized medium1449[13]
A. pretiosum--Mg2+ addition853[14]
A. pretiosum X47 (wild-type)--Standard fermentation18.36 ± 2.21-[1]
A. pretiosum ΔcrsR mutant--Standard fermentation6.67 ± 1.54-[1]
A. pretiosum--Soybean oil as oxygen vector106.041.49[2]
A. pretiosum Oasm13-17:asmUdpgFructose, Isobutanol-Fed-batch fermentation757.7-[15]
A. pretiosum ATCC 31565 (wild-type)--Standard fermentation~100-[16]
A. pretiosum Δasm25 mutant--Standard fermentation>200>2[16]
A. pretiosumCane Molasses, GlycerolCold-pressed Soybean PowderIsobutanol, Soybean oil, Vitamin B1141-[3]

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of this compound biosynthesis.

Gene Inactivation and Heterologous Expression

CRISPR-Cas9 Mediated Gene Inactivation:

A common method for functional analysis of the asm genes is targeted gene inactivation using CRISPR-Cas9 technology. A general workflow for this process is as follows:

  • Design and Construction of the CRISPR-Cas9 Plasmid:

    • A specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., asm25) is designed.

    • The sgRNA cassette is cloned into a suitable E. coli-Actinosynnema shuttle vector containing the Cas9 nuclease gene and flanking homology arms for homologous recombination.

  • Transformation of Actinosynnema pretiosum :

    • The constructed plasmid is introduced into A. pretiosum via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Selection and Screening of Mutants:

    • Exconjugants are selected on appropriate antibiotic-containing media.

    • Colony PCR and subsequent DNA sequencing are used to screen for and confirm the desired gene deletion or modification.

  • Curing of the Plasmid:

    • The CRISPR-Cas9 plasmid is eliminated from the confirmed mutant strain by successive rounds of cultivation in non-selective media.

crispr_workflow start Design sgRNA targeting the gene of interest construct Construct CRISPR-Cas9 plasmid with sgRNA and homology arms start->construct transform Introduce plasmid into A. pretiosum via conjugation construct->transform select Select exconjugants on antibiotic media transform->select screen Screen for mutants by PCR and sequencing select->screen cure Cure the plasmid from the confirmed mutant screen->cure end_node Gene-inactivated mutant strain obtained cure->end_node

Figure 3. Workflow for CRISPR-Cas9 Mediated Gene Inactivation in A. pretiosum.

Heterologous Expression of asm Genes:

To characterize the function of individual enzymes in the this compound pathway, the corresponding genes can be heterologously expressed in a suitable host, such as E. coli. A typical procedure involves:

  • Cloning of the Gene of Interest: The target asm gene is amplified by PCR from A. pretiosum genomic DNA and cloned into an expression vector (e.g., pET series) containing a suitable tag (e.g., His-tag) for purification.

  • Transformation and Expression: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Enzyme Assays: The activity of the purified enzyme is then characterized using appropriate substrates and analytical techniques.

Fermentation and this compound Analysis

Fermentation of Actinosynnema pretiosum :

  • Seed Culture: A. pretiosum spores or mycelia are inoculated into a seed medium and incubated for a specified period (e.g., 48 hours) with shaking.

  • Production Culture: The seed culture is then transferred to a larger volume of production medium. Fermentation is carried out for several days (e.g., 7-9 days) under controlled conditions of temperature and agitation.

  • Sampling: Samples are withdrawn at regular intervals to monitor cell growth (dry cell weight) and this compound production.

Extraction and Quantification of this compound:

  • Extraction: The fermentation broth is centrifuged to separate the supernatant and mycelia. This compound is typically extracted from the supernatant using an organic solvent such as ethyl acetate.

  • Quantification: The extracted this compound is quantified by High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm). A standard curve of purified this compound is used for accurate quantification.

Enzyme Assays

Asm10 (N-methyltransferase) Activity Assay:

  • Substrate: N-desmethyl-ansamitocin P-3.

  • Co-substrate: S-adenosyl-L-methionine (SAM).

  • Reaction Conditions: The purified Asm10 enzyme is incubated with N-desmethyl-ansamitocin P-3 and SAM in a suitable buffer at an optimal pH and temperature (e.g., pH 10.0, 32°C).[10][11]

  • Analysis: The reaction product, this compound, is detected and quantified by HPLC or LC-MS.

AHBA Synthase Assay:

  • Substrate: 5-deoxy-5-amino-3-dehydroshikimic acid.

  • Reaction Conditions: The purified AHBA synthase is incubated with its substrate in a suitable buffer.

  • Analysis: The formation of AHBA can be monitored by HPLC or by spectrophotometry, following the change in absorbance at a specific wavelength.

Conclusion

The biosynthesis of this compound is a complex and fascinating process involving a unique split gene cluster organization and a series of intricate enzymatic reactions. A thorough understanding of this pathway, from the synthesis of the AHBA starter unit to the final post-PKS modifications, is essential for the rational design of strategies to improve production yields and to generate novel maytansinoid analogs. The experimental methodologies outlined in this guide provide a framework for the functional analysis of the asm genes and for the optimization of this compound production. Further research into the regulatory networks governing the expression of the asm gene clusters and the detailed kinetic characterization of the biosynthetic enzymes will undoubtedly pave the way for the development of more effective and accessible ansamitocin-based therapeutics.

References

Ansamitocin P-3: A Technical Guide to its Tubulin-Targeting Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent microtubule-targeting agent belonging to the maytansinoid family of macrolide antibiotics.[1][2] Originally isolated from Nocardia, this structural analogue of maytansine (B1676224) has demonstrated significant antitumor activity against a variety of cancer cell lines, positioning it as a molecule of high interest in the development of antibody-drug conjugates (ADCs).[1][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its interaction with tubulin and the subsequent cellular consequences. The information presented herein is intended to support researchers and drug development professionals in their efforts to leverage the therapeutic potential of this compound.

Mechanism of Action: Tubulin Inhibition

This compound exerts its cytotoxic effects primarily by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell signaling, and intracellular transport.[4][5]

Binding to Tubulin

This compound binds directly to tubulin, the heterodimeric protein subunit of microtubules.[1][6] Studies have shown that this compound binds to purified tubulin with a dissociation constant (Kd) in the micromolar range, inducing conformational changes in the protein upon binding.[1][2][6] Competitive binding assays and docking analyses suggest that the this compound binding site on tubulin partially overlaps with the vinblastine (B1199706) binding site.[1][7] This binding is stabilized by hydrogen bonds and weak interactions, such as halogen-oxygen interactions.[1][6] High-resolution crystal structures of tubulin in complex with the related maytansine have further elucidated this binding pocket on β-tubulin, which is distinct from the vinca (B1221190) domain and interferes with the longitudinal interactions between tubulin dimers.[8][9]

Disruption of Microtubule Dynamics

The binding of this compound to tubulin leads to the potent inhibition of microtubule polymerization.[4] At nanomolar concentrations, it effectively prevents the assembly of tubulin into microtubules.[4] Furthermore, this compound actively promotes the depolymerization of existing microtubules, leading to a significant reduction in the cellular microtubule network.[1][5] This disruption is observed in both interphase and mitotic cells, ultimately interfering with the formation and function of the mitotic spindle.[1][5]

Mitotic Arrest and Apoptosis

The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[1][6] This activation is characterized by the accumulation of checkpoint proteins such as Mad2 and BubR1.[1][6] The sustained activation of the SAC leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][2] Unable to resolve this mitotic block, the cancer cells are ultimately driven into a p53-mediated apoptotic pathway, leading to programmed cell death.[1][7] This is evidenced by the nuclear accumulation of p53 and its downstream effector, p21.[1][7]

Quantitative Data

The following tables summarize the key quantitative data related to the tubulin-inhibiting and cytotoxic activities of this compound.

ParameterValueReference
Dissociation Constant (Kd) for Tubulin Binding1.3 ± 0.7 µM[1][6]

Table 1: this compound Tubulin Binding Affinity. This table presents the in vitro binding affinity of this compound to purified tubulin.

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[1][6]
HeLaCervical Carcinoma50 ± 0.5[1][6]
EMT-6/AR1Murine Mammary Tumor (Multi-drug resistant)140 ± 17[1][6]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[1][6]
A-549Lung Carcinoma4 x 10^-1 pM (as 4 x 10^-7 µg/mL)[4]
HT-29Colon Adenocarcinoma4 x 10^-1 pM (as 4 x 10^-7 µg/mL)[4]
HCT-116Colon Carcinoma81 pM[4]

Table 2: In Vitro Cytotoxicity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its characterization.

Ansamitocin_P3_Signaling_Pathway AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to MT_Depolymerization Microtubule Depolymerization Tubulin->MT_Depolymerization Inhibits Polymerization & Promotes Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption MT_Depolymerization->Mitotic_Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Disruption->SAC_Activation Mad2_BubR1 Mad2 & BubR1 Accumulation SAC_Activation->Mad2_BubR1 G2M_Arrest G2/M Phase Arrest Mad2_BubR1->G2M_Arrest p53_Activation p53 Activation & Nuclear Accumulation G2M_Arrest->p53_Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis p21_Accumulation p21 Nuclear Accumulation p53_Activation->p21_Accumulation p21_Accumulation->Apoptosis

This compound signaling pathway. (Max Width: 760px)

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis & Interpretation Tubulin_Polymerization Tubulin Polymerization Assay (IC50 Determination) Data_Analysis Quantitative Data Analysis (IC50, Kd) Tubulin_Polymerization->Data_Analysis Binding_Assay Tubulin Binding Assay (Kd Determination) Binding_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (SRB) (IC50 Determination) Cell_Culture->Cytotoxicity_Assay Microscopy Immunofluorescence Microscopy (Microtubule Visualization) Cell_Culture->Microscopy Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Cell_Culture->Flow_Cytometry Western_Blot Western Blot Analysis (Protein Expression) Cell_Culture->Western_Blot Cytotoxicity_Assay->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Microscopy->Mechanism_Elucidation Flow_Cytometry->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation Data_Analysis->Mechanism_Elucidation

Experimental workflow for this compound characterization. (Max Width: 760px)

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • This compound stock solution (in DMSO)

    • 96-well, clear, flat-bottom microplate

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare the tubulin polymerization buffer containing 1 mM GTP and 10% glycerol.

    • On ice, prepare serial dilutions of this compound in the polymerization buffer. Include a vehicle control (DMSO).

    • Add 10 µL of each this compound dilution or vehicle control to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding 90 µL of cold tubulin solution (final concentration of 2 mg/mL) to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

    • Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization (Vmax) is determined from the steepest slope of the curve. The IC50 value is calculated by plotting the percentage of inhibition of Vmax against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine the in vitro cytotoxicity of this compound against adherent cancer cell lines.

  • Materials:

    • Adherent cancer cell lines

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris base solution (10 mM, pH 10.5)

    • 96-well, flat-bottom microplates

    • Microplate reader capable of reading absorbance at 510 nm

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound (typically for 48-72 hours). Include a vehicle control (DMSO).

    • After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell survival against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

  • Materials:

    • Cells cultured on sterile glass coverslips

    • This compound

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

    • Permeabilization buffer (0.1% Triton X-100 in PBS)

    • Blocking buffer (1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

    • Nuclear counterstain (e.g., DAPI)

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on coverslips and allow them to adhere.

    • Treat cells with the desired concentration of this compound for a specified time. Include a vehicle control.

    • Wash the cells with PBS and fix them with either 4% paraformaldehyde for 10 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.

    • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image Acquisition and Analysis: Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to control cells to assess the extent of depolymerization.

Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the percentage of cells in different phases of the cell cycle following treatment with this compound.

  • Materials:

    • Suspension or adherent cells

    • This compound

    • PBS

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells (by trypsinization if adherent) and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Data Acquisition and Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram using appropriate software.

Western Blot Analysis

This technique is used to detect the levels of specific proteins (e.g., Mad2, BubR1, p53, p21) in cells treated with this compound.

  • Materials:

    • Treated and control cell lysates

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against Mad2, BubR1, p53, p21, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control to determine changes in protein expression levels.

Conclusion

This compound is a highly potent tubulin inhibitor that induces mitotic arrest and apoptosis in cancer cells. Its well-defined mechanism of action, involving direct binding to tubulin and subsequent disruption of microtubule dynamics, makes it an attractive payload for the development of targeted cancer therapies such as ADCs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound.

References

Ansamitocin P-3: A Potent Microtubule Inhibitor with Significant Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activity and mechanism of action of Ansamitocin P-3 against various cancer cell lines, prepared for researchers, scientists, and drug development professionals.

This compound, a maytansinoid derivative, has demonstrated potent cytotoxic effects against a range of cancer cell lines. This technical guide synthesizes the current understanding of its biological activity, mechanism of action, and provides detailed experimental methodologies for its evaluation.

Quantitative Analysis of Cytotoxic Activity

This compound exhibits significant growth inhibitory effects on various cancer cell lines at picomolar concentrations. The half-maximal inhibitory concentration (IC50) values from cited studies are summarized below, highlighting its broad-spectrum anticancer potential.[1][2][3][4][5]

Cancer Cell LineCancer TypeIC50 Value (pM)
MCF-7Breast Adenocarcinoma20 ± 3
HeLaCervical Carcinoma50 ± 0.5
EMT-6/AR1Mouse Mammary Tumor (Multi-drug resistant)140 ± 17
MDA-MB-231Breast Adenocarcinoma150 ± 1.1
U937Histiocytic Lymphoma180

Mechanism of Action: Microtubule Disruption and Apoptotic Induction

This compound exerts its anticancer effects primarily by targeting microtubules, essential components of the cytoskeleton involved in cell division.[1][2][6] The key steps in its mechanism of action are:

  • Tubulin Binding: this compound binds to β-tubulin, a subunit of microtubules.[6] This binding is reported to occur at or near the vinblastine (B1199706) binding site, inducing conformational changes in the tubulin protein.[1][2] The dissociation constant (Kd) for this interaction is approximately 1.3 ± 0.7 µM.[1][2]

  • Microtubule Depolymerization: The binding of this compound to tubulin leads to the depolymerization of both interphase and mitotic microtubules.[1][2] This disruption of the microtubule network is a critical event in its cytotoxic activity.

  • Mitotic Arrest: The destabilization of microtubules activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. This leads to the accumulation of checkpoint proteins such as Mad2 and BubR1, resulting in the arrest of cancer cells in the G2/M phase of the cell cycle.[1][2][3]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is mediated by the activation of p53, which in turn upregulates the expression of its downstream target, p21, ultimately leading to programmed cell death.[1][2]

Ansamitocin_P3_Signaling_Pathway This compound Signaling Pathway AP3 This compound Tubulin β-Tubulin AP3->Tubulin Binds to Microtubules Microtubule Depolymerization Tubulin->Microtubules SAC Spindle Assembly Checkpoint Activation Microtubules->SAC Mad2_BubR1 ↑ Mad2 & BubR1 SAC->Mad2_BubR1 Mitotic_Arrest G2/M Arrest Mad2_BubR1->Mitotic_Arrest p53 p53 Activation Mitotic_Arrest->p53 p21 ↑ p21 p53->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, EMT-6/AR1, MDA-MB-231) in 96-well plates at an appropriate density and allow them to attach overnight.[1][4]

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (typically from 1 pM to 1000 pM) dissolved in a vehicle (e.g., 0.1% DMSO). Include a vehicle-only control.[1][4]

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours for HeLa, EMT-6/AR1, and MDA-MB-231; 48 hours for MCF-7).[1][4]

  • Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell survival against the drug concentration and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This method is used to assess the effect of this compound on cell cycle progression.

  • Cell Treatment: Treat cells (e.g., MCF-7) with various concentrations of this compound (e.g., 20-100 pM) for 24 hours.[1]

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[1]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software (e.g., ModFit LT).[1]

Immunofluorescence Microscopy for Microtubule Analysis

This technique allows for the visualization of the effects of this compound on the microtubule network.

  • Cell Culture and Treatment: Grow cells (e.g., MCF-7) on glass coverslips and treat with this compound for 24 hours.[1]

  • Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde, followed by permeabilization with cold methanol.[1]

  • Blocking: Block non-specific antibody binding by incubating the coverslips in a solution containing 2% bovine serum albumin (BSA) in PBS.[1]

  • Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Nuclear staining can be performed using Hoechst 33258.

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule and nuclear morphology using a fluorescence microscope.

Experimental_Workflow Experimental Workflow for this compound Activity Assessment cluster_invitro In Vitro Evaluation cluster_assays Biological Assays cluster_data Data Analysis Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) AP3_Treatment This compound Treatment (Dose-Response) Cell_Culture->AP3_Treatment Proliferation_Assay Cell Proliferation Assay (SRB Assay) AP3_Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) AP3_Treatment->Cell_Cycle_Analysis Microscopy Immunofluorescence (Microtubule Staining) AP3_Treatment->Microscopy IC50 IC50 Determination Proliferation_Assay->IC50 Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Dist Microtubule_Morphology Microtubule Morphology Analysis Microscopy->Microtubule_Morphology

References

Ansamitocin P-3: A Technical Guide to a Potent Maytansinoid Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent microtubule-inhibiting agent belonging to the maytansinoid family of macrolactam antibiotics.[1][2] Originally isolated from Nocardia species (now reclassified as Actinosynnema pretiosum), it has garnered significant interest in the field of oncology for its profound cytotoxic effects against a broad range of cancer cell lines.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, cytotoxicity, relevant signaling pathways, and key experimental protocols for its study. Its potent antineoplastic properties have positioned it as a critical payload molecule in the development of Antibody-Drug Conjugates (ADCs).[3][5]

Mechanism of Action

This compound exerts its cytotoxic effects primarily by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure.[6] The core mechanism involves the following key steps:

  • Binding to Tubulin: this compound binds to tubulin, the protein subunit of microtubules.[1] Specifically, it interacts with the vinca (B1221190) domain on β-tubulin, a site that is distinct from other microtubule-targeting agents like taxanes.[1][6] This binding is competitive with vinblastine (B1199706).[1]

  • Inhibition of Microtubule Polymerization: By binding to tubulin, this compound potently inhibits the assembly of microtubules.[7][8] This disruption of microtubule polymerization prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][6]

  • Induction of Microtubule Depolymerization: In addition to inhibiting polymerization, this compound actively promotes the depolymerization of existing microtubules.[1][9] This leads to a catastrophic loss of the microtubule network within the cell.

  • Mitotic Arrest: The disruption of microtubule dynamics activates the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle.[1] The presence of unattached chromosomes due to the lack of a functional spindle leads to the activation of checkpoint proteins such as Mad2 and BubR1.[1][9] This results in a prolonged arrest of the cell cycle in the G2/M phase.[10][]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1] In the case of this compound, this has been shown to occur through a p53-mediated pathway.[1][9]

Quantitative Data

The potent cytotoxic and tubulin-binding activities of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)
MCF-7Breast Adenocarcinoma20 ± 3[1][10]
HeLaCervical Cancer50 ± 0.5[1][10]
EMT-6/AR1-140 ± 17[1][10]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[1][10]
U937-180[10]
SGC-7901Gastric Carcinoma610 ± 160[12]
HCT-116-81[7]
A-549-4 x 10^5 (as 4 x 10^-7 µg/mL)[7]
HT-29-4 x 10^5 (as 4 x 10^-7 µg/mL)[7]

Table 2: Tubulin Binding and Polymerization Inhibition

ParameterValue
Tubulin Binding Dissociation Constant (Kd)1.3 ± 0.7 µM[1][10]
Tubulin Polymerization Inhibition (IC50)3.4 µM[7]
Vinblastine Binding Inhibition Constant (Ki)1.5 x 10⁻⁸ M[1]

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.[13][14]

a. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[14]

Tubulin Polymerization Assay

This assay measures the ability of this compound to inhibit the in vitro polymerization of purified tubulin.

a. Materials:

  • Purified bovine brain tubulin

  • GTP solution

  • Polymerization buffer (e.g., PEM buffer)

  • This compound

  • Spectrophotometer with temperature control

b. Procedure:

  • Reaction Setup: In a cuvette, combine the polymerization buffer, GTP, and purified tubulin on ice.

  • Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a positive control (e.g., another known microtubule inhibitor) and a negative control (vehicle).

  • Initiate Polymerization: Transfer the cuvette to the spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Monitor Polymerization: Measure the increase in absorbance (turbidity) at 340 nm over time. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Data Analysis: Plot the rate of polymerization against the concentration of this compound to determine the IC50 for polymerization inhibition.

Production and Purification of this compound

This compound is typically produced via fermentation of the bacterium Actinosynnema pretiosum.[3]

a. Fermentation:

  • Cultivate a high-yielding strain of A. pretiosum in a suitable fermentation medium.[4]

  • Optimize fermentation conditions such as temperature, pH, and nutrient feed to maximize this compound production.[16] The addition of oxygen vectors like soybean oil has been shown to enhance yield.[16][17]

b. Extraction and Purification:

  • Solvent Extraction: After fermentation, extract the ansamitocins from the fermentation broth using an organic solvent.[3]

  • Chromatography: Purify the crude extract using a series of chromatographic techniques. This may include column chromatography with stationary phases like silica (B1680970) gel and neutral alumina.[3]

  • High-Performance Counter-Current Chromatography (HPCCC): This technique has been successfully used for the preparative isolation and purification of this compound from fermentation broth, yielding high purity product.[18]

  • Crystallization: Further purify the isolated this compound by crystallization.[3]

  • Purity Analysis: Confirm the purity and identity of the final product using HPLC, NMR, and mass spectrometry.[18]

Visualizations

Ansamitocin_P3_Signaling_Pathway cluster_cell Cancer Cell cluster_mitosis Mitosis cluster_apoptosis Apoptosis AP3 This compound Tubulin α/β-Tubulin Dimers AP3->Tubulin Binds to Vinca Domain Microtubules Microtubules AP3->Microtubules Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle SpindleCheckpoint Spindle Assembly Checkpoint Activation (Mad2, BubR1) MitoticSpindle->SpindleCheckpoint Disruption G2M_Arrest G2/M Phase Arrest p53 p53 Activation G2M_Arrest->p53 SpindleCheckpoint->G2M_Arrest Apoptosis Apoptotic Cell Death p53->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence treat_cells Treat cells with varying concentrations of this compound adherence->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end Mechanism_of_Action_Logic AP3 This compound TubulinBinding Binds to Tubulin AP3->TubulinBinding MicrotubuleDisruption Microtubule Disruption TubulinBinding->MicrotubuleDisruption Leads to MitoticArrest Mitotic Arrest MicrotubuleDisruption->MitoticArrest Causes Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

References

Ansamitocin P-3 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid and microtubule inhibitor, serves as a critical component in the development of antibody-drug conjugates (ADCs). Its remarkable cytotoxicity is attributed to its high-affinity binding to tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of next-generation maytansinoids with improved therapeutic indices. This technical guide provides an in-depth analysis of the SAR of this compound, focusing on key structural modifications and their impact on biological activity. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive overview for researchers in oncology and drug development.

Introduction

Maytansinoids, a class of ansa macrolide antibiotics, have garnered significant attention in oncology due to their potent antimitotic activity. This compound, originally isolated from Actinosynnema pretiosum, is a prominent member of this class.[1][2] Like other maytansinoids, its mechanism of action involves the inhibition of tubulin polymerization by binding to the vinca (B1221190) domain on β-tubulin.[3][4] This interaction disrupts microtubule dynamics, a process essential for the formation of the mitotic spindle, thereby arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[3][5] The high cytotoxicity of maytansinoids, while making them unsuitable for systemic chemotherapy due to a narrow therapeutic window, has made them ideal payloads for ADCs.[1]

The core structure of this compound features a 19-membered macrocyclic lactam, a chlorinated benzene (B151609) ring, and a C3 ester side chain.[6] The exploration of SAR for this molecule has revealed that specific structural features are critical for its potent biological activity, while other regions can be modified to attach linkers for ADC development without significantly compromising cytotoxicity. This guide will dissect the key SAR findings related to the C3 ester, the C9 carbinol, and the aromatic ring of the this compound scaffold.

Mechanism of Action

This compound exerts its cytotoxic effects through a well-defined mechanism targeting the microtubule network of eukaryotic cells.

  • Tubulin Binding: this compound binds to β-tubulin at a site partially overlapping with the vinblastine (B1199706) binding site.[3][6] The binding affinity is high, with a reported dissociation constant (Kd) of approximately 1.3 µM for purified tubulin.[3][4][7]

  • Inhibition of Microtubule Dynamics: This binding inhibits the assembly of tubulin into microtubules and can induce the depolymerization of existing microtubules.[3][8] This disruption of microtubule dynamics is the primary cause of its antimitotic effect.

  • Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a block in the cell cycle at the G2/M phase.[5][] Key checkpoint proteins, such as Mad2 and BubR1, are activated.[3][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often mediated by the p53 tumor suppressor protein, which accumulates in the nucleus along with its downstream effector, p21, ultimately leading to programmed cell death.[3]

Signaling Pathway Diagram

Ansamitocin_P3_Pathway AP3 This compound Tubulin β-Tubulin (Vinca Domain) AP3->Tubulin Binds MT_Depolymerization Microtubule Depolymerization & Inhibition of Assembly Tubulin->MT_Depolymerization Inhibits Spindle_Disruption Mitotic Spindle Disruption MT_Depolymerization->Spindle_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Spindle_Disruption->Mitotic_Arrest Checkpoint_Activation Spindle Checkpoint Activation (Mad2, BubR1) Mitotic_Arrest->Checkpoint_Activation Triggers p53_Activation p53 / p21 Accumulation Checkpoint_Activation->p53_Activation Leads to Apoptosis Apoptosis p53_Activation->Apoptosis Induces

Caption: Signaling pathway of this compound leading to apoptosis.

Structure-Activity Relationship (SAR)

The potency of this compound is highly dependent on its chemical structure. Modifications at various positions have been shown to significantly alter its biological activity.

The C3 Ester Side Chain

The ester moiety at the C3 position is a critical determinant of activity.[8][10] this compound possesses an isobutyryl ester at this position. Other naturally occurring ansamitocins like P-0, P-1, P-2, and P-4 differ in this acyl group.[2] The complete removal of the C3 ester, yielding maytansinol, results in a dramatic decrease in cytotoxicity, primarily due to reduced cell permeability.[11] However, the binding affinity to tubulin is only moderately affected, indicating the ester's primary role is in cellular uptake rather than target interaction.[11]

CompoundC3-Ester GroupTubulin Polymerization Inhibition (IC50, µM)Microtubule Depolymerization (IC50, µM)Relative CytotoxicityReference(s)
This compound Isobutyryl~3.4~3.8High[8]
Ansamitocin P-4 Propionyl~3.4~3.8High[8]
Maytansinol -OH~13.6~38.0Very Low[8]
Maytanacine Acetyl~3.4~3.8High[8]
Modifications at the C9 Position

The C9 carbinol (hydroxyl group) was historically considered essential for high potency. However, recent studies have shown that replacing this group with a thiol (SH) to create 9-thiothis compound (AP3SH) retains potent antiproliferative activity.[5] This finding opens new avenues for modifying this position for linker conjugation in ADCs.

CompoundC9-GroupKey ActivityReference(s)
This compound -OHHigh antiproliferative activity[5]
9-thiothis compound (AP3SH) -SHHigh antiproliferative activity, induces apoptosis, G2/M arrest[5]
Modifications of the Aromatic Ring (C17-C21)

The chlorinated benzene ring can tolerate certain modifications without a significant loss of activity. This has been explored through mutasynthesis, where modified starter units are fed to the producing microorganism. Halogen substitutions at C17 and C21, as well as modifications at C19 and C20, have yielded analogs with cytotoxicity comparable to the parent this compound.[12][13][14] This suggests that the aromatic core is less sensitive to substitution than the C3 ester side chain and can be a site for introducing functionalities.

Compound IDModificationKB-3-1 (IC50, ng/mL)A-431 (IC50, ng/mL)SK-OV-3 (IC50, ng/mL)PC-3 (IC50, ng/mL)L-929 (IC50, ng/mL)Reference(s)
This compound (AP-3) None (Parent)0.110.0500.0300.0350.1[14]
23f C20-propargyloxy0.380.0740.0990.140.81[14]
24c C20-propargyloxy, N-desmethyl7.85.59.018220[14]
24d C20-propargyloxy, N-desmethyl, desepoxy6.0708.095580[14]
11 (C21-F AP-3) C21-Fluoro0.14--0.23-[12][15]
12a (C17-F AP-3) C17-Fluoro0.13--0.18-[12][15]
12c (C20-Br AP-3) C20-Bromo0.11--0.12-[12][15]

(Note: KB-3-1: Cervix carcinoma, A-431: Epidermoid carcinoma, SK-OV-3: Ovary adenocarcinoma, PC-3: Prostate adenocarcinoma, L-929: Mouse fibroblast)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its derivatives.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This colorimetric assay measures cell density based on the measurement of cellular protein content.

Workflow Diagram:

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).

  • Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader. The OD is proportional to the total cellular protein mass.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry-based method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture approximately 1x10⁶ cells and treat with this compound or derivatives for the desired time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to prevent clumping. Fix the cells for at least 1 hour at 4°C (or store at -20°C for several weeks).

  • Washing: Centrifuge the fixed cells (a higher speed, e.g., 850 x g, may be needed) and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel on a linear scale. At least 10,000 events should be acquired for each sample. Analyze the resulting DNA histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Protocol:

  • Cell Culture and Treatment: Seed cells and treat with the test compounds as described for other assays.

  • Harvesting: Collect all cells, including those in the supernatant. Wash the cells twice with cold PBS.

  • Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The structure-activity relationship of this compound is well-defined, with key structural motifs governing its potent antitumor activity. The C3 ester is indispensable for cellular uptake and cytotoxicity, while the C9 and aromatic ring positions offer opportunities for modification to create derivatives for applications such as ADCs, often without a significant loss of potency. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to understand the molecular pharmacology of this compound and to design novel maytansinoid-based therapeutics with enhanced efficacy and safety profiles. Future research may focus on exploring novel modifications and leveraging computational modeling to predict the activity of new analogs, further accelerating the development of this important class of anticancer agents.

References

Ansamitocin P-3 Derivatives: A Technical Guide to their Synthesis, Cytotoxicity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a potent maytansinoid antitumor antibiotic, has garnered significant attention in the field of oncology.[1] Its remarkable cytotoxicity against a range of cancer cell lines has led to its use as a payload in antibody-drug conjugates (ADCs), a targeted therapeutic approach.[2] This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, cytotoxic profiles, and the underlying molecular mechanisms of action. The information is presented to facilitate further research and development in this promising area of cancer therapy.

Cytotoxicity of this compound and its Derivatives

This compound and its analogs exhibit potent cytotoxic activity against various human cancer cell lines. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

This compound Cytotoxicity

This compound has demonstrated high potency across multiple cancer cell lines, with IC50 values in the picomolar to nanomolar range.

Cell LineCancer TypeIC50 (pM)
MCF-7Breast Adenocarcinoma20 ± 3
HeLaCervical Adenocarcinoma50 ± 0.5
EMT-6/AR1Murine Mammary Carcinoma140 ± 17
MDA-MB-231Breast Adenocarcinoma150 ± 1.1
A-549Lung Carcinoma400
HT-29Colorectal Adenocarcinoma400

Data sourced from multiple studies. It is important to note that experimental conditions can influence IC50 values.

Comparative Cytotoxicity of this compound Derivatives

The generation of this compound derivatives through techniques such as mutasynthesis has allowed for the exploration of structure-activity relationships. Modifications at various positions on the ansamitocin scaffold can influence cytotoxic potency. Below is a summary of the antiproliferative activity of several C17- and C21-substituted ansamitocin analogs.[3]

CompoundR1R2C4-2 IC50 (nM)HCT15(MDR+) IC50 (nM)
This compound HH1.31.4
Derivative 1 FH1.11.2
Derivative 2 HF1.01.1
Derivative 3 BrH1.51.8
Derivative 4 HBr1.21.5

C4-2 is a human prostate cancer cell line. HCT15(MDR+) is a multi-drug-resistant colorectal cancer cell line.[3]

Mechanism of Action

The cytotoxic effects of this compound and its derivatives are primarily attributed to their interaction with microtubules, essential components of the cytoskeleton involved in cell division.

This compound acts as a potent microtubule-depolymerizing agent.[1] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inducing programmed cell death, or apoptosis.[4] The apoptotic cascade is initiated through a p53-mediated pathway.[4]

Signaling Pathway of this compound Induced Apoptosis

Ansamitocin_P3_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ansamitocin_P3 This compound Tubulin Tubulin Ansamitocin_P3->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Depolymerization->Mitotic_Arrest p53_Activation p53 Activation Mitotic_Arrest->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Mutasynthesis_Workflow Start Start Inoculum_Preparation Inoculum Preparation (A. pretiosum HGF073) Start->Inoculum_Preparation Production_Culture Production Culture Inoculum_Preparation->Production_Culture Precursor_Feeding Precursor Feeding (Halogenated 3-aminobenzoic acid) Production_Culture->Precursor_Feeding Fermentation Fermentation (5-7 days) Precursor_Feeding->Fermentation Extraction Extraction with XAD-16 Resin Fermentation->Extraction Purification Purification (Column Chromatography & HPLC) Extraction->Purification Characterization Characterization (MS & NMR) Purification->Characterization End End Characterization->End

References

Ansamitocin P-3: A Technical Guide to its Effects on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a maytansinoid derivative, is a potent anti-mitotic agent that has garnered significant interest in the field of oncology. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression. It details the compound's mechanism of action as a microtubule inhibitor, leading to a robust G2/M phase arrest and subsequent apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its cellular effects, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound is a macrocyclic antibiotic that exhibits potent antitumor activity against a variety of cancer cell lines.[1][2][3][4][5][6] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.[1][2][3][6][7][8] By interfering with microtubule assembly, this compound effectively halts the cell cycle at the G2/M transition, ultimately inducing programmed cell death in rapidly dividing cancer cells.[1][2][3][4][8] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Quantitative Data

The cytotoxic and cell cycle-arresting effects of this compound have been quantified across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and the impact on cell cycle distribution.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (pM)
MCF-7 (Breast Cancer)20 ± 3
HeLa (Cervical Cancer)50 ± 0.5
EMT-6/AR1 (Murine Breast Cancer)140 ± 17
MDA-MB-231 (Breast Cancer)150 ± 1.1
U937 (Leukemia)180

Data sourced from[1][2][3][4][5]

Table 2: Effect of this compound on Cell Cycle Progression in MCF-7 Cells

Treatment Concentration (pM)% of Cells in G2/M Phase
0 (Control)26
5050
10070

Data sourced from[4]

Mechanism of Action: G2/M Arrest and Apoptosis

This compound exerts its potent anti-proliferative effects by targeting tubulin.[1][3][6] The key events in its mechanism of action are as follows:

  • Tubulin Binding and Microtubule Depolymerization: this compound binds to tubulin, the fundamental protein subunit of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][2][3] This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[1][2][3][7]

  • Mitotic Spindle Disruption: The disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[1][8]

  • Spindle Assembly Checkpoint Activation: The presence of improperly attached chromosomes activates the Spindle Assembly Checkpoint (SAC).[1][2][3][5] This leads to the recruitment and activation of checkpoint proteins such as Mad2 and BubR1.[1][2][3][5]

  • Cell Cycle Arrest at G2/M: The activated SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B1 and securin. This results in a robust arrest of the cell cycle in the mitotic (M) phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often mediated by the p53 tumor suppressor protein, which in turn upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1][2][3][5][8] Ultimately, this cascade of events leads to programmed cell death.

Signaling Pathway Diagram

Ansamitocin_P3_Pathway AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to SAC Spindle Assembly Checkpoint (Mad2, BubR1) Spindle->SAC Activates APC_C APC/C Inhibition SAC->APC_C Inhibits CyclinB1 Cyclin B1 Stabilization APC_C->CyclinB1 Prevents Degradation G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest Maintains p53 p53 Activation G2M_Arrest->p53 Prolonged arrest leads to p21 p21 Accumulation p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces p21->G2M_Arrest Reinforces Experimental_Workflow Start Cell Seeding (6-well plate) Treatment This compound Treatment (e.g., 0, 50, 100 pM for 24h) Start->Treatment Harvest Cell Harvesting (Trypsinization & Collection) Treatment->Harvest Fixation Fixation (Cold 70% Ethanol) Harvest->Fixation Staining Staining (PI/RNase A) Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis End Quantification of Cell Cycle Phases Analysis->End

References

Ansamitocin P-3: A Deep Dive into its Biosynthetic Origins and Precursor Units

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ansamitocin P-3 (AP-3), a potent antitumor agent, belongs to the maytansinoid family of natural products. Originally isolated from Actinosynnema pretiosum, this 19-membered macrocyclic lactam has garnered significant attention in the pharmaceutical industry, particularly as the cytotoxic "warhead" in antibody-drug conjugates (ADCs) like Trastuzumab emtansine (Kadcyla®). Understanding the intricate biosynthetic pathway and the precursor units that form the foundation of this complex molecule is paramount for endeavors in yield improvement, synthetic biology, and the generation of novel analogs with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Core Precursor Units and Assembly

The biosynthesis of the this compound backbone is a classic example of a type I polyketide synthase (PKS) pathway, initiated by a unique starter unit and extended by a series of specific extender units.

The fundamental building blocks for the this compound scaffold are:

  • Starter Unit: 3-amino-5-hydroxybenzoic acid (AHBA). The biosynthesis of this crucial starter unit begins with uridine (B1682114) diphosphate (B83284) (UDP)-glucose and proceeds through the aminoshikimate pathway.[1][2]

  • Extender Units:

    • Three acetate (B1210297) units (derived from malonyl-CoA).

    • Three propionate (B1217596) units (derived from methylmalonyl-CoA).

    • One unusual "glycolate" unit, which is incorporated as methoxymalonyl-acyl carrier protein (ACP).[3]

These precursor units are sequentially condensed by a large, multi-modular type I PKS enzyme complex encoded by the asm gene cluster.

The Ansamitocin Biosynthetic Gene Cluster (asm)

The genetic blueprint for ansamitocin biosynthesis is located within the asm gene cluster in Actinosynnema pretiosum.[4][5] This cluster contains all the necessary genes for the synthesis of the AHBA starter unit, the PKS machinery for backbone assembly, and the post-PKS modification enzymes that tailor the intermediate into the final active compound.

Key components of the asm gene cluster include:

  • AHBA Synthesis Genes: A set of genes responsible for converting primary metabolites into 3-amino-5-hydroxybenzoic acid.[5][6]

  • Type I Polyketide Synthase (PKS) Genes: These genes encode the large, modular PKS enzymes that catalyze the sequential condensation of the extender units onto the AHBA starter unit.

  • Post-PKS Modification Genes: This group of genes encodes enzymes responsible for a variety of chemical transformations, including halogenation, methylation, carbamoylation, epoxidation, and acylation, which are essential for the bioactivity of this compound.[4][5]

Quantitative Analysis of this compound Production

Numerous strategies have been explored to enhance the production yield of this compound. These efforts have generated valuable quantitative data that shed light on the metabolic bottlenecks and regulatory mechanisms of the biosynthetic pathway.

Table 1: Enhancement of this compound Production through Genetic Engineering
Genetic ModificationStrainFold Increase in AP-3 YieldFinal Titer (mg/L)Reference
Overexpression of FtsZWXR-301.31327.37[1]
Overexpression of ALDH, FDTS, and dTGDHQG-7, HQG-13, HQG-171.12, 1.60, 1.8550.33, 71.95, 83.47[7]
Overexpression of asm13-17Oasm13-171.94-[8]
Overexpression of asm13-17 and asmUdpgOasm13-17:asmUdpg-680.5[8]
Table 2: Optimization of Fermentation Conditions for this compound Production
ConditionParameterResulting AP-3 Titer (mg/L)% IncreaseReference
Oxygen Vector Addition0.52% Soybean Oil (added at 50h)106.0449.48[5]
Carbon SourceFructose (B13574)~4-fold higher than glucose-[9]
Divalent Metal Ion AdditionMg2+85200[3]
Fed-batch with Fructose and Isobutanol15 g/L fructose and 1.64 g/L isobutanol757.7-[8]
Economical Fermentation PlatformCane molasses, glycerol, cold-pressed soybean powder141-[6]

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the study of this compound biosynthesis.

Gene Disruption and Overexpression in Actinosynnema pretiosum

Objective: To elucidate the function of specific genes in the asm cluster through inactivation or to enhance production by overexpressing key biosynthetic genes.

General Workflow:

  • Vector Construction: A disruption or overexpression plasmid is constructed. For gene disruption, this typically involves cloning homologous arms flanking the target gene into a suicide vector containing a selectable marker. For overexpression, the gene of interest is cloned downstream of a strong constitutive promoter in an appropriate expression vector.

  • Transformation: The constructed plasmid is introduced into E. coli for amplification and then transferred to Actinosynnema pretiosum via conjugation.

  • Selection of Mutants: Exconjugants are selected on media containing appropriate antibiotics. For gene disruption, a second selection step may be required to identify double-crossover events.

  • Verification: Genomic DNA is isolated from putative mutants, and the desired genetic modification is confirmed by PCR and sequencing.

Fermentation and Extraction of this compound

Objective: To produce and isolate this compound from Actinosynnema pretiosum cultures for quantification and characterization.

Protocol Outline:

  • Seed Culture Preparation: A well-sporulated culture of A. pretiosum is used to inoculate a seed medium. The culture is incubated at 28°C with shaking for 48 hours.[10]

  • Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. Fermentation is carried out at 28°C with shaking for an extended period (typically 6-8 days).[10]

  • Extraction: The fermentation broth is harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure to yield a crude extract.

  • Purification: The crude extract is redissolved in a suitable solvent like methanol (B129727) for analysis.

Quantification of this compound by HPLC

Objective: To accurately measure the concentration of this compound in fermentation extracts.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

  • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is commonly used.[10]

  • Detection: this compound is typically detected by its UV absorbance at 254 nm.[5][10]

  • Quantification: The concentration of AP-3 is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified AP-3 standard.

Visualizing the Biosynthetic Landscape

Diagrams are indispensable tools for visualizing the complex molecular processes involved in this compound biosynthesis.

This compound Biosynthetic Pathway

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow Start Identify Target Gene in 'asm' Cluster Vector_Construction Construct Gene Disruption/ Overexpression Vector Start->Vector_Construction Transformation Transform Actinosynnema pretiosum Vector_Construction->Transformation Selection Select Mutant Strains Transformation->Selection Verification Verify Genetic Modification (PCR, Sequencing) Selection->Verification Fermentation Ferment Wild-Type and Mutant Strains Verification->Fermentation Analysis Extract and Analyze Metabolites (HPLC, LC-MS) Fermentation->Analysis Conclusion Determine Gene Function/ Impact on AP-3 Yield Analysis->Conclusion

Caption: Workflow for elucidating gene function in ansamitocin biosynthesis.

This guide provides a foundational understanding of the biosynthesis of this compound, integrating key data and methodologies to support ongoing research and development in this important area of natural product chemistry and biotechnology. The continued exploration of this pathway holds significant promise for the future of targeted cancer therapy.

References

Ansamitocin P-3: A Technical Guide to its Microtubule Depolymerizing Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid and macrocyclic antitumor antibiotic, exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the microtubule depolymerizing properties of this compound. It is designed to serve as a comprehensive resource for researchers in oncology, cell biology, and pharmacology, as well as professionals involved in the development of novel cancer therapeutics, including antibody-drug conjugates (ADCs).

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle during cell division.[2] Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[1][3]

This compound belongs to the maytansinoid family of natural products, which are known for their potent antimitotic activity.[4][5] While early clinical trials with maytansinoids were hampered by systemic toxicity, their high potency has led to a resurgence of interest as payloads for antibody-drug conjugates (ADCs), which offer targeted delivery to cancer cells.[6][7] this compound functions as a microtubule inhibitor, potently suppressing the proliferation of various cancer cell lines.[8] This document details the specific effects of this compound on microtubule integrity and function.

Mechanism of Action

This compound induces the depolymerization of microtubules, leading to a cascade of events that culminate in apoptotic cell death.[4][6] The primary mechanism involves the direct binding of this compound to tubulin.

Binding to Tubulin

This compound binds to purified tubulin, inducing conformational changes in the protein.[4][9] Studies have shown that its binding site is located on the β-tubulin subunit, partially overlapping with the vinblastine (B1199706) binding site.[3][4] This interaction is stabilized by hydrogen bonds and potentially weak halogen-oxygen interactions.[4][9] The binding of this compound to tubulin prevents the assembly of tubulin heterodimers into microtubules and actively promotes the disassembly of existing microtubules.[3][4]

Cellular Consequences of Microtubule Depolymerization

The disruption of the microtubule network by this compound has profound effects on cellular processes, particularly during mitosis.

  • Mitotic Arrest: this compound treatment leads to a potent disruption of both interphase and mitotic microtubules.[4][6] This prevents the formation of a functional mitotic spindle, causing chromosomes to fail to segregate properly.[4] In response to this defect, the spindle assembly checkpoint is activated, leading to an arrest of the cell cycle in the G2/M phase.[4][9] This is evidenced by an increase in the mitotic index and the accumulation of cells positive for phosphohistone-H3, a marker of mitosis.[4]

  • Activation of Spindle Checkpoint Proteins: The mitotic arrest induced by this compound is associated with the activation of key spindle checkpoint surveillance proteins, such as Mad2 and BubR1.[4][9] These proteins prevent the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle, thus ensuring genomic stability.[6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[4] In the case of this compound, this process has been shown to be mediated by the p53 pathway.[4][6] The activation of p53 leads to an increased nuclear accumulation of p21, a cyclin-dependent kinase inhibitor, ultimately resulting in programmed cell death.[4][6]

Quantitative Data

The following tables summarize the quantitative data on the biological effects of this compound from published studies.

Table 1: In Vitro Cell Proliferation Inhibition by this compound [4][6][8][9][10]

Cell LineCancer TypeIC50 (pM)
MCF-7Breast Adenocarcinoma20 ± 3
HeLaCervical Adenocarcinoma50 ± 0.5
EMT-6/AR1Murine Mammary Carcinoma140 ± 17
MDA-MB-231Breast Adenocarcinoma150 ± 1.1
U937Histiocytic Lymphoma180

Table 2: Tubulin Binding and Mitotic Arrest Parameters for this compound [4][6][7][9][10][11]

ParameterValueCell Line
Dissociation Constant (Kd) for Tubulin1.3 ± 0.7 µMN/A
Mitotic Index (at 50 pM)33 ± 0.8 %MCF-7
Mitotic Index (at 100 pM)44 ± 4 %MCF-7
Phosphohistone-H3 Positive Cells (at 50 pM)21 ± 0.5 %MCF-7
Phosphohistone-H3 Positive Cells (at 100 pM)29 ± 0.6 %MCF-7
G2/M Phase Cells (at 50 pM)~50%MCF-7
G2/M Phase Cells (at 100 pM)~70%MCF-7

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the microtubule depolymerizing effects of this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)[4]

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 pM to 100 nM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry. Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Immunofluorescence Microscopy for Microtubule Integrity

This method visualizes the effects of this compound on the microtubule network.

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 20 pM, 50 pM) for a suitable duration (e.g., 16-24 hours).

  • Fixation: Wash cells with PBS and fix with 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block non-specific antibody binding with 2% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at 37°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at 37°C in the dark.

  • DNA Staining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry[4][8]

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

  • Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of this compound (e.g., 20-100 pM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.

  • Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA).

  • Compound Addition: Add various concentrations of this compound or a vehicle control to the wells.

  • Initiation of Polymerization: Initiate microtubule polymerization by adding GTP (e.g., 1 mM final concentration) and incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The change in absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves for different concentrations of this compound to the control to determine its inhibitory effect.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.

Ansamitocin_P3_Mechanism cluster_drug This compound cluster_cell Cellular Events AP3 This compound Tubulin β-Tubulin AP3->Tubulin Binds to MT Microtubule Depolymerization Tubulin->MT Leads to Spindle Mitotic Spindle Disruption MT->Spindle SAC Spindle Assembly Checkpoint Activation (Mad2, BubR1) Spindle->SAC G2M G2/M Arrest SAC->G2M Apoptosis Apoptosis (p53-mediated) G2M->Apoptosis Prolonged arrest leads to

Caption: Mechanism of action of this compound.

Immunofluorescence_Workflow start Start: Cells on Coverslip step1 Treat with This compound start->step1 step2 Fix with Formaldehyde step1->step2 step3 Permeabilize with Triton X-100 step2->step3 step4 Block with BSA step3->step4 step5 Incubate with Primary Ab (anti-tubulin) step4->step5 step6 Incubate with Fluorescent Secondary Ab step5->step6 step7 Counterstain with DAPI step6->step7 end Visualize: Fluorescence Microscopy step7->end

Caption: Experimental workflow for immunofluorescence.

Cell_Cycle_Pathway MT_Disruption Microtubule Disruption (this compound) SAC_Active Spindle Assembly Checkpoint (SAC) Active MT_Disruption->SAC_Active APC_Cdc20_Inactive APC/C-Cdc20 Inactive SAC_Active->APC_Cdc20_Inactive Inhibits Securin_CyclinB Securin & Cyclin B Levels Remain High APC_Cdc20_Inactive->Securin_CyclinB Prevents degradation of Separase_Inactive Separase Inactive Securin_CyclinB->Separase_Inactive Securin inhibits Sister_Chromatids Sister Chromatid Cohesion Maintained Separase_Inactive->Sister_Chromatids Anaphase_Blocked Anaphase Onset Blocked Sister_Chromatids->Anaphase_Blocked G2M_Arrest G2/M Arrest Anaphase_Blocked->G2M_Arrest

Caption: Signaling pathway of this compound-induced mitotic arrest.

Conclusion

This compound is a highly potent microtubule depolymerizing agent with significant antitumor activity. Its mechanism of action, involving direct binding to tubulin and subsequent disruption of microtubule dynamics, leads to mitotic arrest and p53-mediated apoptosis. The quantitative data underscore its picomolar potency in inhibiting cancer cell proliferation. The detailed experimental protocols provided herein offer a practical guide for researchers investigating this compound or other microtubule-targeting agents. The continued exploration of this compound, particularly in the context of antibody-drug conjugates, holds considerable promise for the development of more effective and targeted cancer therapies. Additionally, its ability to induce immunogenic cell death and mature dendritic cells suggests a potential role in combination with immunotherapy, opening new avenues for cancer treatment.[12]

References

Methodological & Application

Application Notes and Protocols for Ansamitocin P-3 Fermentation Process Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimization of Ansamitocin P-3 (AP-3) fermentation, a potent anti-tumor agent. The following sections outline strategies for enhancing AP-3 production by Actinosynnema pretiosum, including medium optimization, precursor feeding, and bioprocess parameter control.

Introduction to this compound and its Production

This compound, a maytansinoid antibiotic, is a microbial secondary metabolite with significant antitumor activity.[1][2] It is primarily produced by the actinomycete Actinosynnema pretiosum.[1][3] Due to its complex structure, microbial fermentation is the primary route for its production.[4] However, wild-type strains often exhibit low yields, making process optimization crucial for commercially viable production.[1][3][5] AP-3 serves as a key component, or "warhead," in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3][4]

Strategies for Fermentation Optimization

Several strategies have been successfully employed to enhance the production of this compound. These include:

  • Medium Optimization: Tailoring the composition of the fermentation medium, including carbon and nitrogen sources, as well as inorganic salts, can significantly impact AP-3 yield.

  • Precursor and Substrate Feeding: Supplementing the fermentation with biosynthetic precursors or key substrates can direct metabolic flux towards AP-3 synthesis.

  • Bioprocess Parameter Control: Optimizing physical and chemical parameters such as pH, temperature, agitation, and dissolved oxygen levels is critical for robust microbial growth and product formation.

  • Metabolic and Genetic Engineering: Advanced techniques such as pathway engineering and the use of genome editing tools like CRISPR-Cas9 can be used to rationally design high-producing strains.[6][7]

The following sections provide detailed protocols and data for these optimization strategies.

Medium Optimization for Enhanced this compound Production

The composition of the fermentation medium is a critical factor influencing the yield of this compound. Optimization of carbon sources, nitrogen sources, and mineral salts has been shown to lead to significant improvements in production.

Carbon Source Optimization

Studies have shown that the choice of carbon source can dramatically affect AP-3 production. While glucose is a common carbon source for many microbial fermentations, fructose (B13574) has been identified as a more beneficial primary carbon source for AP-3 production by A. pretiosum.[1][8] The use of fructose can alleviate glucose repression, leading to a rearrangement of metabolic flux that favors the supply of biosynthetic precursors for secondary metabolism.[1] A combination of different carbon sources, such as fructose, glycerol (B35011), and soluble starch, has been shown to be effective.[1]

Table 1: Effect of Carbon Source Optimization on this compound Production

Carbon Source(s)Concentration (g/L)This compound Titer (mg/L)Fold IncreaseReference
Glucose-based medium (Control)Not specified~16-[1]
Fructose, Glycerol, Soluble Starch9.36, 26.79, 3.031449[1]
Cane Molasses, Glycerol63.22, 22.91111.9Not specified[3]
Nitrogen Source Optimization

The type and concentration of the nitrogen source also play a crucial role in AP-3 biosynthesis. Low concentrations of organic nitrogen have been found to significantly improve AP-3 production.[9][10] Economical nitrogen sources like cold-pressed soybean powder have been successfully used to develop cost-effective fermentation media.[3]

Table 2: Effect of Nitrogen Source Optimization on this compound Production

Nitrogen SourceConcentration (g/L)This compound Titer (mg/L)Reference
Cold-pressed Soybean Powder3.29111.9 (in combination with cane molasses and glycerol)[3]
Divalent Metal Ion Supplementation

The addition of divalent metal ions to the fermentation medium can enhance AP-3 production. Among various tested ions (Mn²⁺, Mg²⁺, Zn²⁺, Cu²⁺, and Co²⁺), Mg²⁺ was found to be the most effective.[11] The addition of Mg²⁺ enhanced the activities of key enzymes in the precursor synthesis pathway, such as methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM).[11]

Table 3: Effect of Mg²⁺ Supplementation on this compound Production

ConditionThis compound Titer (mg/L)Fold IncreaseReference
Control~28.3-[11]
Optimal Mg²⁺ addition853[11]

Precursor and Substrate Feeding Strategies

Fed-batch strategies involving the feeding of precursors and substrates during fermentation can significantly boost AP-3 titers.

Precursor Feeding

The biosynthesis of this compound involves precursors such as 3-amino-5-hydroxybenzoic acid (AHBA) and a "glycolate" extender unit.[2][6] Overexpression of genes involved in the supply of these precursors has been shown to increase AP-3 production.[6] A rational fed-batch strategy combining precursor pathway engineering with substrate feeding has achieved high titers.[6]

Substrate and Supplement Feeding

Pulse feeding of carbon sources like fructose and supplements such as isobutanol has been demonstrated to enhance AP-3 production in a fed-batch fermentation process.[6] Additionally, supplementation with isobutanol, soybean oil, and vitamin B1 has been shown to markedly enhance AP-3 production in shake flask cultures.[3]

Table 4: Effect of Fed-Batch and Supplementation Strategies on this compound Production

StrategyFed Substrates/SupplementsThis compound Titer (mg/L)Reference
Fed-batch with engineered strain15 g/L fructose and 1.64 g/L isobutanol (at 60, 96, and 120 hr)757.7[6]
Supplementation in shake flasksIsobutanol, soybean oil, and vitamin B1141[3]

Bioprocess Parameter Optimization

Controlling bioprocess parameters is essential for maximizing AP-3 production. Dissolved oxygen (DO) is a key factor, as A. pretiosum is an aerobic bacterium.[4] The formation of mycelial pellets can increase broth viscosity and lead to a rapid decrease in DO levels.[4]

Enhancing Oxygen Supply

The use of oxygen vectors, such as soybean oil, can improve oxygen transfer in the fermentation broth and subsequently enhance AP-3 production.

Table 5: Effect of Oxygen Vector on this compound Production

Oxygen VectorConcentrationAddition TimeThis compound Titer (mg/L)% IncreaseReference
Control (no oxygen vector)--~70.9-[4]
Soybean Oil0.52%50 h106.0449.48[4]

Experimental Protocols

This section provides detailed protocols for key experiments in the optimization of this compound fermentation.

Protocol 1: Inoculum Preparation for Actinosynnema pretiosum
  • Strain Maintenance: Maintain Actinosynnema pretiosum on a suitable agar (B569324) medium, such as YMG agar.

  • Seed Culture: Inoculate a loopful of spores or mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., glucose 10 g/L, yeast extract 5 g/L, peptone 10 g/L, glycerol 10 g/L, pH 7.4).[5]

  • Incubation: Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48 hours.[3]

  • Second Stage Seed Culture: Transfer 0.5 mL of the first stage seed culture into a fresh flask of seed medium and incubate for a further 24 hours under the same conditions.[5]

Protocol 2: Shake Flask Fermentation
  • Fermentation Medium: Prepare the desired fermentation medium in 250 mL Erlenmeyer flasks with a working volume of 50 mL.

  • Inoculation: Inoculate the fermentation medium with the seed culture at a volume ratio of 1% (v/v).[5]

  • Incubation: Incubate the flasks at 28°C on a rotary shaker at 220 rpm for 8 days.[3][5]

  • Sampling: Withdraw samples at regular intervals for analysis of biomass and this compound concentration.

Protocol 3: this compound Extraction and Quantification
  • Sample Preparation: Centrifuge 1 mL of the fermentation broth at 12,000 rpm for 5 minutes.[3]

  • Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent and redissolve the residue in 1 mL of methanol.[3]

  • Quantification by HPLC: Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC).

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]

    • Mobile Phase: A suitable gradient of acetonitrile (B52724) and water.

    • Detection: UV detector at a specified wavelength.

    • Standard: Use a purified this compound standard for calibration.

  • Quantification by LC-MS/MS: For higher sensitivity and specificity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed.[12]

    • Ionization Mode: Electrospray ionization (ESI).[12]

    • Analysis Mode: Multiple-reaction-monitoring (MRM).[12]

    • Precursor/Product Ion Pair: m/z 635.2/547.2 for AP-3.[12]

Signaling Pathways and Regulatory Networks

The biosynthesis of this compound is regulated by complex signaling pathways. Understanding these pathways can provide targets for genetic engineering to further enhance production.

CrsRK Two-Component System

A novel two-component system, designated CrsRK, has been identified in A. pretiosum. The response regulator, CrsR, positively regulates AP-3 biosynthesis.[2] Deletion of the crsR gene leads to a drastic decrease in AP-3 production.[2] This system appears to operate independently of other regulatory systems, suggesting that AP-3 synthesis is fine-tuned through parallel signaling pathways.[2]

CrsRK_Signaling_Pathway cluster_membrane Cell Membrane CrsK CrsK (Sensor Kinase) CrsR CrsR (Response Regulator) CrsK->CrsR Phosphorylates Asm_genes asm Gene Cluster (Ansamitocin Biosynthesis) CrsR->Asm_genes Positively Regulates Transcription AP3 This compound Asm_genes->AP3 Biosynthesis Signal Environmental Signal Signal->CrsK Activates

CrsRK two-component signaling pathway for AP-3 regulation.
AdpA_1075 Global Regulator

The AdpA family regulator, AdpA_1075, pleiotropically links morphological differentiation to ansamitocin biosynthesis.[2] It positively regulates ansamitocin production by directly controlling the expression of asm28.[2]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for fermentation optimization and the biosynthetic pathway of this compound.

Fermentation_Optimization_Workflow cluster_strain Strain Improvement cluster_optimization Fermentation Process Optimization cluster_fermentation Fermentation cluster_downstream Downstream Processing & Analysis Strain A. pretiosum Wild-type/Engineered Strain Medium_Opt Medium Optimization (Carbon, Nitrogen, Ions) Precursor_Feed Precursor/Substrate Feeding Strategy Process_Params Bioprocess Parameter Control (DO, pH, Temp) Fermentation Shake Flask / Bioreactor Fermentation Medium_Opt->Fermentation Precursor_Feed->Fermentation Process_Params->Fermentation Extraction Extraction of AP-3 Fermentation->Extraction Broth Quantification Quantification (HPLC, LC-MS/MS) Extraction->Quantification Crude Extract

Workflow for this compound fermentation optimization.

Ansamitocin_Biosynthesis_Pathway UDP_Glucose UDP-Glucose AHBA 3-Amino-5-Hydroxybenzoic Acid (AHBA) UDP_Glucose->AHBA Aminoshikimate Pathway Polyketide_Chain Polyketide Chain Assembly (PKS) AHBA->Polyketide_Chain Starter Unit Proansamitocin Proansamitocin Polyketide_Chain->Proansamitocin Post_PKS Post-PKS Modifications (e.g., Glycosylation, Acylation) Proansamitocin->Post_PKS AP3 This compound Post_PKS->AP3

Simplified biosynthetic pathway of this compound.

Conclusion

The optimization of the this compound fermentation process is a multi-faceted endeavor that requires a systematic approach. By carefully selecting and optimizing medium components, implementing rational feeding strategies, and controlling key bioprocess parameters, it is possible to achieve significant enhancements in AP-3 production. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of this important anti-tumor agent. Further improvements in AP-3 titers can be anticipated through the application of advanced metabolic engineering and synthetic biology approaches, guided by a deeper understanding of the regulatory networks governing its biosynthesis.

References

Application Note: High-Purity Ansamitocin P-3 Purification from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ansamitocin P-3, a potent anti-tumor maytansinoid, is a crucial component in the development of Antibody-Drug Conjugates (ADCs).[1] Its production, typically through fermentation by microorganisms such as Actinosynnema pretiosum, presents a significant challenge in downstream processing due to the complexity of the fermentation broth.[1][2] This application note provides a detailed protocol for the extraction and purification of this compound to a high level of purity, suitable for pharmaceutical applications. The methodologies described herein are compiled from established research and are intended for researchers, scientists, and drug development professionals.

The purification process is critical as even trace impurities can impact the biological activity and safety of the final therapeutic product.[1] The following protocols outline a multi-step approach involving solvent extraction and various chromatographic techniques to achieve high-purity this compound.

Overall Purification Workflow

The purification of this compound from the fermentation broth is a multi-step process designed to isolate the target molecule from a complex mixture of cellular components and other metabolites.[1] The general workflow begins with the extraction of this compound from the fermentation broth, followed by a series of chromatographic steps to achieve high purity, and concludes with a final crystallization step.

Ansamitocin_P3_Purification_Workflow fermentation Fermentation Broth (Actinosynnema pretiosum) extraction Solvent Extraction fermentation->extraction concentration Concentration extraction->concentration chromatography1 Initial Chromatography (e.g., Resin Adsorption) concentration->chromatography1 chromatography2 Intermediate Chromatography (e.g., Silica (B1680970) Gel/Alumina) chromatography1->chromatography2 chromatography3 High-Resolution Chromatography (e.g., HPLC, HPCCC) chromatography2->chromatography3 crystallization Crystallization chromatography3->crystallization final_product High-Purity This compound crystallization->final_product

Caption: Overall workflow for this compound purification.

Experimental Protocols

Fermentation of Actinosynnema pretiosum

The production of this compound begins with the fermentation of Actinosynnema pretiosum. While various media compositions and fermentation conditions can be employed, a typical process involves submerged culture to enhance yield.

  • Microorganism: Actinosynnema pretiosum

  • Fermentation Conditions: Submerged culture in a suitable fermentation medium. The composition of the medium can be optimized for cost-effectiveness and yield, with some studies exploring the use of low-cost substrates like cane molasses and cold-pressed soybean powder.[3] The fermentation is typically carried out for a specific duration to achieve optimal titers of this compound.[3]

Extraction of this compound

The initial step in purification is the extraction of this compound from the fermentation broth. This is commonly achieved using solvent extraction.

  • Protocol:

    • Adjust the pH of the fermentation broth to a neutral or slightly alkaline range to ensure this compound is in a non-ionized form, facilitating its extraction into an organic solvent.

    • Extract the broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or toluene.[4] The choice of solvent can impact extraction efficiency.

    • Separate the organic phase containing this compound from the aqueous phase.

    • Repeat the extraction process on the aqueous phase to maximize the recovery of the target compound.

    • Pool the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

Chromatographic Purification

A series of chromatographic steps are employed to purify this compound from the crude extract. The choice and sequence of these steps are crucial for achieving high purity.

A preliminary chromatographic step using a macroporous resin can be effective for initial cleanup and concentration.

  • Protocol:

    • Dissolve the crude extract in a suitable solvent.

    • Load the solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with a low-polarity solvent to remove non-polar impurities.

    • Elute the adsorbed this compound using an organic solvent or a gradient of organic solvents.[5]

    • Collect the fractions containing this compound and concentrate them.

Further purification can be achieved using normal-phase column chromatography with stationary phases like silica gel or neutral alumina.[1]

  • Stationary Phase: Silica gel or neutral alumina.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. A gradient elution may be employed to effectively separate this compound from other closely related compounds.

  • Protocol:

    • Pack a column with the chosen stationary phase and equilibrate it with the mobile phase.

    • Load the concentrated extract from the previous step onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions using a suitable analytical technique (e.g., TLC or HPLC) to identify those containing pure this compound.

    • Pool the pure fractions and concentrate them.

For achieving pharmaceutical-grade purity, high-performance liquid chromatography (HPLC) or high-performance counter-current chromatography (HPCCC) is often employed.[2]

  • HPLC Protocol (Reversed-Phase):

    • Column: C8 or C18 reversed-phase column.[5]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a modifier like trifluoroacetic acid (TFA).[4]

    • Detection: UV detection at an appropriate wavelength (e.g., 252 nm).[4]

    • Procedure: Inject the partially purified this compound onto the HPLC column and perform isocratic or gradient elution to separate the target compound. Collect the peak corresponding to this compound.

  • HPCCC Protocol:

    • Two-Phase Solvent System: A common system is hexane-ethyl acetate-methanol-water.[2] One study successfully used a ratio of 0.6:1:0.6:1 (v/v/v/v).[2]

    • Procedure: The crude sample is subjected to HPCCC, and the fractions containing high-purity this compound are collected. This technique has been shown to yield high purity product in a relatively short time.[2]

Chromatography_Workflow start Crude Extract resin Resin Adsorption (Macroporous Resin) start->resin column Column Chromatography (Silica Gel / Alumina) resin->column hplc High-Performance Liquid Chromatography (HPLC) (C18 Reversed-Phase) column->hplc hpccc High-Performance Counter-Current Chromatography (HPCCC) column->hpccc end Purified this compound hplc->end hpccc->end

Caption: Chromatographic purification workflow for this compound.

Crystallization

The final step to obtain highly pure this compound is crystallization.

  • Protocol:

    • Dissolve the purified this compound from the final chromatography step in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

Data Presentation

The following table summarizes quantitative data from a study on the purification of this compound using HPCCC.

ParameterValueReference
Starting Material160 mg crude sample[2]
Purification MethodHigh-Performance Counter-Current Chromatography (HPCCC)[2]
Solvent SystemHexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v)[2]
Yield28.8 mg[2]
Purity98.4%[2]
Processing Time< 80 minutes[2]

Another patented method reports achieving a purity of over 95% using a combination of resin adsorption and reversed-phase HPLC.[5]

Conclusion

The purification of this compound from fermentation broth is a challenging but essential process for its use in pharmaceutical applications. The protocol outlined in this application note, which combines solvent extraction with multiple chromatographic steps, provides a robust framework for obtaining high-purity this compound. The specific choice of techniques and their optimization will depend on the scale of production and the desired final purity. The use of advanced techniques like HPCCC can significantly improve the efficiency of the purification process.

References

Application Note: Analysis and Purification of Ansamitocin P-3 by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ansamitocin P-3, a potent maytansinoid and microtubule-inhibiting agent, is a critical component in the development of Antibody-Drug Conjugates (ADCs).[1] Its production, typically through fermentation of microorganisms like Actinosynnema pretiosum, yields a complex mixture requiring robust purification and analytical methods to ensure high purity for pharmaceutical applications.[1] This document provides detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis and purification of this compound.

Analytical HPLC Method for this compound

Accurate quantification of this compound during production and purification is crucial. The following methods are suitable for the routine analysis of this compound.

Table 1: HPLC Analysis Parameters for this compound

ParameterMethod 1Method 2 (LC/MS/MS)
HPLC System Agilent 1260 or equivalentLC/MS/MS System
Column Shim-pack GIST C18 (250 x 4.6 mm, 5 µm)[2]Betabasic C8 (50 x 2.1 mm, 5 µm)[3]
Mobile Phase 70% Methanol in Water[2]Isocratic: 70% Acetonitrile / 0.9% Formic Acid[3]
Flow Rate 0.8 mL/min[2]Not specified, but eluent split 5% to MS
Column Temp. 25°C[2]Not specified
Detection PDA Detector at 254 nm[2]ESI-MS/MS in MRM mode[3]
Injection Vol. Not specifiedNot specified
Sample Prep. Fermentation broth diluted with ethanol (B145695) or acetonitrile, centrifuged, and supernatant collected.[4]Plasma samples extracted with ethyl acetate (B1210297).[3]
MS/MS Transition N/Am/z 635.2 -> 547.2[3]

Experimental Protocols

Protocol 1: Analytical HPLC Analysis of this compound

This protocol is intended for the quantification of this compound in fermentation broth or in-process samples.

1. Materials and Reagents:

  • This compound standard (≥90% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Sample vials

  • Syringe filters (0.22 µm)

2. Equipment:

  • HPLC system with a PDA detector

  • C18 reverse-phase column (e.g., Shim-pack GIST C18, 250 x 4.6 mm, 5 µm)

  • Sonicator

  • Centrifuge

3. Sample Preparation:

  • For fermentation broth, dilute the sample with an equal volume of ethanol or acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet cell debris and precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Method:

  • Equilibrate the Shim-pack GIST C18 column with the mobile phase (70% Methanol in Water) at a flow rate of 0.8 mL/min until a stable baseline is achieved.[2]

  • Set the column temperature to 25°C.[2]

  • Set the PDA detector to monitor at 254 nm.[2]

  • Inject the prepared sample.

  • Run the analysis for a sufficient time to allow for the elution of this compound and any related impurities.

  • For quantification, create a calibration curve using a series of known concentrations of the this compound standard.

Purification Strategies for this compound

The purification of this compound from fermentation broth is a multi-step process designed to remove a wide range of impurities.[1] A general workflow involves extraction followed by one or more chromatographic steps.

Workflow for this compound Purification

G start Fermentation Broth extraction Solvent Extraction (e.g., with a non-aromatic water-immiscible solvent) start->extraction concentration Concentration of Extract extraction->concentration adsorption_chroma Adsorption Chromatography (Silica Gel or Alumina) concentration->adsorption_chroma hpccc Preparative HPCCC adsorption_chroma->hpccc Further Purification crystallization Crystallization hpccc->crystallization final_product High-Purity this compound crystallization->final_product

Caption: General workflow for the purification of this compound.

Protocol 2: Preparative Purification of this compound using HPCCC

High-Performance Counter-Current Chromatography (HPCCC) is an effective method for the preparative isolation of this compound from a crude extract.[5]

1. Materials and Reagents:

  • Crude this compound extract (from solvent extraction and initial column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

2. Equipment:

  • Preparative High-Performance Counter-Current Chromatography (HPCCC) system

  • Fraction collector

  • Rotary evaporator

3. HPCCC Method:

  • Solvent System Preparation: Prepare the two-phase solvent system of hexane-ethyl acetate-methanol-water in a ratio of 0.6:1:0.6:1 (v/v/v/v).[5] Mix the solvents thoroughly in a separatory funnel and allow the phases to separate.

  • System Equilibration:

    • Fill the HPCCC column with the stationary phase (the upper phase of the solvent system).

    • Pump the mobile phase (the lower phase of the solvent system) through the column at the desired flow rate until the system is equilibrated (hydrodynamic equilibrium is reached).

  • Sample Preparation: Dissolve the crude this compound sample (e.g., 160 mg) in a small volume of the biphasic solvent system.[5]

  • Injection and Separation: Inject the prepared sample into the HPCCC system.

  • Fraction Collection: Collect fractions as the mobile phase elutes from the column. Monitor the effluent using a UV detector.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC (Protocol 1) to identify those containing high-purity this compound. Pool the desired fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound. A reported yield is 28.8 mg of this compound with a purity of 98.4% from a 160 mg crude sample in under 80 minutes.[5]

Table 2: Preparative HPCCC Parameters for this compound Purification

ParameterValue
Technique High-Performance Counter-Current Chromatography (HPCCC)
Solvent System Hexane-Ethyl Acetate-Methanol-Water (0.6:1:0.6:1, v/v/v/v)[5]
Sample Loading 160 mg crude sample[5]
Yield 28.8 mg[5]
Purity 98.4%[5]
Run Time < 80 minutes[5]

Logical Relationships in HPLC Method Development

The selection of HPLC parameters is a logical process aimed at achieving optimal separation and detection.

G cluster_analyte Analyte Properties cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_detection Detection Method cluster_output Desired Outcome analyte This compound (Hydrophobicity, UV Absorbance) column Stationary Phase (e.g., C18, C8) analyte->column detector Detector Type (PDA or MS) analyte->detector mobile_phase Solvent Composition (e.g., Methanol/Water, Acetonitrile/Water) column->mobile_phase outcome Resolution, Sensitivity, and Throughput column->outcome additives Additives (e.g., Formic Acid for MS) mobile_phase->additives mobile_phase->outcome additives->outcome detector->outcome

Caption: Key parameter relationships in HPLC method development.

References

Application Notes: High-Performance Counter-Current Chromatography for Ansamitocin P-3 Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ansamitocin P-3, a potent anti-tumor maytansinoid, is a crucial component in the development of antibody-drug conjugates (ADCs).[1][2][3] Its effective isolation from the complex fermentation broth of microorganisms like Actinosynnema pretiosum presents a significant challenge.[1][4][5] High-Performance Counter-Current Chromatography (HPCCC) offers a robust and efficient solution for the preparative isolation and purification of this compound, overcoming the limitations of traditional chromatographic techniques that can lead to irreversible sample adsorption.[1][4] This application note details a validated HPCCC method for the rapid purification of this compound.

Key Advantages of HPCCC for this compound Purification:

  • High Recovery and Purity: The liquid-liquid partitioning nature of HPCCC minimizes sample loss, enabling high recovery of the target compound.

  • Speed and Efficiency: The described method allows for the purification of a significant amount of this compound in a relatively short time.[4]

  • Scalability: The principles of HPCCC allow for the method to be scaled up for larger-scale production.

Quantitative Data Summary

The following table summarizes the quantitative results from the preparative HPCCC separation of this compound from a crude sample of fermentation broth.[4]

ParameterValue
Initial Crude Sample Mass160 mg
Purified this compound Yield28.8 mg
Purity of this compound98.4%
Separation Time< 80 minutes
Two-Phase Solvent SystemHexane-Ethyl Acetate-Methanol-Water
Solvent System Ratio (v/v/v/v)0.6:1:0.6:1

Experimental Protocols

This section provides a detailed methodology for the preparative isolation of this compound using HPCCC.

1. Materials and Reagents:

  • Crude extract from the fermentation broth of Actinosynnema pretiosum containing this compound.

  • Hexane (analytical grade)

  • Ethyl Acetate (analytical grade)

  • Methanol (analytical grade)

  • Water (deionized or distilled)

2. HPCCC Instrumentation:

  • A preparative High-Performance Counter-Current Chromatography system equipped with a suitable column.

  • A pump for solvent delivery.

  • A sample injection valve.

  • A fraction collector.

  • A UV-Vis detector for monitoring the eluent.

3. Preparation of the Two-Phase Solvent System:

  • Prepare the solvent system by mixing hexane, ethyl acetate, methanol, and water in a volume ratio of 0.6:1:0.6:1.[4]

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to equilibrate and separate.

  • The two phases should be degassed before use to prevent bubble formation during the chromatographic run.

4. Sample Preparation:

  • Dissolve the crude extract (e.g., 160 mg) in a suitable volume of the two-phase solvent system for injection.[4]

5. HPCCC Operation:

  • Column Preparation: Fill the entire column with the stationary phase.

  • Equilibration: Pump the mobile phase into the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection: Inject the prepared sample solution into the column.

  • Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals. Monitor the elution profile using the UV-Vis detector.

  • Analysis: The purity of the collected fractions containing this compound can be determined by High-Performance Liquid Chromatography (HPLC).[4] The structural identification can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectroscopy.[4]

Visualizations

This compound HPCCC Purification Workflow

HPCCC_Workflow start Start: Crude this compound Extract solvent_prep Prepare Two-Phase Solvent System (Hexane:EtOAc:MeOH:H2O 0.6:1:0.6:1) start->solvent_prep sample_prep Dissolve Crude Extract in Two-Phase Solvent System start->sample_prep hpccc_system HPCCC System Preparation (Fill with Stationary Phase, Equilibrate) solvent_prep->hpccc_system injection Inject Sample sample_prep->injection hpccc_system->injection separation HPCCC Separation (Elution with Mobile Phase) injection->separation fraction_collection Collect Fractions separation->fraction_collection analysis Analyze Fractions (HPLC for Purity) fraction_collection->analysis end End: Purified this compound (98.4% Purity) analysis->end

Caption: Workflow for the purification of this compound using HPCCC.

References

Application Note: Protocol for the Conjugation of Ansamitocin P-3 Derivative to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of antibody-drug conjugates (ADCs).

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload.[1][2] Ansamitocin P-3, a highly potent maytansinoid, is an effective ADC payload that exerts its cytotoxic effect by inhibiting microtubule polymerization.[3][4][5] Upon binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][]

This document provides a detailed protocol for the conjugation of a thiol-containing this compound derivative to a monoclonal antibody via lysine (B10760008) side chains. The methodology involves a two-step process: first, the modification of the antibody with a bifunctional linker, followed by the conjugation of the cytotoxic payload to the linker. This protocol utilizes the heterobifunctional linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to connect the antibody's lysine residues to a thiol-derivatized this compound.

Mechanism of Action of this compound

The cytotoxic activity of the this compound ADC is initiated upon binding to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis.[2] Following trafficking to the lysosome, the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded, releasing the active this compound payload into the cytoplasm. The released payload then binds to tubulin, preventing the polymerization of microtubules.[4][6] This disruption of the microtubule network leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis).[6]

Ansamitocin_P3_Pathway cluster_cell Cancer Cell ADC This compound ADC Receptor Target Antigen ADC->Receptor 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released This compound Lysosome->Payload 4. Payload Release Tubulin Tubulin Dimers Payload->Tubulin 5. Binds Microtubule Microtubule Disruption Tubulin->Microtubule Arrest G2/M Phase Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis Conjugation_Workflow A Start: Monoclonal Antibody (mAb) B Step 1: Partial Reduction of mAb Disulfides (DTT) A->B C Purification: Remove Excess DTT (Desalting Column) B->C D Step 2: Conjugation with SMCC-Ansamitocin P-3 C->D E Step 3: Quench Reaction (e.g., with N-acetylcysteine) D->E F Purification: Remove Unconjugated Payload (Centrifugal Filtration) E->F G Characterization: DAR, Purity, Potency F->G H Final ADC Product G->H

References

Application Notes and Protocols for Ansamitocin P-3 in an In Vitro Tubulin Polymerization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent maytansinoid, a class of microtubule-targeting agents that exhibit significant anti-proliferative activity.[1][2][3][4][5] Its mechanism of action involves the inhibition of microtubule assembly by binding to tubulin, leading to cell cycle arrest and apoptosis.[1][2][3][4] Specifically, this compound depolymerizes microtubules and has been found to bind to purified tubulin with a dissociation constant (Kd) of 1.3 ± 0.7 µM.[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for conducting an in vitro tubulin polymerization assay to characterize the effects of this compound.

Mechanism of Action Signaling Pathway

This compound exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to β-tubulin, a subunit of the microtubule-forming heterodimer, at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][2][3] This interaction inhibits tubulin polymerization, leading to the depolymerization of existing microtubules. The disruption of the microtubule network activates the spindle assembly checkpoint, causing a mitotic arrest, which ultimately triggers p53-mediated apoptosis.[1][2][3]

Ansamitocin_P3_Pathway AP3 This compound Tubulin β-Tubulin AP3->Tubulin Binds to Polymerization Microtubule Polymerization AP3->Polymerization Inhibits Tubulin->Polymerization Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Shifts equilibrium towards Spindle_Checkpoint Spindle Assembly Checkpoint Activation Depolymerization->Spindle_Checkpoint Mitotic_Arrest Mitotic Arrest Spindle_Checkpoint->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of this compound leading to apoptosis.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the biological activity of this compound.

ParameterCell LineValueReference
IC50 (Anti-proliferative Activity) MCF-720 ± 3 pM[1][2][4]
HeLa50 ± 0.5 pM[1][2][4]
EMT-6/AR1140 ± 17 pM[1][2][4]
MDA-MB-231150 ± 1.1 pM[1][2][4]
Dissociation Constant (Kd) Purified Tubulin1.3 ± 0.7 µM[1][2][3][4]
Inhibition of Tubulin Polymerization (IC50) Bovine Brain Tubulin~3.4 x 10-6 M[6]
Depolymerization of Polymerized Tubulin (EC50) Bovine Brain Tubulin~3.8 x 10-6 M[6]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is designed to monitor the effect of this compound on the polymerization of purified tubulin by measuring the change in optical density (turbidity) over time.

Materials:

  • Lyophilized >99% pure bovine tubulin

  • This compound

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP stock solution (100 mM)

  • Glycerol

  • DMSO (vehicle control)

  • Pre-warmed 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice and use within one hour.

    • Prepare a 1 mM GTP working solution by diluting the 100 mM stock in General Tubulin Buffer.

    • Prepare a stock solution of this compound in DMSO. Subsequently, prepare serial dilutions in General Tubulin Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.

  • Assay Setup:

    • Pre-warm the 96-well plate and the spectrophotometer to 37°C.

    • In each well of the microplate, add the following components in order:

      • General Tubulin Buffer (to adjust final volume)

      • Glycerol (to a final concentration of 10% v/v, optional polymerization enhancer)

      • This compound solution or vehicle control (DMSO).

      • Reconstituted tubulin (to a final concentration of ~1 mg/mL).

    • Mix gently by pipetting up and down.

  • Initiation of Polymerization:

    • Initiate the polymerization reaction by adding GTP to each well to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every minute for at least 60 minutes at 37°C.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of this compound and the vehicle control.

    • Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagent_Prep Prepare Tubulin, GTP, and this compound dilutions Add_Reagents Add buffer, glycerol, and This compound/vehicle to wells Reagent_Prep->Add_Reagents Plate_Prep Pre-warm 96-well plate and spectrophotometer to 37°C Plate_Prep->Add_Reagents Add_Tubulin Add reconstituted tubulin to wells Add_Reagents->Add_Tubulin Initiate Initiate polymerization with GTP Add_Tubulin->Initiate Measure_OD Measure absorbance at 340 nm over time at 37°C Initiate->Measure_OD Plot_Data Plot OD vs. Time Measure_OD->Plot_Data Analyze Calculate Vmax, % Inhibition, and IC50 Plot_Data->Analyze

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Troubleshooting and Considerations

  • High Background: Ensure this compound is fully dissolved in the assay buffer to avoid precipitation, which can increase turbidity. Run a control with the compound in buffer without tubulin to check for auto-absorbance.

  • Inconsistent Replicates: Ensure accurate and consistent pipetting, especially with viscous solutions like glycerol. Avoid introducing air bubbles into the wells.

  • No Polymerization in Control: Verify the activity of the purified tubulin and the concentration and purity of the GTP solution. Ensure the reaction temperature is maintained at 37°C.

  • Fluorescence-Based Assay: An alternative to the turbidity assay is a fluorescence-based method, which often uses a fluorescent reporter that preferentially binds to polymerized tubulin.[7][8] This can offer increased sensitivity. The general protocol is similar, with the substitution of a fluorescence plate reader for the spectrophotometer and the inclusion of the fluorescent dye in the reaction mixture.

By following these detailed protocols and considering the provided data, researchers can effectively utilize the in vitro tubulin polymerization assay to investigate the inhibitory effects of this compound and other potential microtubule-targeting agents.

References

Application Notes and Protocols: Semi-synthesis of DM1 and DM4 from Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, a class of potent microtubule-targeting agents, are highly effective cytotoxic payloads for antibody-drug conjugates (ADCs). DM1 (emtansine) and DM4 (ravtansine) are two prominent maytansinoid derivatives used in clinically approved and investigational ADCs.[1][2] Their semi-synthesis originates from Ansamitocin P-3, a natural product fermented from microorganisms like Actinosynnema pretiosum.[3] This document provides detailed protocols for the semi-synthesis of DM1 and DM4 from this compound, including the key intermediate step of producing maytansinol (B1676226). The protocols are supplemented with quantitative data and workflow visualizations to aid researchers in the development of maytansinoid-based therapeutics.

Chemical Structures

The semi-synthesis involves the conversion of this compound to maytansinol, which is then esterified to produce the disulfide precursors of DM1 and DM4, followed by a final reduction to yield the active thiol-containing payloads.

Experimental Protocols

Protocol 1: Synthesis of Maytansinol from this compound

This protocol describes the reductive cleavage of the C-3 ester of this compound to yield maytansinol.[4][5]

Materials:

  • This compound mixture (e.g., containing P-2, P-3, and P-4)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LAH)

  • Dry Ice/Acetone bath

  • 2N Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Nitrogen gas supply

Procedure:

  • Dissolve 15.0 g of the Ansamitocin mixture in 800 mL of dry THF in a reaction vessel under a dry nitrogen atmosphere.

  • Cool the solution to -50°C using a dry ice-acetone bath.

  • Carefully add 13.0 g of LAH in a single portion to the cooled solution.

  • Stir the mixture at a temperature between -50°C and -22°C for 2 hours.

  • At -28°C, add an additional 3 g of LAH and continue stirring for another 80 minutes between -28°C and -22°C.

  • Cool the reaction mixture back to -50°C and cautiously add 750 mL of 2N HCl dropwise to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate three times (2.6 L, 1.6 L, and 0.8 L).

  • Pool the organic extracts and wash twice with 100 mL of saturated aqueous sodium chloride solution.

  • Dry the organic layer over 250 g of anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude residue (approximately 13.6 g).

  • Purify the crude product by silica gel column chromatography, eluting with an ethyl acetate-water (98.5:1.5, v/v) mixture.

  • Collect fractions and monitor by an appropriate method (e.g., TLC). Combine fractions containing the desired product.

  • Evaporate the solvent from the pooled fractions and dry the residue in vacuo to yield pure maytansinol.

Protocol 2: Semi-synthesis of DM1

This protocol involves a two-step process starting from maytansinol: esterification to form a disulfide-containing precursor (DM1-SMe), followed by reduction to the final thiol product, DM1.

Step 2a: Synthesis of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (DM1-SMe)

Materials:

  • Maytansinol

  • N-methyl-N-(3-methyldithiopropanoyl)-L-alanine

  • Dicyclohexylcarbodiimide (DCC)

  • Zinc Chloride (ZnCl₂), 1 M solution in diethyl ether

  • Dichloromethane (B109758) (DCM)

Procedure:

  • In a reaction vessel under an argon atmosphere, dissolve maytansinol and N-methyl-N-(3-methyldithiopropanoyl)-L-alanine in dichloromethane.

  • While stirring, add a solution of DCC in dichloromethane.

  • After 1 minute, add a catalytic amount of 1 M ZnCl₂ in diethyl ether.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • Monitor the reaction progress by HPLC.

  • Upon completion, filter the reaction mixture to remove dicyclohexylurea (DCU).

  • Purify the filtrate by chromatography to isolate DM1-SMe.

Step 2b: Reduction of DM1-SMe to DM1

Materials:

Procedure:

  • Dissolve DM1-SMe in a mixture of ethyl acetate and methanol under an argon atmosphere.

  • Add a solution of DTT in 0.05 M potassium phosphate buffer (pH 7.5) containing 2 mM EDTA.

  • Stir the reaction at room temperature for approximately 3 hours, monitoring by HPLC.

  • Once the reaction is complete, add 0.2 M potassium phosphate buffer (pH 6.0) containing 2 mM EDTA.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over sodium sulfate.

  • Evaporate the solvent to yield the crude thiol-containing maytansinoid, DM1.

  • Purify the crude product by HPLC.[6]

Protocol 3: Semi-synthesis of DM4

Similar to DM1, the synthesis of DM4 from maytansinol proceeds through a disulfide intermediate (DM4-SMe).

Step 3a: Synthesis of N2'-deacetyl-N2'-(4-methyl-4-methyldithio-1-oxopentyl)maytansine (L-DM4-SMe)

Materials:

  • Maytansinol

  • N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine

  • Dicyclohexylcarbodiimide (DCC)

  • Zinc Chloride (ZnCl₂), 1 M solution in diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Dissolve maytansinol (e.g., 25 mg, 0.044 mmol) and N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine (e.g., 42.0 mg, 0.177 mmol) in 3 mL of dichloromethane under an argon atmosphere with magnetic stirring.

  • Add a solution of DCC (e.g., 57.1 mg, 0.277 mmol) in 0.67 mL of dichloromethane.

  • After 1 minute, add 1 M ZnCl₂ in diethyl ether (e.g., 0.03 mL, 0.03 mmol).

  • Stir the mixture for 2 hours.

  • Pour the reaction mixture into a separatory funnel, add 40 mL of ethyl acetate, and wash twice with 20 mL portions of 50 mM potassium phosphate buffer (pH 6.0), followed by one wash with 12 mL of saturated sodium chloride.

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent by rotary evaporation to yield the crude product, which can be used in the next step or purified by HPLC.

Step 3b: Reduction of L-DM4-SMe to DM4

Materials:

  • N2'-deacetyl-N2'-(4-methyl-4-methyldithio-1-oxopentyl)maytansine (L-DM4-SMe)

  • Dithiothreitol (DTT)

  • Appropriate buffer and solvent system for purification

Procedure:

  • The disulfide bond in L-DM4-SMe is reduced using a reagent such as dithiothreitol (DTT).[6]

  • The resulting thiol-containing L-aminoacyl maytansinoid, DM4, is then purified by HPLC, typically using a cyano-bonded column.

Quantitative Data Summary

The following tables summarize key quantitative data related to the semi-synthesis of maytansinol, DM1, and DM4.

Table 1: Synthesis of Maytansinol from this compound

ParameterValueReference
Starting Material15.0 g Ansamitocin mixture[4]
Reducing Agent16.0 g Lithium Aluminum Hydride[4]
Solvent800 mL Anhydrous THF[4]
Reaction Temperature-50°C to -22°C[4]
Reaction Time~3.3 hours[4]
Purification MethodSilica Gel Column Chromatography[4]
Yield of Maytansinol7.25 g[4]

Table 2: Semi-synthesis of DM1 from Maytansinol

StepKey ReagentsTypical YieldReference
Esterification (Maytansinol to DM1-SMe)N-methyl-N-(3-methyldithiopropanoyl)-L-alanine, DCC, ZnCl₂~45-50% (crude)[6]
Reduction (DM1-SMe to DM1)Dithiothreitol (DTT)High conversion[5][6]

Table 3: Semi-synthesis of DM4 from Maytansinol

StepKey ReagentsTypical YieldReference
Esterification (Maytansinol to L-DM4-SMe)N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine, DCC, ZnCl₂Not specified
Reduction (L-DM4-SMe to DM4)Dithiothreitol (DTT)High conversion[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the semi-synthesis of maytansinol, DM1, and DM4.

Maytansinol_Synthesis ansamitocin This compound in Anhydrous THF cooling Cool to -50°C ansamitocin->cooling lah_addition Add LiAlH4 cooling->lah_addition reaction Stir at -50°C to -22°C lah_addition->reaction quench Quench with 2N HCl reaction->quench extraction Extract with Ethyl Acetate quench->extraction drying Dry over MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Silica Gel Chromatography evaporation->purification maytansinol Pure Maytansinol purification->maytansinol

Caption: Workflow for the synthesis of maytansinol from this compound.

DM1_DM4_Synthesis cluster_dm1 DM1 Synthesis cluster_dm4 DM4 Synthesis maytansinol1 Maytansinol esterification1 Esterification with N-methyl-N-(3-methyldithiopropanoyl)-L-alanine, DCC, ZnCl2 in DCM maytansinol1->esterification1 dm1_sme DM1-SMe esterification1->dm1_sme reduction1 Reduction with DTT dm1_sme->reduction1 dm1 DM1 reduction1->dm1 maytansinol2 Maytansinol esterification2 Esterification with N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine, DCC, ZnCl2 in DCM maytansinol2->esterification2 dm4_sme DM4-SMe esterification2->dm4_sme reduction2 Reduction with DTT dm4_sme->reduction2 dm4 DM4 reduction2->dm4

References

Application Notes and Protocols for the Analytical Determination of Ansamitocin P-3 Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent macrocyclic lactam belonging to the maytansinoid family of compounds, known for its significant antitumor activity.[1] It is a key component in the development of antibody-drug conjugates (ADCs). The purity of this compound is a critical quality attribute that can impact its efficacy and safety. Therefore, robust and reliable analytical methods are essential for its characterization and quality control.

These application notes provide detailed protocols for the determination of this compound purity using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, a protocol for performing forced degradation studies to establish a stability-indicating method is described.

Analytical Methods for Purity Determination

A combination of chromatographic techniques is recommended for the comprehensive purity assessment of this compound. HPLC and UPLC are powerful methods for separating and quantifying impurities, while LC-MS is invaluable for the identification of unknown impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the routine quality control of this compound to determine its purity and quantify related substances. A gradient elution is employed to ensure the separation of potential impurities with varying polarities.

Experimental Protocol:

a) Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., Shim-pack GIST C18, 250 mm x 4.6 mm, 5 µm).[1]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and vials

b) Chromatographic Conditions:

ParameterValue
Column Shim-pack GIST C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 25 °C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
20.02080
25.02080
25.16040
30.06040

c) Sample Preparation:

  • Standard Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

d) Data Analysis:

  • Calculate the percentage purity of this compound using the area normalization method.

  • Identify and quantify any impurities by comparing their retention times and UV spectra with those of known related substances, if available.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.5 mg/mL in Acetonitrile) hplc_system HPLC System with PDA/UV Detector prep_standard->hplc_system prep_sample Prepare Sample Solution (0.5 mg/mL in Acetonitrile) prep_sample->hplc_system separation Gradient Elution on C18 Column hplc_system->separation data_acquisition Data Acquisition at 254 nm separation->data_acquisition analysis Purity Calculation (Area Normalization) data_acquisition->analysis

Caption: Workflow for this compound purity determination by HPLC.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Purity Analysis

UPLC offers faster analysis times and improved resolution compared to conventional HPLC, making it suitable for high-throughput screening and in-process control.

Experimental Protocol:

a) Instrumentation and Materials:

  • UPLC system with a binary solvent manager, sample manager, column heater, and PDA or TUV detector.

  • Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm).[1]

  • Acetonitrile (UPLC grade)

  • Water (UPLC grade)

  • Formic acid (UPLC grade)

  • This compound reference standard and sample

b) Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile[1]
Gradient Elution See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm[1]
Injection Volume 2 µL
Run Time 10 minutes

Table 2: UPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
7.01090
8.01090
8.17030
10.07030

c) Sample Preparation:

  • Prepare standard and sample solutions at a concentration of 0.1 mg/mL in acetonitrile.

d) Data Analysis:

  • Perform data analysis as described for the HPLC method.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.

Experimental Protocol:

a) Instrumentation and Materials:

  • LC-MS system comprising a UPLC or HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • The same column and mobile phases as the UPLC method can be used.

b) Chromatographic and Mass Spectrometric Conditions:

ParameterValue
LC Conditions As per the UPLC method described above.
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) 635.2 for this compound[2]
Product Ion (m/z) 547.2 for this compound[2]
Scan Mode Full Scan and/or Multiple Reaction Monitoring (MRM)

c) Sample Preparation:

  • Prepare samples as for the UPLC method.

d) Data Analysis:

  • Analyze the mass spectra of the impurity peaks to determine their molecular weights.

  • Use fragmentation patterns (MS/MS) to aid in the structural elucidation of the impurities.

Forced Degradation Studies and Stability-Indicating Method Development

Forced degradation studies are essential to develop a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.

Protocol for Forced Degradation:

Prepare solutions of this compound (e.g., 0.1 mg/mL in a suitable solvent) and subject them to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

After exposure, analyze the stressed samples using the developed UPLC method alongside a control (unstressed) sample. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.

Logical Flow for Forced Degradation and Method Validation

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis UPLC Analysis cluster_evaluation Method Evaluation stress_conditions Expose this compound to Stress Conditions (Acid, Base, Oxidation, Heat, Light) uplc_analysis Analyze Stressed and Control Samples using Developed UPLC Method stress_conditions->uplc_analysis control_sample Prepare Control Sample (Unstressed) control_sample->uplc_analysis peak_purity Assess Peak Purity of this compound uplc_analysis->peak_purity resolution Evaluate Resolution between this compound and Degradation Products uplc_analysis->resolution stability_indicating Confirm Method is Stability-Indicating peak_purity->stability_indicating resolution->stability_indicating

Caption: Workflow for forced degradation and stability-indicating method validation.

Data Presentation

The following table summarizes the key quantitative parameters for the analytical methods described.

Table 3: Summary of Analytical Method Parameters

ParameterHPLC MethodUPLC MethodLC-MS Method
Column Type C18, 5 µmC18, 1.8 µmC18, 1.8 µm
Column Dimensions 250 x 4.6 mm100 x 2.1 mm100 x 2.1 mm
Flow Rate 1.0 mL/min0.4 mL/min0.4 mL/min
Detection PDA/UV (254 nm)PDA/TUV (254 nm)ESI-MS
Typical Run Time 30 minutes10 minutes10 minutes
Primary Application Routine QC, PurityHigh-Throughput AnalysisImpurity Identification

Potential Impurities of this compound

During production and storage, several related substances may be present as impurities. These include other ansamitocin analogues which differ in the acyl side chain at the C-3 position.[1]

Table 4: Potential Related Ansamitocin Impurities

CompoundR Group at C-3
Ansamitocin P-0-H
Ansamitocin P-1-COCH₃
Ansamitocin P-2-COCH₂CH₃
This compound -COCH(CH₃)₂
This compound'-COCH₂CH₂CH₃
Ansamitocin P-4-COCH₂CH(CH₃)₂

The developed chromatographic methods should be capable of separating these potential impurities from the main this compound peak. The relative retention times of these impurities should be determined using available reference standards.

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the purity determination of this compound. The use of HPLC and UPLC allows for accurate and precise quantification of purity and related substances, while LC-MS facilitates the identification of unknown impurities. The implementation of forced degradation studies is crucial for the development of a robust and reliable stability-indicating method, ensuring the quality and consistency of this compound for its intended use in pharmaceutical development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ansamitocin P-3 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ansamitocin P-3 (AP-3) production. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the yield of this potent antitumor agent from Actinosynnema pretiosum.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Yield in Batch Fermentation

Question: My Actinosynnema pretiosum culture is growing, but the AP-3 yield is significantly lower than expected. What are the initial steps to troubleshoot this?

Answer: Low AP-3 yield is a common challenge. Begin by systematically evaluating your fermentation conditions. The primary areas to investigate are the culture medium composition and the physical parameters of the fermentation.

Troubleshooting Steps:

  • Optimize the Carbon Source: The choice of carbon source is critical. While glucose supports good biomass, fructose (B13574) has been shown to significantly enhance AP-3 production, potentially by alleviating glucose repression of secondary metabolism.[1][2]

    • Recommendation: Substitute glucose with fructose as the main carbon source. A combination of fructose, glycerol, and soluble starch has proven effective.[1]

  • Evaluate Nitrogen Source: The concentration and type of nitrogen source can influence AP-3 biosynthesis. Some studies suggest that a relatively low concentration of organic nitrogen may improve production.[3] Economical sources like cold-pressed soybean powder have also been used successfully.[4]

  • Supplement with Precursors and Cofactors:

    • Isobutanol: The isobutyryl side chain of AP-3 is derived from isobutanol. Supplementing the medium with isobutanol can directly boost the availability of this precursor.[4][5]

    • Divalent Metal Ions: The addition of magnesium ions (Mg²⁺) has been shown to increase AP-3 production, potentially by enhancing the activity of key enzymes in the biosynthetic pathway.[6]

  • Improve Oxygen Supply: A. pretiosum is an aerobic bacterium, and poor oxygen availability can be a limiting factor.[7][8]

    • Recommendation: Enhance aeration in your bioreactor. For shake flask cultures, consider adding an oxygen vector like soybean oil. Soybean oil not only improves dissolved oxygen but can also serve as an additional carbon source.[4][7][9]

Issue 2: Reached a Plateau in Yield After Fermentation Optimization

Question: I've optimized my fermentation medium and conditions, but the AP-3 yield has plateaued. What advanced strategies can I employ for a significant improvement?

Answer: Once you have maximized yield through fermentation optimization, the next frontier is the genetic improvement of your production strain, Actinosynnema pretiosum. This involves metabolic engineering to enhance the flux towards AP-3 biosynthesis and remove metabolic bottlenecks.

Advanced Strategies:

  • Metabolic Engineering - Overexpression of Positive Regulators:

    • Precursor Supply Pathways: Overexpressing gene clusters responsible for the synthesis of AP-3 precursors is a highly effective strategy.

      • Overexpression of the asm13-17 gene cluster enhances the supply of the glycolate (B3277807) unit.[10]

      • Overexpression of asmUdpg increases the availability of the 3-amino-5-hydroxybenzoic acid (AHBA) precursor.[10]

    • Efflux Pumps: AP-3 can be toxic to the producing organism. Enhancing its export can relieve this self-toxicity and improve yield. Overexpression of specific efflux pump genes (e.g., APASM_2704, APASM_3193, APASM_2805) has been shown to increase AP-3 production.[11]

    • Strain Resistance: Another approach to combat self-toxicity is to increase the strain's resistance. Overexpression of FtsZ (APASM_5716), a bacterial target of AP-3, has been demonstrated to improve both resistance and final AP-3 titer.[12]

  • Metabolic Engineering - Inactivation of Competing Pathways:

    • Negative Regulators: Inactivating genes that divert precursors away from the AP-3 pathway can channel metabolic flux towards your product.

      • Inactivation of asm25, which is involved in the synthesis of an AP-3 byproduct, resulted in a more than two-fold increase in AP-3 yield.[5][13]

    • Competing Polyketide Synthases (PKS): Deleting gene clusters for other secondary metabolites can increase the pool of precursors available for AP-3 synthesis. For example, inactivating the T1PKS-15 gene cluster led to a 27% increase in production.[14]

  • Combined Approaches: The most dramatic improvements in yield are often achieved by combining multiple strategies. For instance, a mutant strain obtained through traditional mutagenesis can be further engineered by overexpressing key biosynthetic genes.[15][16] Similarly, combining precursor pathway engineering with a rational fed-batch strategy has led to very high titers.[10]

Quantitative Data Summary

The following tables summarize the reported improvements in this compound yield from various optimization strategies.

Table 1: Fermentation and Medium Optimization Strategies

StrategyModificationFold/Percent IncreaseFinal Titer (mg/L)Reference
Carbon Source Optimized medium with fructose, glycerol, and soluble starch9-fold increase144[1]
Oxygen Vector Addition of 0.52% soybean oil at 50h49.48% increase106.04[7]
Metal Ion Addition Optimal Mg²⁺ addition3.0-fold increase85[6]
Economical Medium Optimized medium with cane molasses, glycerol, and soybean powder-111.9[4]
Fed-Batch Pulse feeding of fructose and isobutanol in an engineered strain-757.7[10]

Table 2: Metabolic Engineering and Strain Improvement Strategies

StrategyGenetic ModificationFold/Percent IncreaseFinal Titer (mg/L)Reference
Precursor Supply Overexpression of asm13-171.94-fold increase-[10]
Precursor Supply Overexpression of asm13-17 and asmUdpg-680.5[10]
Gene Inactivation Inactivation of asm25>2-fold increase-[5][13]
Competing Pathway Inactivation of T1PKS-15 gene cluster27% increase-[14]
Efflux Engineering Overexpression of efflux gene APASM_3193-330.6[11]
Strain Resistance Overexpression of FtsZ (APASM_5716)31% increase327.37[12]
Combined Approach Mutagenesis + Overexpression of asmUdpg & asm13-17-582.7[15]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Inactivation (e.g., asm25)

This protocol provides a general workflow for gene inactivation in A. pretiosum based on methodologies described in the literature.[5][13]

  • sgRNA Plasmid Construction:

    • Design a specific single-guide RNA (sgRNA) targeting the asm25 gene.

    • Synthesize and anneal the complementary sgRNA oligonucleotides.

    • Ligate the annealed sgRNA into a suitable CRISPR-Cas9 vector for Actinomycetes (e.g., pCRISPR-Cas9apre).

    • Verify the final plasmid by sequencing.

  • Preparation of A. pretiosum Protoplasts:

    • Grow A. pretiosum in a suitable liquid medium (e.g., TSB) to the exponential phase.

    • Harvest the mycelia by centrifugation and wash with a sucrose (B13894) solution.

    • Resuspend the mycelia in a lysozyme (B549824) solution to digest the cell wall and generate protoplasts.

    • Filter the protoplast suspension to remove mycelial fragments and wash with a transformation buffer.

  • Protoplast Transformation:

    • Mix the prepared protoplasts with the asm25-targeting CRISPR-Cas9 plasmid.

    • Add a polyethylene (B3416737) glycol (PEG) solution to facilitate DNA uptake.

    • Plate the transformation mixture onto a regeneration medium (e.g., R5 medium) and incubate until colonies appear.

  • Screening and Verification of Mutants:

    • Select colonies and culture them under antibiotic selection.

    • Isolate genomic DNA from the potential mutants.

    • Use PCR with primers flanking the target site to screen for the desired deletion or modification.

    • Confirm the gene inactivation by DNA sequencing of the PCR product.

  • Phenotypic Analysis:

    • Perform fermentation with the confirmed asm25-knockout strain and the wild-type strain.

    • Analyze the AP-3 production in both strains using High-Performance Liquid Chromatography (HPLC) to confirm the effect of the gene inactivation.

Visualizations

Diagrams of Workflows and Pathways

Troubleshooting_Workflow Start Low AP-3 Yield Media_Opt Step 1: Fermentation Medium Optimization Start->Media_Opt Carbon Optimize Carbon Source (e.g., Fructose) Media_Opt->Carbon Strain_Eng Step 2: Strain Metabolic Engineering Overexpress Overexpress Key Genes (Precursors, Efflux Pumps) Strain_Eng->Overexpress Advanced_Opt Step 3: Advanced Process Control Success Improved AP-3 Yield Advanced_Opt->Success Nitrogen Evaluate Nitrogen Source Carbon->Nitrogen Supplements Add Precursors/Cofactors (Isobutanol, Mg2+) Nitrogen->Supplements Oxygen Improve Oxygen Supply (e.g., Soybean Oil) Supplements->Oxygen Oxygen->Strain_Eng Yield Plateaued? Inactivate Inactivate Competing Genes (asm25, PKS clusters) Overexpress->Inactivate Combine Combine Mutation & Engineering Inactivate->Combine Combine->Advanced_Opt Further Improvement?

Caption: A troubleshooting workflow for increasing this compound production.

AP3_Biosynthesis_Targets cluster_precursors Primary Metabolism & Precursor Supply cluster_upregulation Targets for Upregulation cluster_downregulation Targets for Inactivation Glycolysis Glycolysis (Fructose) AHBA_pathway Shikimate Pathway Glycolysis->AHBA_pathway Extender_units Malonyl-CoA, etc. Glycolysis->Extender_units asmUdpg asmUdpg AHBA_pathway->asmUdpg Supplies AHBA asm13_17 asm13-17 (Glycolate Unit) Extender_units->asm13_17 Supplies Glycolate T1PKS_15 T1PKS-15 Extender_units->T1PKS_15 Consumes Precursors PKS Ansamitocin Polyketide Synthase (PKS) Extender_units->PKS asmUdpg->PKS asm13_17->PKS Efflux_Pumps Efflux Pumps (e.g., APASM_3193) asm25 asm25 PKS->asm25 Diverts Precursor to Byproduct AP3 This compound PKS->AP3 Biosynthesis AP3->Efflux_Pumps Export

Caption: Key metabolic targets for engineering the this compound pathway.

Integrated_Strategy Strain Strain Improvement - Traditional Mutagenesis - CRISPR-Cas9 Editing - Overexpression of positive regulators - Inactivation of negative regulators Result Synergistic Effect: High-Titer AP-3 Production Strain->Result Engineered High-Yield Strain Fermentation Fermentation Optimization - Medium Design (Carbon/Nitrogen) - Precursor & Cofactor Feeding - Oxygen Supply Enhancement - Fed-Batch Strategy Fermentation->Result Optimized Production Environment

References

Technical Support Center: Overcoming Low Yield in Ansamitocin P-3 Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low Ansamitocin P-3 (AP-3) fermentation yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during AP-3 fermentation experiments, offering potential causes and actionable solutions.

Issue 1: Consistently low or no AP-3 production despite viable cell growth.

  • Potential Cause: Suboptimal fermentation medium composition.

  • Troubleshooting Steps:

    • Carbon Source Optimization: The choice and concentration of the carbon source are critical. While glucose supports good biomass, fructose (B13574) has been shown to significantly enhance AP-3 production, potentially up to fourfold compared to glucose.[1] Consider replacing or supplementing glucose with fructose. Glycerol can also act as a beneficial co-substrate.[2]

    • Nitrogen Source Concentration: High concentrations of organic nitrogen can inhibit AP-3 production.[3][4] A relatively low organic nitrogen concentration has been shown to upregulate the transcription of genes involved in precursor and ansamitocin biosynthetic pathways.[3][4] Evaluate and optimize the concentration of your nitrogen source, such as soybean meal or polypeptone.[5]

    • Precursor Supplementation: The biosynthesis of AP-3 requires specific precursors. Supplementing the medium with isobutanol can enhance the supply of the isobutyryl side chain, leading to increased AP-3 yield.[6]

    • Divalent Metal Ion Addition: The addition of Mg2+ to the culture medium has been found to be effective in increasing AP-3 production, with one study reporting a 3.0-fold increase in titer.[7] This is attributed to the enhanced activities of methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM).[7]

Issue 2: Initial AP-3 production is observed, but the titer plateaus or decreases prematurely.

  • Potential Cause: Product inhibition or degradation.

  • Troubleshooting Steps:

    • Enhance Strain Resistance: AP-3 can be toxic to the producing organism, Actinosynnema pretiosum, by targeting the cell division protein FtsZ.[8] Overexpression of the FtsZ gene can improve the strain's resistance to AP-3, leading to higher yields.[8]

    • Improve AP-3 Efflux: Efficient export of AP-3 out of the cell can alleviate product toxicity. Overexpression of identified efflux pump genes (e.g., APASM_2704, APASM_6861, APASM_3193, and APASM_2805) has been shown to increase AP-3 production.[9]

    • Fed-Batch Strategy: A rational fed-batch strategy can maintain optimal nutrient levels and prolong the production phase. Pulse feeding of fructose and isobutanol during fermentation has resulted in significantly higher AP-3 titers.[10]

Issue 3: Inconsistent fermentation results between batches.

  • Potential Cause: Variability in inoculum quality or fermentation conditions.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure a consistent and healthy spore suspension or seed culture is used for inoculation.[5] Culture age, cell density, and morphology of the seed culture should be monitored and standardized.

    • Maintain Optimal Physical Parameters: Strictly control pH, temperature, and agitation speed throughout the fermentation process. The typical temperature for A. pretiosum cultivation is 28-30°C with shaking at 220 rpm.[5]

    • Ensure Adequate Aeration: Dissolved oxygen is a critical factor. The formation of mycelial pellets can increase viscosity and limit oxygen transfer.[2] The use of oxygen vectors, such as soybean oil, can improve dissolved oxygen levels and has been shown to increase AP-3 yield by nearly 50%.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway of this compound?

A1: The biosynthesis of AP-3 begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), through the aminoshikimate pathway.[5] This is followed by the condensation with three propionate (B1217596) units and three acetate (B1210297) units, catalyzed by a type I polyketide synthase (PKS).[5] After several post-modification steps, the proansamitocin (B1237151) is converted into AP-3.[5]

Q2: Are there any known regulatory genes that can be targeted to improve AP-3 yield?

A2: Yes, several regulatory genes have been identified. The response regulator CrsR positively regulates AP-3 biosynthesis, and its deletion drastically decreases production.[5] The AdpA family regulator, AdpA_1075, also positively influences ansamitocin biosynthesis.[5]

Q3: How can metabolic engineering be applied to enhance AP-3 production?

A3: Metabolic engineering strategies include:

  • Overexpression of key biosynthetic genes: Overexpressing genes in the AP-3 biosynthetic cluster, such as asmUdpg and asm13-17, has been shown to increase precursor supply and final product titer.[10][11]

  • Deletion of competing pathways: Inactivating competing polyketide synthase (PKS) gene clusters can redirect precursors towards AP-3 biosynthesis. For instance, the deletion of the T1PKS-15 gene cluster resulted in a 27% increase in AP-3 production.[12]

  • CRISPR-Cas9 mediated gene editing: This tool can be used for precise genetic modifications, such as gene knockouts and promoter insertions, to optimize the metabolic flux towards AP-3 production.[6][12]

Q4: What are some recommended medium compositions for high-yield AP-3 fermentation?

A4: While optimal media can be strain-specific, several studies have reported high-yield media. For example, a medium containing cane molasses, glycerol, and cold-pressed soybean powder has been optimized to produce significant AP-3 titers.[13] Another study utilized a medium with fructose as the primary carbon source.[1] Supplementation with isobutanol, soybean oil, and vitamin B1 has also been shown to enhance production.[13]

Quantitative Data Summary

Table 1: Effect of Medium Components and Supplements on AP-3 Yield

Component/SupplementControl ConditionModified ConditionFold Increase in AP-3 YieldReference
Carbon SourceGlucoseFructose~4[1]
Nitrogen SourceHigh Organic NitrogenLow Organic NitrogenSignificant Improvement[3][4]
Divalent Metal IonNo Mg2+ additionOptimal Mg2+ addition3[7]
Oxygen VectorNo soybean oil0.52% soybean oil1.49[2]
PrecursorNo isobutanol40 mM isobutanol (in asm25 knockout)>6[6]

Table 2: Impact of Genetic Modifications on AP-3 Production

Genetic ModificationStrainAP-3 Titer (mg/L)Fold Increase vs. Wild Type/ParentReference
Overexpression of asm13-17 and asmUdpgOasm13-17:asmUdpg680.5-[10]
Random Mutation + Overexpression of asmUdpg & asm13-17M-asmUdpg:asm13-17582.7-[11]
Deletion of T1PKS-15 gene clusterMD02~3651.27[12]
Overexpression of FtsZWXR-30 with FtsZ overexpression327.371.31[8]
Inactivation of asm25asm25 knockout->2[6]

Experimental Protocols

Protocol 1: this compound Fermentation

  • Inoculum Preparation: Culture A. pretiosum on a suitable agar (B569324) medium (e.g., ISP2 or MS medium) at 30°C for spore production.[5] Inoculate a seed culture medium with a spore suspension or mycelia.[5] Incubate the seed culture at 28°C with shaking at 220 rpm for 48 hours.[5]

  • Fermentation: Transfer the seed culture to the fermentation medium.[5] Incubate at 28°C with shaking at 220 rpm for 144 hours or longer.[5]

  • Sampling and Analysis: Withdraw samples at regular intervals for analysis of biomass (dry cell weight) and AP-3 concentration.

Protocol 2: Quantification of this compound by HPLC

  • Extraction: Extract the culture supernatant with an equal volume of ethyl acetate.[5] Centrifuge to separate the phases and collect the organic layer. Evaporate the solvent and redissolve the residue in methanol.

  • HPLC Analysis: Analyze the extracted sample using a C18 column.[5] A common mobile phase is an acetonitrile-water gradient, with detection at 254 nm.[5] Quantify the AP-3 concentration by comparing the peak area to a standard curve.

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_analysis Analysis spore Spore Production (ISP2/MS Agar, 30°C) seed Seed Culture (28°C, 220 rpm, 48h) spore->seed Inoculation ferm Production Fermentation (28°C, 220 rpm, 144h+) seed->ferm Transfer sampling Regular Sampling ferm->sampling extract Ethyl Acetate Extraction sampling->extract hplc HPLC Quantification (C18, 254 nm) extract->hplc

Caption: A generalized workflow for this compound fermentation and analysis.

troubleshooting_logic cluster_growth Cell Growth cluster_production Production Phase cluster_solutions1 Solutions for No/Low Production cluster_solutions2 Solutions for Premature Plateau cluster_solutions3 Solutions for Poor Growth start Low AP-3 Yield growth_ok Good Cell Growth? start->growth_ok prod_sustain Sustained Production? growth_ok->prod_sustain Yes sol3 Check Basic Conditions: - Inoculum Quality - pH, Temp, Aeration growth_ok->sol3 No sol1 Optimize Medium: - Carbon/Nitrogen Source - Precursor Supplementation - Add Mg2+ prod_sustain->sol1 No sol2 Address Inhibition: - Enhance Strain Resistance (FtsZ) - Improve Efflux - Implement Fed-Batch prod_sustain->sol2 Yes, but plateaus

Caption: Troubleshooting logic for addressing low this compound yield.

ap3_biosynthesis_pathway precursors Primary Metabolites (e.g., UDP-glucose) ahba 3-Amino-5-hydroxybenzoic Acid (AHBA) (Starter Unit) precursors->ahba aminoshikimate pathway pks Type I Polyketide Synthase (PKS) (Adds propionate & acetate units) ahba->pks proansamitocin Proansamitocin pks->proansamitocin post_pks Post-PKS Modifications (e.g., Glycosylation, Methylation) proansamitocin->post_pks ap3 This compound post_pks->ap3

Caption: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Optimizing Carbon Source for Ansamitocin P-3 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Ansamitocin P-3 (AP-3) production. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound yield is low. Could the carbon source in my culture medium be the issue?

A1: Yes, the choice and concentration of the carbon source are critical factors significantly influencing AP-3 production. Different carbon sources can affect precursor availability and the regulation of secondary metabolism in Actinosynnema pretiosum. For instance, studies have shown that fructose (B13574) can be more beneficial for AP-3 production than glucose.[1][2][3] This is partly because fructose may alleviate the glucose repression of secondary metabolism.[1][2]

Q2: I am currently using glucose as the primary carbon source. What alternatives should I consider for better AP-3 yield?

A2: Several studies suggest that alternative carbon sources can significantly enhance AP-3 production.

  • Fructose: Fructose has been identified as a superior carbon source to glucose for AP-3 production.[1][3] Using fructose as the major carbon source can lead to a rearrangement of metabolic flux, favoring the supply of biosynthetic precursors for AP-3.[1][2] In some cases, using fructose as the sole carbon source resulted in a fourfold increase in AP-3 yield compared to glucose.[3][4]

  • Glycerol (B35011): Glycerol, especially in combination with other carbon sources like glucose or fructose, has been shown to enhance AP-3 production.[5][6][7] It can act as a delayed carbon source, providing nutrients for strain growth in the later stages of fermentation.[5]

  • Soybean Oil: While primarily considered an oxygen vector, soybean oil can also serve as a carbon source, promoting strain differentiation and the secretion of secondary metabolites, leading to increased AP-3 production.[5]

  • Cane Molasses: As a low-cost substrate, cane molasses has been successfully used to achieve high AP-3 titers.[2]

Q3: I'm observing poor cell growth, which is affecting my overall AP-3 production. How can the carbon source be optimized for biomass?

A3: While some carbon sources boost AP-3 production, they might not be optimal for cell growth. For instance, Actinosynnema mirum exhibits better biomass production in a glucose medium compared to other carbon sources.[3][4] A common strategy is to use a combination of carbon sources. For example, a synergistic effect has been observed with glucose and glycerol, where glucose supports initial growth and glycerol sustains the culture in the later phases.[5][6][7]

Q4: Can I use a combination of different carbon sources? If so, what ratios are recommended?

A4: Yes, using a combination of carbon sources is a highly effective strategy. Response surface methodology has been employed to optimize the concentrations of these sources. An optimized medium containing fructose (9.36 g/L), glycerol (26.79 g/L), and soluble starch (3.03 g/L) resulted in a nine-fold increase in AP-3 concentration, reaching 144 mg/L.[1][2] Another study found an optimized medium with cane molasses (63.22 g/L), glycerol (22.91 g/L), and cold-pressed soybean powder (3.29 g/L) yielded an AP-3 titer of 111.9 mg/L.[2][8]

Q5: My AP-3 production starts strong but then plateaus or declines. What could be the cause related to the carbon source?

A5: This phenomenon, often observed in batch cultures, can be due to the depletion of the primary carbon source and the accumulation of inhibitory byproducts. Glucose, for instance, is often rapidly consumed.[6] Supplementing the medium with a slower-metabolized carbon source like glycerol can provide sustained energy for AP-3 biosynthesis during the stationary phase.[5][6] Fed-batch strategies, where a concentrated carbon source is fed during the fermentation, can also help maintain productivity. A rational fed-batch strategy with fructose and isobutanol has achieved an AP-3 production level of 757.7 mg/L.[9]

Quantitative Data Summary

The following tables summarize the impact of different carbon sources and their optimized concentrations on this compound production.

Table 1: Comparison of Different Carbon Sources on AP-3 Production

Carbon Source(s)Producing StrainAP-3 YieldKey FindingsReference
Fructose, Glycerol, Soluble StarchActinosynnema pretiosum144 mg/LFructose was a key factor in increasing AP-3 production.[1][2]
Cane Molasses, GlycerolActinosynnema pretiosum111.9 mg/LLow-cost substrates can be effectively used for high-yield production.[2][8]
Fructose (sole source)Actinosynnema mirum~4-fold higher than glucoseFructose stimulates key genes in the secondary metabolism pathways.[3][4]
Glucose and GlycerolActinosynnema pretiosum~3-fold higher than glucose aloneSynergistic effect observed, with glycerol increasing PGM activity.[7]
Soybean Oil (as oxygen vector and carbon source)A. pretiosum strain B24-13106.04 mg/L49.48% improvement compared to control without an oxygen vector.[5]

Table 2: Optimized Medium Compositions for Enhanced AP-3 Production

ComponentConcentrationStrainResulting AP-3 TiterReference
Fructose9.36 g/LActinosynnema pretiosum144 mg/L[1][2]
Glycerol26.79 g/L
Soluble Starch3.03 g/L
Cane Molasses63.22 g/LActinosynnema pretiosum111.9 mg/L[2][8]
Glycerol22.91 g/L
Cold-pressed Soybean Powder3.29 g/L
Soybean Oil0.52% (v/v)A. pretiosum strain B24-13106.04 mg/L[5]

Experimental Protocols

Protocol 1: Single-Factor Experimental Design for Carbon Source Screening

This protocol outlines a method for screening various carbon sources to determine their effect on AP-3 production.

  • Prepare Basal Medium: Prepare a basal fermentation medium containing all necessary nutrients except the carbon source. A typical basal medium might contain: corn steep liquor, (NH₄)₂SO₄, K₂HPO₄, MgSO₄·7H₂O, and trace elements, with pH adjusted to 7.0.

  • Prepare Carbon Source Solutions: Prepare sterile stock solutions of the carbon sources to be tested (e.g., glucose, fructose, glycerol, soluble starch, cane molasses) at a high concentration (e.g., 200 g/L).

  • Inoculation: Inoculate the production strain (Actinosynnema pretiosum) into a seed culture medium and incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

  • Fermentation: Add a specific volume of the seed culture to the basal fermentation medium. Supplement individual flasks with different carbon sources to a final concentration of, for example, 20 g/L.

  • Incubation: Incubate the fermentation flasks at 28°C, 220 rpm for 7-10 days.

  • Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours).

    • Biomass Determination: Measure the dry cell weight (DCW).

    • AP-3 Quantification: Extract AP-3 from the culture broth and quantify using High-Performance Liquid Chromatography (HPLC).

    • Residual Carbon Source Analysis: Determine the concentration of the remaining carbon source in the supernatant.

  • Data Evaluation: Compare the AP-3 yield, productivity, and biomass for each carbon source to identify the most promising candidates.

Protocol 2: Response Surface Methodology (RSM) for Optimizing Carbon Source Concentrations

This protocol is for optimizing the concentrations of the most effective carbon sources identified in Protocol 1.

  • Experimental Design: Use a statistical software package to design a central composite design (CCD) or Box-Behnken design (BBD) experiment. The independent variables will be the concentrations of the selected carbon sources (e.g., fructose, glycerol, and soluble starch). The dependent variable (response) will be the AP-3 concentration.

  • Medium Preparation and Fermentation: Prepare fermentation media with varying concentrations of the selected carbon sources as dictated by the experimental design. Perform the fermentation and AP-3 quantification as described in Protocol 1.

  • Statistical Analysis: Analyze the experimental data using the statistical software. Fit the data to a second-order polynomial equation to describe the relationship between the variables and the response.

  • Model Validation: Determine the statistical significance of the model and individual terms using ANOVA.

  • Optimization: Use the model to predict the optimal concentrations of the carbon sources that will result in the maximum AP-3 production.

  • Verification: Conduct a validation experiment using the predicted optimal concentrations to confirm the model's accuracy.

Visualizations

experimental_workflow cluster_screening Carbon Source Screening cluster_optimization Concentration Optimization (RSM) s1 Prepare Basal Medium s2 Inoculate Seed Culture s1->s2 s3 Fermentation with Different Carbon Sources s2->s3 s4 Analyze AP-3 Yield and Biomass s3->s4 s5 Select Promising Carbon Sources s4->s5 o1 Design Experiment (CCD/BBD) s5->o1 Input for Optimization o2 Fermentation with Varying Concentrations o1->o2 o3 Statistical Analysis and Model Fitting o2->o3 o4 Predict Optimal Concentrations o3->o4 o5 Experimental Verification o4->o5

Caption: Experimental workflow for carbon source optimization.

signaling_pathway cluster_carbon_source Carbon Source Metabolism cluster_central_metabolism Central Carbon Metabolism cluster_precursors Precursor Biosynthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P AP3 This compound Glucose->AP3 Repression Fructose Fructose Fructose->G6P Fructose->AP3 Alleviates Repression Glycerol Glycerol Glycolysis Glycolysis Glycerol->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP G6P->Glycolysis AHBA AHBA PPP->AHBA TCA TCA Cycle Glycolysis->TCA Malonyl_CoA Malonyl-CoA Glycolysis->Malonyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA TCA->Methylmalonyl_CoA AHBA->AP3 Malonyl_CoA->AP3 Methylmalonyl_CoA->AP3

Caption: Simplified metabolic pathways for AP-3 production.

References

Technical Support Center: Ansamitocin P-3 Biosynthesis and Metal Ion Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of metal ions on Ansamitocin P-3 (AP-3) biosynthesis by Actinosynnema pretiosum.

Troubleshooting Guides

This section addresses common issues encountered during fermentation experiments aimed at optimizing AP-3 production, with a focus on the role of metal ions.

Problem 1: Low AP-3 Yield

Possible Cause: Suboptimal concentrations of essential metal ions in the fermentation medium.

Troubleshooting Steps:

  • Verify Magnesium Concentration: Magnesium ions (Mg²⁺) have been demonstrated to significantly enhance AP-3 production. The optimal concentration is crucial for maximizing yield.

    • Recommendation: Supplement the fermentation medium with MgSO₄·7H₂O to achieve a final concentration of 3.0 g/L. This has been shown to increase AP-3 production by up to 3-fold.[1]

  • Analyze Trace Metal Composition: Other divalent metal ions can influence AP-3 biosynthesis, though their effects are less pronounced than Mg²⁺.

    • Recommendation: Ensure your basal medium contains adequate, but not excessive, concentrations of other trace metals. While specific optimal concentrations for other ions in conjunction with high Mg²⁺ are not well-documented, typical fermentation media for actinomycetes provide a good starting point.

  • Chelating Agents: The presence of strong chelating agents in your medium components (e.g., from complex nitrogen sources) could be sequestering essential metal ions, making them unavailable to the cells.

    • Recommendation: If using complex media components, consider analyzing their composition or testing the addition of a slight excess of the key metal ions.

Problem 2: Inhibition of Bacterial Growth and AP-3 Production

Possible Cause: Presence of inhibitory concentrations of heavy metal ions.

Troubleshooting Steps:

  • Test for Heavy Metal Contamination: High concentrations of certain metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and cobalt (Co²⁺), can be toxic to Actinosynnema pretiosum and inhibit both growth and antibiotic production.

    • Recommendation: Analyze your water source and media components for potential heavy metal contamination. If contamination is suspected, use highly purified water and analytical grade media components.

  • Evaluate Metal Ion Concentrations: While essential in trace amounts, some metal ions become inhibitory at higher concentrations.

    • Recommendation: If you are supplementing your medium with trace metals, perform a dose-response experiment to determine the optimal and inhibitory concentrations for your specific strain and fermentation conditions. For example, while Co²⁺ is a cofactor for methylmalonyl-CoA mutase, high concentrations can be toxic.

Frequently Asked Questions (FAQs)

Q1: Which metal ion has the most significant positive effect on this compound production?

A1: Magnesium ions (Mg²⁺) have been identified as the most effective divalent metal ion for enhancing AP-3 production. Supplementation with Mg²⁺ can lead to a significant increase in the final AP-3 titer.[1]

Q2: What is the mechanism by which Mg²⁺ enhances AP-3 biosynthesis?

A2: Mg²⁺ addition has been shown to enhance the activities of two key enzymes in the AP-3 biosynthetic pathway: methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM).[1] These enzymes are crucial for the supply of the methylmalonyl-CoA precursor.

Q3: What are the effects of other divalent metal ions like Mn²⁺, Zn²⁺, Cu²⁺, and Co²⁺ on AP-3 production?

A3: The addition of Mn²⁺, Zn²⁺, Cu²⁺, and Co²⁺ has been investigated, but they were found to be less effective than Mg²⁺ in promoting AP-3 production.[1] While specific quantitative data on their inhibitory or slightly stimulatory effects are not detailed in the primary literature, it is generally understood that maintaining these ions at appropriate trace levels is important.

Q4: Are there any metal ions that can be inhibitory to AP-3 production?

A4: Yes, like most biological systems, high concentrations of heavy metal ions can be inhibitory to the growth of Actinosynnema pretiosum and, consequently, to AP-3 production. It is crucial to avoid contamination and to optimize the concentration of any supplemented trace metals.

Data Presentation

Table 1: Effect of Divalent Metal Ions on this compound Production

Metal IonConcentrationAP-3 Production (mg/L)Fold Change vs. Control
Control-~28.31.0
Mg²⁺3.0 g/L (as MgSO₄·7H₂O)85.03.0
Mn²⁺Not specifiedData not availableData not available
Zn²⁺Not specifiedData not availableData not available
Cu²⁺Not specifiedData not availableData not available
Co²⁺Not specifiedData not availableData not available

Data for Mg²⁺ is sourced from Wei et al. (2011).[1] Quantitative data for other metal ions from this specific study is not publicly available.

Experimental Protocols

1. Fermentation Protocol for Actinosynnema pretiosum

This protocol is a general guideline based on literature for the cultivation of Actinosynnema pretiosum for this compound production.

  • Seed Culture Medium (per liter):

    • Soluble Starch: 20 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO₃: 1 g

    • Adjust pH to 7.0-7.2

  • Fermentation Medium (per liter):

    • Soluble Starch: 60 g

    • Yeast Extract: 10 g

    • Peptone: 10 g

    • CaCO₃: 2 g

    • MgSO₄·7H₂O: 3.0 g (for enhanced production)

    • Trace element solution (optional, containing Fe, Mn, Zn, etc.)

    • Adjust pH to 7.0-7.2

  • Inoculation and Fermentation:

    • Inoculate seed culture medium with a spore suspension or a vegetative mycelium from a slant culture.

    • Incubate at 28°C with shaking at 200-250 rpm for 48-72 hours.

    • Transfer the seed culture to the fermentation medium (5-10% v/v).

    • Incubate the fermentation culture at 28°C with shaking at 200-250 rpm for 7-10 days.

    • Monitor AP-3 production and biomass periodically.

2. This compound Extraction and Quantification

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium and supernatant.

    • Extract the supernatant and the mycelium (after homogenization) with an equal volume of ethyl acetate (B1210297).

    • Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.

    • Dissolve the residue in a known volume of methanol (B129727) for analysis.

  • Quantification by HPLC:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Detection: UV detector at 254 nm.

    • Quantification: Use a standard curve prepared with purified this compound.

3. Enzyme Activity Assays (Conceptual)

Detailed protocols for measuring MCT and MCM activity in Actinosynnema pretiosum would require specific optimization. The general principles are as follows:

  • Methylmalonyl-CoA Carboxyltransferase (MCT) Assay: The activity can be measured by monitoring the incorporation of radiolabeled bicarbonate into methylmalonyl-CoA or by a coupled spectrophotometric assay.

  • Methylmalonyl-CoA Mutase (MCM) Assay: The activity is typically determined by measuring the conversion of methylmalonyl-CoA to succinyl-CoA, which can be quantified by HPLC or coupled to a subsequent enzymatic reaction that can be monitored spectrophotometrically.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_analysis Analysis cluster_optimization Optimization spore Spore Stock seed Seed Culture spore->seed Inoculation ferm Production Fermentation seed->ferm Inoculation extract Extraction ferm->extract hplc HPLC Analysis extract->hplc metal Metal Ion Supplementation metal->ferm Addition

Caption: Experimental workflow for studying the effect of metal ions on this compound production.

signaling_pathway Mg Mg²⁺ MCT Methylmalonyl-CoA Carboxyltransferase (MCT) Mg->MCT Enhances Activity MCM Methylmalonyl-CoA Mutase (MCM) Mg->MCM Enhances Activity Methylmalonyl_CoA Methylmalonyl-CoA MCT->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA Propionyl_CoA Propionyl-CoA Propionyl_CoA->MCT Methylmalonyl_CoA->MCM AP3 This compound Methylmalonyl_CoA->AP3 Precursor

Caption: Proposed mechanism of Mg²⁺ enhancement of this compound biosynthesis.

References

Technical Support Center: Ansamitocin P-3 Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ansamitocin P-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to store this compound solutions at 2-8°C.[] Solutions should be kept in well-sealed containers to prevent solvent evaporation and exposure to moisture. It is also advisable to protect solutions from light and to store them away from oxidizing agents.[] For long-term storage, preparing aliquots of the stock solution can minimize freeze-thaw cycles.

In which solvents is this compound soluble and stable?

This compound is soluble in a variety of common organic solvents and also in water.[]

Recommended Solvents:

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, methanol (B129727), and tetrahydrofuran (B95107) (THF) are suitable solvents for preparing stock solutions.[][2]

  • Aqueous Solutions: this compound is also soluble in water.[] For experiments in aqueous buffers, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer to the desired final concentration.

When preparing aqueous solutions from an organic stock, ensure that the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation of this compound.

What are the primary degradation pathways for this compound in solution?

This compound, a maytansinoid, is susceptible to degradation through several pathways, primarily involving its ester and carbinolamide functionalities. The main degradation routes include:

  • Hydrolysis of the C-3 Ester: The ester group at the C-3 position is a common site for hydrolysis, especially under acidic or basic conditions. This reaction leads to the formation of maytansinol (B1676226) and the corresponding carboxylic acid.

  • Epimerization: Changes in the stereochemistry at certain positions can occur, potentially affecting the biological activity of the molecule.

  • Oxidation: The aromatic ring and other functional groups can be susceptible to oxidation, particularly in the presence of oxidizing agents or upon exposure to light and air.

  • Dehydration: The C-9 carbinolamide can undergo dehydration, leading to the formation of a double bond in the macrocyclic ring.[3]

A simplified representation of the primary degradation pathway is illustrated below:

AP3 This compound Hydrolysis_Products Maytansinol + Isobutyric Acid AP3->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_Products Oxidized Derivatives AP3->Oxidation_Products Oxidation Epimers Epimerized Forms AP3->Epimers Epimerization

Figure 1. Potential Degradation Pathways of this compound.

How do pH and temperature affect the stability of this compound?

Both pH and temperature are critical factors that influence the stability of this compound in solution.

  • pH: this compound is generally most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can accelerate the hydrolysis of the C-3 ester.

  • Temperature: Elevated temperatures will increase the rate of all degradation reactions. Therefore, it is crucial to keep solutions at the recommended storage temperature (2-8°C) and to minimize the time that solutions are kept at room temperature or higher during experiments.

Table 1: General Stability Profile of Maytansinoids under Different Conditions

ConditionPotential Effect on this compoundRecommendations
Acidic (pH < 4) Increased rate of C-3 ester hydrolysis.Buffer solutions to maintain a pH between 4 and 7.
Neutral (pH 6-8) Generally more stable.Ideal for most short-term experimental conditions.
Basic (pH > 8) Significant increase in the rate of C-3 ester hydrolysis.Avoid highly basic conditions.
Elevated Temperature Accelerates all degradation pathways.Store solutions at 2-8°C and minimize time at room temperature.
Light Exposure Potential for photodegradation.Protect solutions from light by using amber vials or covering containers with foil.
Oxidizing Agents Can lead to oxidative degradation.Avoid contact with known oxidizing agents.[]

Troubleshooting Guide

Problem: I am observing a loss of activity or a decrease in the concentration of my this compound solution over time.

This is a common issue that can be caused by several factors related to the stability of the compound. Follow this troubleshooting workflow to identify and resolve the problem.

start Loss of Activity/Concentration Observed check_storage Verify Storage Conditions (2-8°C, protected from light) start->check_storage storage_ok Storage is Correct check_storage->storage_ok Yes storage_bad Incorrect Storage check_storage->storage_bad No check_solvent Check Solvent and pH storage_ok->check_solvent correct_storage Action: Correct Storage Conditions storage_bad->correct_storage end Problem Resolved correct_storage->end solvent_ok Solvent/pH is Appropriate check_solvent->solvent_ok Yes solvent_bad Inappropriate Solvent/pH check_solvent->solvent_bad No check_age Consider Age of Solution solvent_ok->check_age correct_solvent Action: Use Recommended Solvent/Buffer solvent_bad->correct_solvent correct_solvent->end age_ok Freshly Prepared check_age->age_ok Yes age_bad Old Solution check_age->age_bad No analyze_degradation Analyze for Degradation Products (e.g., via HPLC-MS) age_ok->analyze_degradation prepare_new Action: Prepare Fresh Solution age_bad->prepare_new prepare_new->end analyze_degradation->end

Figure 2. Troubleshooting Workflow for this compound Instability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3][4]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Materials:

  • This compound

  • Methanol or DMSO (for stock solution)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water, acetonitrile (B52724), and other necessary solvents for HPLC analysis

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a suitable concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample and dilute it to an appropriate concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid) is a common starting point.[5]

    • Use a photodiode array (PDA) detector to monitor the elution of this compound and any degradation products.

    • For identification of degradation products, collect fractions and analyze them by mass spectrometry (LC-MS).[6][7]

Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point under each stress condition.

  • Characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) detector.

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Program (Example):

Time (min)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is confirmed by its ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

This technical support guide provides a starting point for addressing the stability of this compound in solution. For further assistance or more specific inquiries, please consult relevant scientific literature or contact your chemical supplier's technical support.

References

Ansamitocin P-3 Fed-Batch Fermentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Ansamitocin P-3 (AP-3) fed-batch fermentation. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary producing microorganism for this compound?

This compound is a potent anti-tumor maytansinoid primarily produced by the actinomycete Actinosynnema pretiosum.[1][2][3] This microorganism is the focus of fermentation strategies aimed at producing AP-3 for pharmaceutical applications, including its use as a key component in antibody-drug conjugates (ADCs).

Q2: What are the common challenges encountered in this compound fermentation?

The most significant challenge in AP-3 fermentation is its low production titer.[1][4] This limitation can be attributed to several factors, including:

  • Limited precursor supply: The biosynthesis of AP-3 requires specific precursors, and their availability can be a rate-limiting step.[1][2][5]

  • Complex regulatory networks: The genetic pathways governing AP-3 synthesis are intricate and not fully elucidated, making targeted genetic manipulation challenging.

  • Substrate competition: Other metabolic pathways may compete for the same substrates required for AP-3 biosynthesis, thereby reducing the final yield.[6]

  • Sub-optimal fermentation conditions: Parameters such as nutrient composition, pH, and dissolved oxygen levels significantly impact AP-3 production and require careful optimization.[7]

Q3: What are the key precursors for this compound biosynthesis?

The biosynthesis of this compound relies on several key precursors. One essential precursor is 3-amino-5-hydroxybenzoic acid (AHBA).[2] The glycolate (B3277807) unit is another crucial building block.[1] Additionally, malonyl-CoA and methylmalonyl-CoA are important for the polyketide backbone of the molecule.[8] Enhancing the supply of these precursors is a common strategy to improve AP-3 yields.

Troubleshooting Guide

Low this compound Yield

Problem: The final concentration of this compound is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Expected Outcome
Insufficient Precursor Supply Supplement the fermentation medium with precursors or enhancers. A rational fed-batch strategy with pulse feeding of fructose (B13574) and isobutanol has been shown to be effective.[1] Overexpression of genes involved in precursor synthesis, such as the asm13-17 gene cluster and asmUdpg, can also increase precursor availability.[1]Increased AP-3 titer. A fed-batch strategy with fructose and isobutanol feeding has been reported to achieve up to 757.7 mg/L.[1]
Sub-optimal Nutrient Composition Optimize the carbon and nitrogen sources in the fermentation medium. Economical substrates like cane molasses, glycerol (B35011), and cold-pressed soybean powder have been successfully used.[4] Fructose has been identified as a beneficial sole carbon source, leading to higher AP-3 yields compared to glucose.[9]Enhanced AP-3 production. An optimized medium with low-cost substrates yielded 111.9 mg/L in shake flasks.[4]
Limiting Divalent Metal Ions Supplement the medium with magnesium ions (Mg²⁺). Mg²⁺ has been found to be the most effective among several divalent metal ions for enhancing AP-3 production by regulating enzyme activity and precursor pools.[8]A 3.0-fold increase in AP-3 production (up to 85 mg/L) has been observed with optimal Mg²⁺ addition.[8]
Poor Dissolved Oxygen Levels Improve oxygen transfer in the bioreactor. This can be achieved by increasing agitation speed or using oxygen vectors like soybean oil.[7]Enhanced AP-3 production. The addition of 0.52% soybean oil at 50 hours resulted in a 49.48% increase in AP-3 yield, reaching 106.04 mg/L.[7]
Competition from Other Metabolic Pathways Genetically modify the producing strain to inactivate competing pathways. For example, inactivation of the asm25 gene has been shown to significantly increase AP-3 yield.[6]A more than 2-fold increase in AP-3 yield was observed after asm25 depletion.[6]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation with Fructose and Isobutanol Feeding

This protocol is based on a rational fed-batch strategy to enhance AP-3 production.[1]

1. Seed Culture Preparation:

  • Inoculate a suitable seed medium with a spore suspension of Actinosynnema pretiosum.
  • Incubate at 28°C with shaking at 220 rpm for 48 hours.[2]

2. Bioreactor Fermentation:

  • Transfer the seed culture to the fermentation medium in a bioreactor.
  • Maintain the temperature at 28°C and agitation at 220 rpm for 144 hours.[2]

3. Fed-Batch Strategy:

  • At 60, 96, and 120 hours of fermentation, perform pulse feeding with the following:
  • 15 g/L Fructose
  • 1.64 g/L Isobutanol

4. Sampling and Analysis:

  • Collect culture supernatant samples at regular intervals.
  • Extract AP-3 with ethyl acetate.
  • Quantify the AP-3 concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at 254 nm.[2]

Data Presentation

Table 1: Summary of Strategies to Enhance this compound Production
Strategy Strain/Condition Key Parameters Reported AP-3 Titer (mg/L) Fold Increase Reference
Divalent Metal Ion Addition Actinosynnema pretiosumOptimal Mg²⁺ addition853.0[8]
Pathway Engineering & Fed-Batch A. pretiosum Oasm13-17:asmUdpgPulse feeding of 15 g/L fructose and 1.64 g/L isobutanol at 60, 96, and 120 hr757.7-[1]
Economical Medium Optimization Actinosynnema pretiosumCane molasses (63.22 g/L), glycerol (22.91 g/L), cold-pressed soybean powder (3.29 g/L)111.9-[4]
Oxygen Vector Addition A. pretiosum B24-130.52% soybean oil added at 50 h106.041.49[7]
Gene Inactivation A. pretiosum (asm25 knockout)-->2.0[6]
Carbon Source Optimization Actinosynnema mirumFructose as the sole carbon source-~4.0 (compared to glucose)[9]

Visualizations

FedBatchWorkflow cluster_seed Seed Culture Preparation cluster_fermentation Bioreactor Fermentation cluster_analysis Analysis spore Spore Suspension of Actinosynnema pretiosum inoculation Inoculate Seed Medium spore->inoculation incubation_seed Incubate at 28°C, 220 rpm for 48 hours inoculation->incubation_seed transfer Transfer to Fermentation Medium incubation_seed->transfer incubation_ferm Incubate at 28°C, 220 rpm for 144 hours transfer->incubation_ferm feed1 Pulse Feed at 60h: 15 g/L Fructose 1.64 g/L Isobutanol incubation_ferm->feed1 feed2 Pulse Feed at 96h: 15 g/L Fructose 1.64 g/L Isobutanol incubation_ferm->feed2 feed3 Pulse Feed at 120h: 15 g/L Fructose 1.64 g/L Isobutanol incubation_ferm->feed3 sampling Collect Culture Supernatant incubation_ferm->sampling extraction Ethyl Acetate Extraction sampling->extraction hplc HPLC Quantification extraction->hplc

Caption: Workflow for this compound fed-batch fermentation.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies problem Low this compound Yield precursor Insufficient Precursors problem->precursor nutrients Sub-optimal Nutrients problem->nutrients oxygen Low Dissolved Oxygen problem->oxygen competition Metabolic Competition problem->competition feed_precursors Precursor Feeding & Pathway Engineering precursor->feed_precursors optimize_media Optimize C/N Sources nutrients->optimize_media improve_aeration Enhance Oxygen Transfer oxygen->improve_aeration gene_knockout Inactivate Competing Genes competition->gene_knockout

Caption: Troubleshooting logic for low this compound yield.

References

troubleshooting Ansamitocin P-3 ADC conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P-3 Antibody-Drug Conjugate (ADC) conjugation.

Frequently Asked Questions (FAQs)

Q1: What is a typical target Drug-to-Antibody Ratio (DAR) for an this compound ADC?

A1: For many maytansinoid-based ADCs, including those using this compound derivatives, a typical target DAR is around 3 to 4.[1][2][3] This ratio is considered a critical quality attribute as it directly influences the ADC's therapeutic window. A low DAR may lead to reduced potency, whereas a high DAR can result in faster clearance from circulation, increased toxicity, and potential aggregation issues.[1][2] However, the optimal DAR can be dependent on the specific antibody, linker, and target antigen.[1][2]

Q2: What are the critical stages of the this compound conjugation process where efficiency issues can arise?

A2: For a typical cysteine-based conjugation using a maleimide (B117702) linker, problems leading to low conjugation efficiency or low DAR can occur at three main stages:

  • Antibody Reduction: Incomplete reduction of the antibody's interchain disulfide bonds leads to fewer available free thiol (-SH) groups for conjugation.

  • Maleimide Conjugation: Suboptimal reaction conditions can cause inefficient conjugation of the maleimide group of the this compound linker-drug to the antibody's free thiols.[1]

  • Post-Conjugation Instability: The thiosuccinimide bond formed between the thiol and the maleimide can be unstable and undergo a retro-Michael reaction, leading to deconjugation and a lower apparent DAR.[1][]

Q3: How can I accurately determine the DAR of my this compound ADC?

A3: Several methods can be used to determine the DAR, with Hydrophobic Interaction Chromatography (HIC) being a widely used and robust technique for cysteine-linked ADCs.[1][5][6][7][8] HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[5][8] Other common methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used for DAR analysis, particularly after reducing the ADC to separate light and heavy chains.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more detailed analysis of the different ADC forms and can confirm the identity of each peak observed in chromatography.[9][11]

  • UV-Vis Spectrophotometry: A simpler but less accurate method that provides an average DAR value but no information on the distribution of different DAR species.[8]

Q4: What causes aggregation in ADC products and how can it be minimized?

A4: Aggregation in ADCs is often caused by the increased hydrophobicity of the conjugate, especially with hydrophobic payloads like maytansinoids.[12][13][14] High DAR values can exacerbate this issue.[12] Aggregation can also be induced by harsh conjugation conditions such as high temperatures or extreme pH.[12] To minimize aggregation:

  • Optimize the molar ratio of the drug-linker to the antibody; a lower excess may reduce aggregation.[12]

  • Screen different formulation buffers to find conditions that minimize aggregation.[12][15]

  • Consider using hydrophilic linkers to reduce the overall hydrophobicity of the ADC.[14]

  • Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the antibody molecules physically separated.[13][14][16]

Troubleshooting Guide: Low Conjugation Efficiency / Low DAR

This guide addresses common issues that can lead to a low Drug-to-Antibody Ratio (DAR) during the conjugation of this compound to an antibody via cysteine-maleimide chemistry.

Problem 1: Low number of free thiols after antibody reduction.
Possible CausesRecommended Solutions
Inefficient Reducing Agent Ensure the reducing agent (e.g., TCEP) is fresh and has been stored correctly. TCEP is generally preferred over DTT as it does not need to be removed before the addition of the maleimide reagent.[17]
Suboptimal Reduction Conditions Optimize the molar ratio of the reducing agent to the antibody. A 10:1 molar ratio of TCEP to antibody is a common starting point.[] Optimize the incubation time and temperature for the reduction step. Typically, 30 minutes at room temperature is sufficient.[]
Re-oxidation of Thiols Work in degassed buffers to minimize oxygen content, which can promote the re-formation of disulfide bonds.[17]
Problem 2: Sufficient free thiols, but low final DAR.
Possible CausesRecommended Solutions
Incorrect Reaction pH The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5.[1][17] At pH values above 7.5, competing reactions with amines can occur, while below pH 6.5, the reaction rate is significantly slower.[1]
Degraded this compound-Linker Ensure the this compound-linker is active and has been stored under appropriate conditions (typically at -20°C or -80°C, protected from light and moisture).[] Use a fresh batch if degradation is suspected.
Suboptimal Molar Ratio of Drug-Linker A 10-20 fold molar excess of the maleimide-drug to the antibody is a common starting point.[17] However, for larger molecules, this ratio may need to be optimized.[17]
Presence of Interfering Substances Ensure the antibody is in a suitable buffer free of thiols (e.g., DTT, beta-mercaptoethanol) or other nucleophiles that can react with the maleimide.[15] Perform a buffer exchange if necessary.[12]
Problem 3: Inconsistent DAR values between batches.
Possible CausesRecommended Solutions
Variability in Starting Materials Thoroughly characterize each new batch of antibody and drug-linker to ensure consistency.[12]
Lack of Precise Control Over Reaction Parameters Maintain strict control over reaction parameters such as pH, temperature, and incubation times.[12]
Inconsistent Purification Standardize the purification method to ensure consistent removal of unconjugated drug-linker and enrichment of specific DAR species.[12]

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody

This protocol outlines a general procedure for the conjugation of a maleimide-functionalized this compound derivative to an antibody via partial reduction of interchain disulfide bonds.

1. Antibody Reduction:

  • Prepare the antibody at a concentration of 1-10 mg/mL in a suitable reduction buffer (e.g., Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.2).

  • Add a freshly prepared solution of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution to a final molar ratio of approximately 10:1 (TCEP:antibody).

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.0).

2. Conjugation Reaction:

  • Dissolve the maleimide-functionalized this compound derivative in a suitable organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.

  • Add the this compound-linker solution to the reduced and desalted antibody solution. A molar excess of 10-20 fold of the drug-linker over the antibody is a common starting point.[17]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine to cap any unreacted maleimide groups.

3. Purification:

  • Purify the ADC from unconjugated drug-linker and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for determining the DAR of a cysteine-linked this compound ADC using HIC-HPLC.

Materials:

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • HIC column (e.g., Butyl-NPR).

  • HPLC system with a UV detector.

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the purified ADC sample onto the column.

  • Elute the bound ADC species using a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B). A typical gradient might be from 0% to 100% B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, etc.). The species with higher DAR values are more hydrophobic and will elute later (at lower salt concentrations).

  • Calculate the weighted average DAR using the peak areas of the different species.

Visualizations

ADC_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_purification1 Purification cluster_conjugation Conjugation cluster_purification2 Final Purification Ab Antibody (mAb) TCEP Add TCEP Reduced_Ab Reduced mAb (with free thiols) TCEP->Reduced_Ab Incubate Desalting Desalting Column Reduced_Ab->Desalting Remove excess TCEP Conjugation_Mix Conjugation Reaction Desalting->Conjugation_Mix DrugLinker This compound Maleimide-Linker DrugLinker->Conjugation_Mix Quench Quench Reaction (e.g., N-acetylcysteine) Conjugation_Mix->Quench Purification Purification (e.g., SEC, TFF) Quench->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for cysteine-based ADC conjugation.

Troubleshooting_Low_DAR cluster_reduction_issues Reduction Issues cluster_conjugation_issues Conjugation Issues Start Low DAR Observed Check_Thiols Measure Free Thiols Post-Reduction Start->Check_Thiols Low_Thiols Low Free Thiols Check_Thiols->Low_Thiols No Sufficient_Thiols Sufficient Free Thiols Check_Thiols->Sufficient_Thiols Yes Inefficient_Reduction Inefficient Reducing Agent Low_Thiols->Inefficient_Reduction Suboptimal_Conditions Suboptimal Conditions (Time, Temp, Ratio) Low_Thiols->Suboptimal_Conditions Reoxidation Re-oxidation of Thiols Low_Thiols->Reoxidation Incorrect_pH Incorrect Reaction pH Sufficient_Thiols->Incorrect_pH Degraded_Drug Degraded Drug-Linker Sufficient_Thiols->Degraded_Drug Suboptimal_Ratio Suboptimal Molar Ratio Sufficient_Thiols->Suboptimal_Ratio Interfering_Subs Interfering Substances Sufficient_Thiols->Interfering_Subs

Caption: Troubleshooting logic for low DAR in ADC conjugation.

References

Technical Support Center: Enhancing Ansamitocin P-3 Production with Oxygen Vectors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing oxygen vectors to enhance the production of Ansamitocin P-3 (AP-3). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at enhancing AP-3 production using oxygen vectors.

Issue Potential Cause Troubleshooting Steps
Low AP-3 Yield Despite Oxygen Vector Addition 1. Suboptimal Oxygen Vector: The chosen oxygen vector may not be the most effective for Actinosynnema pretiosum. 2. Incorrect Concentration: The concentration of the oxygen vector may be too high, causing toxicity, or too low to have a significant effect.[1] 3. Improper Addition Time: The timing of the oxygen vector addition is critical and may not align with the optimal metabolic phase for AP-3 production.[1] 4. Poor Emulsification: The oxygen vector may not be properly dispersed in the fermentation medium, limiting its surface area and oxygen transfer efficiency. 5. Underlying Nutritional Deficiencies: The fermentation medium may lack other essential nutrients required for enhanced AP-3 biosynthesis.1. Screen Different Oxygen Vectors: Test various oxygen vectors such as soybean oil, n-dodecane, and n-hexadecane to identify the most effective one for your strain.[1] 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of the selected oxygen vector. Start with a low concentration (e.g., 0.5% v/v) and gradually increase it.[1] 3. Optimize Addition Time: Experiment with adding the oxygen vector at different stages of fermentation (e.g., early exponential, mid-exponential, stationary phase).[1] 4. Improve Dispersion: Use appropriate agitation and consider adding a biocompatible surfactant to improve the emulsification of the oxygen vector. 5. Medium Optimization: Ensure the basal medium is optimized for A. pretiosum growth and AP-3 production before introducing oxygen vectors.
Inconsistent Fermentation Results 1. Variability in Inoculum: Inconsistent age, size, or metabolic activity of the inoculum can lead to variable fermentation outcomes. 2. Inconsistent Oxygen Vector Quality: The quality and composition of the oxygen vector (e.g., soybean oil) can vary between batches. 3. Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, and agitation can significantly impact results.1. Standardize Inoculum Preparation: Follow a strict protocol for inoculum development to ensure consistency. 2. Use High-Quality Oxygen Vectors: Source oxygen vectors from a reliable supplier and consider analyzing their composition if inconsistencies persist. 3. Monitor and Control Fermentation Parameters: Implement robust monitoring and control systems to maintain stable fermentation conditions.
Cell Lysis or Reduced Biomass 1. Oxygen Vector Toxicity: High concentrations of some oxygen vectors can be toxic to microbial cells. 2. Increased Shear Stress: The addition of an oil phase can alter the rheology of the broth, potentially increasing shear stress at a given agitation speed.1. Reduce Oxygen Vector Concentration: Lower the concentration of the oxygen vector to a non-toxic level. 2. Optimize Agitation: Adjust the agitation speed to ensure adequate mixing and oxygen transfer without causing excessive shear stress.
Foaming 1. High Agitation/Aeration Rates: Increased gas flow and mixing to improve oxygen transfer can lead to excessive foam formation. 2. Cell Lysis: Release of intracellular proteins and other molecules can contribute to foam stabilization.1. Use Antifoaming Agents: Add a sterile, biocompatible antifoaming agent as needed. 2. Optimize Agitation and Aeration: Find a balance that provides sufficient oxygen transfer without excessive foaming.
Difficulties in Downstream Processing 1. Emulsion Formation: The presence of the oxygen vector can lead to the formation of stable emulsions, making it difficult to separate the biomass and the aqueous phase containing AP-3. 2. Product Partitioning: AP-3 may partition into the oil phase, reducing the yield from the aqueous phase.1. Use Demulsifiers: Test different demulsifying agents to break the emulsion. 2. Centrifugation and Solvent Extraction: Optimize centrifugation parameters and consider solvent extraction methods to recover AP-3 from both the aqueous and oil phases.

Frequently Asked Questions (FAQs)

Q1: What are oxygen vectors and how do they enhance this compound production?

A1: Oxygen vectors are water-immiscible liquids, such as soybean oil or n-alkanes, that have a high capacity to dissolve oxygen.[2] When added to a fermentation broth, they act as a supplementary oxygen source, increasing the dissolved oxygen level. This enhanced oxygen availability boosts the primary metabolism of Actinosynnema pretiosum, particularly the TCA cycle and amino acid metabolism.[3][4] This, in turn, increases the supply of precursors necessary for the biosynthesis of the secondary metabolite, this compound, leading to higher yields.[3][4]

Q2: Which oxygen vector is most effective for AP-3 production?

A2: Studies have shown that soybean oil is a highly effective oxygen vector for enhancing AP-3 production in Actinosynnema pretiosum.[1] It has been demonstrated to promote AP-3 generation more effectively than other vectors like n-dodecane, n-hexadecane, and Tween-80.[1]

Q3: What is the optimal concentration and addition time for soybean oil as an oxygen vector?

A3: The optimal concentration of soybean oil has been reported to be around 0.52% (v/v), with an ideal addition time of approximately 50 hours into the fermentation.[1] Under these conditions, AP-3 yield has been shown to increase by up to 49.48% compared to control groups without an oxygen vector.[1]

Q4: Can oxygen vectors be consumed by the microorganisms?

A4: Yes, some oxygen vectors, like soybean oil, can also serve as a carbon source for the microorganisms.[1] This can be beneficial as it may support cell growth and the secretion of secondary metabolites. However, it's important to optimize the concentration to avoid any negative impacts on production.

Q5: Are there any alternatives to using oxygen vectors for improving oxygen supply?

A5: Traditional methods to increase dissolved oxygen in fermentations include increasing the agitation speed and aeration rate. However, these methods can lead to high shear stress, which can damage the mycelial structure of Actinosynnema pretiosum, and can also cause excessive foaming. Oxygen vectors offer a gentler alternative to enhance oxygen transfer without these detrimental effects.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on enhancing AP-3 production using oxygen vectors.

Table 1: Comparison of Different Oxygen Vectors on this compound Production

Oxygen VectorConcentration (v/v)AP-3 Yield (mg/L)Biomass (Dry Cell Weight, g/L)
Control (No Vector) -~71~3.5
Soybean Oil 1%~101.66 ~4.2
n-Hexadecane 1%~85~3.8
n-Dodecane 1%~65~3.4
Tween-80 1%~68~3.9
Data synthesized from a study by Zhu et al. (2022).[1]

Table 2: Optimization of Soybean Oil Concentration and Addition Time

Soybean Oil Concentration (v/v)Addition Time (hours)AP-3 Yield (mg/L)
0.5%48~100.33
1.0%48~98
2.0%48~95
4.0%48~80
0.52% 50 ~106.04
Data from single-factor optimization and response surface methodology by Zhu et al. (2022).[1]

Experimental Protocols

Protocol 1: Screening of Oxygen Vectors for AP-3 Production

  • Strain and Medium: Use a high-yielding strain of Actinosynnema pretiosum. Prepare a suitable seed and fermentation medium.

  • Inoculum Preparation: Inoculate the seed medium and incubate at 28°C and 220 rpm for 48-72 hours.

  • Fermentation Setup: Transfer the seed culture to the fermentation medium in shake flasks.

  • Oxygen Vector Addition:

    • Prepare stock solutions of the oxygen vectors to be tested (e.g., soybean oil, n-dodecane, n-hexadecane, Tween-80).

    • Sterilize soybean oil and Tween-80 by autoclaving. Sterilize n-dodecane and n-hexadecane by filtration (0.22 µm filter).

    • Add the sterilized oxygen vectors to the fermentation flasks at the desired concentration (e.g., 1% v/v) at the beginning of the fermentation.

    • Include a control flask without any oxygen vector.

  • Fermentation Conditions: Incubate the flasks at 28°C and 220 rpm for 7-10 days.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Determine the dry cell weight to measure biomass.

    • Extract AP-3 from the broth and analyze the concentration using HPLC.

Protocol 2: HPLC Analysis of this compound

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the supernatant and mycelium.

    • Extract AP-3 from both the supernatant and the mycelium using a suitable solvent like methanol (B129727) or ethyl acetate.

    • Combine the extracts and evaporate the solvent.

    • Re-dissolve the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • System: Agilent 1260 system or equivalent.

    • Column: C18 column (e.g., Shim-pack GIST C18, 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with 70% methanol in water.[1]

    • Flow Rate: 0.8 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Detector: PDA detector at 254 nm.[1]

  • Quantification: Prepare a standard curve using a certified reference standard of this compound to quantify the concentration in the samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_optimization Optimization A Strain Activation & Inoculum Development D Shake Flask Fermentation Setup A->D B Fermentation Medium Preparation B->D C Oxygen Vector Preparation & Sterilization E Addition of Oxygen Vectors C->E D->E F Incubation (28°C, 220 rpm) E->F G Sampling F->G H Biomass Measurement (DCW) G->H I AP-3 Extraction G->I K Data Analysis & Comparison H->K J HPLC Analysis I->J J->K L Selection of Optimal Oxygen Vector K->L M Optimization of Concentration & Addition Time L->M

Caption: Experimental workflow for screening and optimizing oxygen vectors.

signaling_pathway cluster_input Input cluster_effect Cellular Effect cluster_metabolism Metabolic Enhancement cluster_precursors Precursor Supply cluster_output Output OxygenVector Oxygen Vector (e.g., Soybean Oil) DissolvedOxygen Increased Dissolved Oxygen (DO) OxygenVector->DissolvedOxygen Improves O2 Transfer TCACycle Enhanced TCA Cycle DissolvedOxygen->TCACycle Boosts Aerobic Respiration AminoAcid Enhanced Amino Acid Metabolism DissolvedOxygen->AminoAcid Supports Biosynthesis Precursors Increased Supply of AP-3 Precursors (e.g., AHBA, Methoxymalonyl-ACP) TCACycle->Precursors Provides Building Blocks AminoAcid->Precursors Provides Building Blocks AP3 Enhanced this compound Production Precursors->AP3 Leads to

Caption: Mechanism of AP-3 production enhancement by oxygen vectors.

References

Validation & Comparative

Comparative Cytotoxicity: Ansamitocin P-3 vs. Maytansine

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic profiles of Ansamitocin P-3 and its structural analog, maytansine (B1676224), reveals significant differences in potency across various cancer cell lines. Both compounds are highly potent microtubule-targeting agents that induce cell death at sub-nanomolar concentrations. However, experimental data consistently demonstrates that this compound exhibits superior cytotoxicity in several cancer cell lines when compared directly to maytansine.

This compound and maytansine belong to the maytansinoid family of macrolactams, which are known to exert their anticancer effects by disrupting microtubule dynamics.[1][2] While structurally similar, variations in the acyl group at the C3 position contribute to differences in their biological activity.[1][2]

A key study directly comparing the two compounds in the MCF-7 breast cancer cell line found that this compound has a half-maximal inhibitory concentration (IC50) of approximately 20 pM.[1][3] In contrast, maytansine's IC50 in the same cell line was reported to be 710 pM, indicating that this compound is significantly more potent in this context.[1][3]

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic activity (IC50/ED50 values) of this compound and maytansine across a range of human cancer cell lines as reported in various studies.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50/ED50 Value
MCF-7Breast Adenocarcinoma20 ± 3 pM[1]
HeLaCervical Carcinoma50 ± 0.5 pM[1]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17 pM[1]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1 pM[1]
HCT-116Colon Carcinoma0.081 nM[4]
U937Histiocytic Lymphoma0.18 nM[5]
A-549Lung Carcinoma0.33 ± 0.13 nM[6]
NCI-H69Small Cell Lung Cancer0.69 ± 0.04 nM[6]
HT-29Colon Adenocarcinoma4 x 10⁻⁷ µg/mL[4]

Table 2: Cytotoxicity of Maytansine

Cell LineCancer TypeIC50 Value
MCF-7Breast Adenocarcinoma710 pM[1][3]

Mechanism of Action: Microtubule Disruption and Apoptosis

Both this compound and maytansine share a common mechanism of action, functioning as potent mitotic inhibitors.[7][][9] They bind to tubulin, the protein subunit of microtubules, at or near the vinblastine (B1199706) binding site.[1][] This binding inhibits the assembly of microtubules, crucial components of the cell's cytoskeleton and the mitotic spindle. The disruption of microtubule polymerization and dynamics leads to the following sequence of events:

  • Microtubule Depolymerization : The compounds actively cause the disassembly of both interphase and mitotic microtubules.[1][7]

  • Mitotic Arrest : Unable to form a functional mitotic spindle, the cell cycle is arrested in the G2/M phase.[5][6][7]

  • Spindle Checkpoint Activation : The cell's surveillance mechanism, involving proteins like Mad2 and BubR1, is activated in response to the improper spindle formation.[1]

  • Apoptosis Induction : Prolonged mitotic arrest triggers programmed cell death (apoptosis).[7] Studies on this compound have shown this can occur through a p53-mediated pathway, where the accumulation of p53 and its downstream target p21 initiates the apoptotic cascade.[1][2]

G cluster_drug Drug Action cluster_cellular Cellular Response Ansamitocin_P3 This compound / Maytansine Tubulin Tubulin Binding (Vinblastine Site) Ansamitocin_P3->Tubulin Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Depolymerization->Mitotic_Arrest Spindle_Checkpoint Spindle Checkpoint Activation (Mad2, BubR1) Mitotic_Arrest->Spindle_Checkpoint p53_Activation p53 / p21 Accumulation Spindle_Checkpoint->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Signaling pathway for this compound and Maytansine-induced apoptosis.

Experimental Protocols

The cytotoxicity data presented is primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Cells are harvested from culture and counted.

    • They are seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]

    • Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[10]

  • Compound Treatment:

    • Stock solutions of this compound or maytansine are prepared in a suitable solvent (e.g., DMSO).

    • A series of dilutions of the test compound are made in culture medium.

    • The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) only.

    • Plates are incubated for a specified duration (e.g., 48 or 72 hours).[10][11]

  • MTT Addition and Incubation:

    • Following the treatment period, 10-50 µL of MTT reagent (typically 5 mg/mL in PBS) is added to each well.[12]

    • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[13]

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.

    • 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[10]

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay & Readout cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound or Maytansine Incubate_24h->Add_Compound Incubate_72h Incubate (e.g., 72h) Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for a standard MTT cytotoxicity assay.

References

Validating Ansamitocin P-3's Interaction with Tubulin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ansamitocin P-3's binding to tubulin against other microtubule-targeting agents. Supporting experimental data and detailed protocols are presented to facilitate a comprehensive understanding of these interactions.

This compound, a potent microtubule inhibitor, exerts its anti-cancer effects by disrupting microtubule dynamics through direct binding to tubulin.[1] This interaction inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3][4] Understanding the specifics of this binding is crucial for the development of novel therapeutics. This guide compares the tubulin-binding properties of this compound with two other well-established microtubule-targeting agents: Maytansine, a structurally similar maytansinoid, and Vinblastine (B1199706), a classic Vinca alkaloid that binds to a distinct but partially overlapping site.

Comparative Analysis of Tubulin Binding Affinities

The binding affinity of a compound to its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. The following table summarizes the reported tubulin binding affinities for this compound and its comparators.

CompoundDissociation Constant (Kd)Binding Site on TubulinExperimental Method
This compound 1.3 ± 0.7 µM[1][2][3][4][5]Partially overlaps with the Vinblastine site[2][3]Fluorescence Spectroscopy
Maytansine ~0.86 µM[6][7]Maytansine site, distinct from the Vinca domain[7]Fluorescence Spectroscopy
Vinblastine ~250 - 333 µM (calculated from Ka of 3-4 x 10³ M⁻¹)[8]Vinca domainNot specified, likely equilibrium dialysis or similar

Experimental Methodologies for Validating Tubulin Binding

Several biophysical techniques can be employed to characterize the interaction between small molecules and tubulin. The most common methods include fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR).

Fluorescence Spectroscopy

This technique is widely used to determine the binding affinity of a ligand to a protein by monitoring changes in the intrinsic tryptophan fluorescence of the protein upon ligand binding.

Experimental Protocol:

  • Protein Preparation: Purified tubulin is prepared in a suitable buffer (e.g., 25 mM PIPES, pH 6.8). The concentration of tubulin is determined spectrophotometrically.

  • Ligand Preparation: A stock solution of the ligand (this compound, Maytansine, or Vinblastine) is prepared in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence of tubulin is measured using a spectrofluorometer with an excitation wavelength of around 295 nm and an emission spectrum recorded from 310 to 400 nm.

  • Titration: Aliquots of the ligand solution are incrementally added to the tubulin solution. After each addition, the mixture is incubated to reach equilibrium, and the fluorescence spectrum is recorded.

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the ligand concentration. The dissociation constant (Kd) is then calculated by fitting the data to a suitable binding isotherm equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation: The tubulin solution (in the sample cell) and the ligand solution (in the titration syringe) are prepared in identical, thoroughly degassed buffer to minimize heats of dilution.

  • Instrument Setup: The ITC instrument is cleaned, and the sample and reference cells are filled with the tubulin solution and buffer, respectively. The titration syringe is filled with the ligand solution.

  • Titration: A series of small, precise injections of the ligand solution into the sample cell are performed. The heat change after each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor surface in real-time.

Experimental Protocol:

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and tubulin is immobilized onto the surface. A reference flow cell is prepared without tubulin to subtract non-specific binding.

  • Ligand Preparation: A series of dilutions of the ligand are prepared in a suitable running buffer.

  • Binding Measurement: The ligand solutions are injected over the sensor surface at a constant flow rate. The association of the ligand to the immobilized tubulin is monitored as a change in the SPR signal. This is followed by an injection of running buffer to monitor the dissociation of the ligand.

  • Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing the Experimental Workflow and Cellular Pathway

The following diagrams illustrate the general workflow for validating tubulin binding and the downstream cellular consequences of this interaction.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tubulin Purified Tubulin fs Fluorescence Spectroscopy tubulin->fs itc Isothermal Titration Calorimetry tubulin->itc spr Surface Plasmon Resonance tubulin->spr ligand This compound / Comparator ligand->fs ligand->itc ligand->spr kd Determine Kd (Binding Affinity) fs->kd itc->kd thermo Thermodynamic Profile (ITC) itc->thermo spr->kd kinetics Kinetics (ka, kd) (SPR) spr->kinetics

Experimental workflow for validating tubulin-ligand binding.

signaling_pathway ap3 This compound tubulin Tubulin ap3->tubulin Binds mt Microtubule Polymerization tubulin->mt Inhibits mitosis Mitotic Spindle Formation mt->mitosis Required for arrest Mitotic Arrest mitosis->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis Triggers

Cellular pathway initiated by this compound binding to tubulin.

References

Ansamitocin P-3: A Comparative Analysis Against Other Maytansinoids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and mechanisms of Ansamitocin P-3, a potent microtubule inhibitor, against other key maytansinoids, providing researchers and drug development professionals with a comprehensive guide to their preclinical performance.

This compound, a potent member of the maytansinoid family, has garnered significant attention in the field of oncology for its profound anti-tumor activity. This guide provides a detailed comparative analysis of this compound against other well-known maytansinoids, including maytansine (B1676224), and the derivative mertansine (B1676302) (DM1), focusing on their cytotoxic effects, in vivo efficacy, and underlying mechanisms of action. This objective comparison is supported by experimental data to aid researchers in their evaluation of these compounds for future drug development.

At a Glance: Comparative Cytotoxicity

This compound consistently demonstrates exceptional potency across a range of cancer cell lines, often exhibiting greater cytotoxic effects than its parent compound, maytansine. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other maytansinoids in various human cancer cell lines.

Cell LineThis compound (pM)Maytansine (pM)Reference
MCF-7 (Breast Cancer)20 ± 3710[1]
HeLa (Cervical Cancer)50 ± 0.5-[1]
EMT-6/AR1 (Breast Cancer)140 ± 17-[1]
MDA-MB-231 (Breast Cancer)150 ± 1.1-[1]
A-549 (Lung Carcinoma)400-[2]
HT-29 (Colon Carcinoma)400-[2]
HCT-116 (Colon Carcinoma)81-[2]

In Vivo Antitumor Activity: Preclinical Evidence

While direct head-to-head in vivo comparative studies of unconjugated this compound and other maytansinoids are limited, historical data indicates the potent antitumor activity of maytansinoids in murine models. Maytansinoids have shown promising activity in B-16 melanocarcinoma and P388 lymphocytic leukemia murine solid tumors.[3] For instance, this compound administered at a dose of 25 μg/kg/day significantly increased the survival time of mice with B16 melanoma by 130%.[2] It also demonstrated significant life-prolonging effects in mice bearing Ehrlich ascites carcinoma, Sarcoma 180, and P815 mastocytoma.[2]

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for this compound and other maytansinoids is the disruption of microtubule dynamics, which are essential for cell division. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization.[4][5] This interference with microtubule assembly leads to a cascade of cellular events, as depicted in the signaling pathway below.

G cluster_drug_action Drug Action cluster_cellular_response Cellular Response Ansamitocin_P3 This compound Tubulin Tubulin Binding Ansamitocin_P3->Tubulin Maytansinoids Other Maytansinoids Maytansinoids->Tubulin Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Depolymerization->Mitotic_Arrest Spindle_Checkpoint Spindle Assembly Checkpoint Activation (Mad2, BubR1) Mitotic_Arrest->Spindle_Checkpoint p53_Activation p53 Activation Spindle_Checkpoint->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Figure 1. Signaling pathway of this compound and other maytansinoids.

This disruption of microtubule function activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest in the G2/M phase of the cell cycle.[5] Ultimately, this sustained cell cycle arrest triggers the p53-mediated apoptotic pathway, resulting in programmed cell death.[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound and other maytansinoids

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and other maytansinoids in the culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of maytansinoids on the assembly of microtubules.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound and other maytansinoids

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • On ice, prepare a reaction mixture containing tubulin (at a final concentration of ~3 mg/mL) and GTP (at a final concentration of 1 mM) in the polymerization buffer.

  • Add the desired concentrations of this compound or other maytansinoids to the reaction mixture. Include a vehicle control.

  • Transfer 50 µL of the reaction mixture to the wells of a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to tubulin polymerization.

  • Analyze the polymerization kinetics to determine the effect of the compounds on the rate and extent of microtubule assembly.

The following diagram illustrates the general workflow for comparing the in vitro and in vivo activities of this compound and other maytansinoids.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Lines->Apoptosis_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Tubulin_Polymerization Tubulin Polymerization Assay Microtubule_Inhibition Microtubule Inhibition Analysis Tubulin_Polymerization->Microtubule_Inhibition Apoptosis_Induction Apoptosis Induction Quantification Apoptosis_Assay->Apoptosis_Induction Efficacy Antitumor Efficacy Evaluation IC50->Efficacy Correlation Microtubule_Inhibition->Efficacy Correlation Apoptosis_Induction->Efficacy Correlation Xenograft_Model Tumor Xenograft Model (e.g., B16 Melanoma) Treatment Treatment with Maytansinoids Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Treatment->Survival_Analysis Tumor_Measurement->Efficacy Survival_Analysis->Efficacy

Figure 2. Experimental workflow for maytansinoid comparison.

References

Unraveling the Apoptotic Pathway of Ansamitocin P-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptotic pathway induced by Ansamitocin P-3, a potent anti-tumor agent, with other microtubule-targeting agents. Detailed experimental data and protocols are presented to support the objective analysis of its performance and mechanism of action.

This compound: A Microtubule-Targeting Agent Inducing Apoptosis

This compound, a maytansinoid, exerts its anticancer effects by disrupting microtubule dynamics. It binds to tubulin, at a site that partially overlaps with the vinblastine (B1199706) binding site, leading to microtubule depolymerization.[1][2][3] This interference with the microtubule network disrupts the formation of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle.[1][2][3] Prolonged mitotic arrest activates the spindle assembly checkpoint, mediated by proteins such as Mad2 and BubR1, which ultimately triggers the apoptotic cascade.[1][2][3][4]

The apoptotic pathway induced by this compound is primarily mediated by the p53 tumor suppressor protein.[1][2][3] Following mitotic arrest, an increase in the expression and nuclear accumulation of p53 is observed.[1][3] This, in turn, leads to the upregulation of its downstream target, p21, a cyclin-dependent kinase inhibitor, further contributing to cell cycle arrest and apoptosis.[1][3]

Comparative Analysis: this compound vs. Other Microtubule-Targeting Agents

This compound's mechanism of inducing apoptosis by targeting microtubules is shared by other classes of chemotherapeutic agents, notably the Vinca alkaloids and taxanes. However, the downstream signaling pathways diverge, offering different therapeutic profiles.

FeatureThis compoundVinca Alkaloids (e.g., Vinblastine, Vincristine)Taxanes (e.g., Paclitaxel, Docetaxel)
Primary Mechanism Microtubule depolymerization[1][2][3]Inhibition of microtubule polymerization[5][6][7]Stabilization of microtubules[8][9][10][11]
Binding Site on Tubulin Partially overlaps with the vinblastine site[1][2][3]Vinca domainTaxane binding site[11]
Key Apoptotic Pathway p53-mediated pathway[1][2][3]NF-κB/IκB signaling pathway[5][6][7]Bcl-2 family protein regulation, p53 and p21/WAF-1 upregulation[8][10]
Cell Cycle Arrest G2/M phase[1][4]G2/M phase[5][7]G2/M phase[8][10]

Experimental Data Supporting this compound Induced Apoptosis

The induction of apoptosis by this compound has been demonstrated through various experimental assays.

Annexin V/PI Staining for Apoptosis Detection

Flow cytometry analysis of MCF-7 cells treated with this compound showed a significant increase in the percentage of apoptotic cells.

TreatmentConcentration% Apoptotic Cells (Annexin V positive)
Vehicle (Control)-~3%[12]
This compound50 pM~50%[12]
Western Blot Analysis of Apoptosis-Related Proteins

Western blot analysis of MCF-7 cells treated with this compound revealed an increased expression of key apoptosis-related proteins.

ProteinTreatmentObservation
p53This compound (100-150 pM)Increased expression compared to control[1]
p21This compound (20, 50, 100 pM)Increased nuclear accumulation[1]
Mad2This compoundIncreased accumulation[1][3]
BubR1This compoundIncreased accumulation and phosphorylation[12]

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Annexin V/PI Apoptosis Assay

This protocol is used to detect and quantify apoptotic cells by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[15]

Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells[13]

Caspase Activity Assay

This assay measures the activity of caspases, key executioners of apoptosis.

Materials:

  • Caspase-3 Activity Assay Kit (fluorometric or colorimetric)

  • Cell Lysis Buffer

  • Reaction Buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC)

  • Microplate reader

Procedure:

  • Cell Lysis: Induce apoptosis and lyse the cells using the provided lysis buffer.[16]

  • Incubation: Incubate the cell lysate with the caspase-3 substrate in the reaction buffer at 37°C.[16][17]

  • Measurement: Measure the absorbance (for colorimetric assays at 400-405 nm) or fluorescence (for fluorometric assays with excitation at 380 nm and emission at 420-460 nm) using a microplate reader.[16]

  • Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Cell lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells and determine protein concentration.

  • SDS-PAGE: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Pathways

To better understand the molecular interactions, the following diagrams illustrate the key signaling pathways.

Ansamitocin_P3_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Ansamitocin_P3 This compound Tubulin Tubulin Ansamitocin_P3->Tubulin Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Depolymerization->Mitotic_Arrest Mad2_BubR1 Mad2/BubR1 Activation Mitotic_Arrest->Mad2_BubR1 p53 p53 Activation Mad2_BubR1->p53 p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis p21->Mitotic_Arrest

Caption: this compound induced apoptosis pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for Apoptosis Analysis cluster_assays Apoptosis Assays Cell_Culture Cell Culture (e.g., MCF-7) Treatment Treatment with This compound Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Annexin_V Annexin V/PI Staining (Flow Cytometry) Harvesting->Annexin_V Caspase_Assay Caspase Activity Assay (Spectrophotometry) Harvesting->Caspase_Assay Western_Blot Western Blot (Protein Expression) Harvesting->Western_Blot

Caption: Workflow for analyzing this compound induced apoptosis.

References

Ansamitocin P-3 versus Paclitaxel: A Comparative Guide on their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent anti-cancer agents that target the microtubule cytoskeleton: Ansamitocin P-3 and paclitaxel (B517696). While both drugs ultimately lead to mitotic arrest and apoptosis, their fundamental interactions with tubulin are diametrically opposed. This guide presents a comprehensive overview of their molecular mechanisms, supported by quantitative experimental data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of their distinct modes of action.

Core Mechanisms of Action: Destabilization vs. Stabilization

The central difference between this compound and paclitaxel lies in their effect on microtubule dynamics. Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

This compound is a potent microtubule-destabilizing agent .[1][2] It belongs to the maytansinoid family of macrolide antibiotics.[3][4] this compound binds to tubulin, likely at or near the vinblastine (B1199706) binding site, and inhibits microtubule polymerization, leading to the disassembly of existing microtubules.[2][3][4][5] This disruption of both interphase and mitotic microtubules triggers the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis, often through a p53-mediated pathway.[3][4][5]

Paclitaxel , a member of the taxane (B156437) family, is a well-known microtubule-stabilizing agent .[6][7] It binds to the β-tubulin subunit of the microtubule polymer, promoting the assembly of tubulin dimers into microtubules and preventing their depolymerization.[6][8] This results in the formation of abnormally stable and non-functional microtubules, which disrupts the dynamic instability required for proper mitotic spindle function.[6][7] The cell is consequently arrested in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[6][7]

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various cancer cell lines, providing a quantitative measure of their cytotoxic potency. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.

Cell LineDrugIC50 ConcentrationReference
MCF-7 (Breast Adenocarcinoma)This compound20 ± 3 pM[9][10]
Paclitaxel3.5 µM[11][12]
HeLa (Cervical Carcinoma)This compound50 ± 0.5 pM[9][10]
EMT-6/AR1 (Mouse Mammary Tumor)This compound140 ± 17 pM[9][10]
MDA-MB-231 (Breast Adenocarcinoma)This compound150 ± 1.1 pM[9][10]
Paclitaxel0.3 µM[11][12]
U937 (Histiocytic Lymphoma)This compound0.18 nM[10]
SK-BR-3 (Breast Adenocarcinoma)Paclitaxel4 µM[11][12]
BT-474 (Breast Ductal Carcinoma)Paclitaxel19 nM[12]

Signaling Pathways and Drug Action

The distinct mechanisms of this compound and paclitaxel trigger different cellular responses leading to a common outcome of apoptosis.

Ansamitocin_P3_Pathway cluster_drug This compound cluster_tubulin Tubulin Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Tubulin (Vinblastine site) Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption Inhibits Polymerization, Promotes Depolymerization Spindle Checkpoint Activation (Mad2, BubR1) Spindle Checkpoint Activation (Mad2, BubR1) Mitotic Spindle Disruption->Spindle Checkpoint Activation (Mad2, BubR1) Mitotic Arrest Mitotic Arrest Spindle Checkpoint Activation (Mad2, BubR1)->Mitotic Arrest p53 Activation p53 Activation Mitotic Arrest->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis

This compound Mechanism of Action

Paclitaxel_Pathway cluster_drug Paclitaxel cluster_tubulin Tubulin Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Paclitaxel Paclitaxel Microtubule Microtubule Paclitaxel->Microtubule Binds to β-tubulin Tubulin Tubulin Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule Stabilization Microtubule Stabilization Microtubule->Microtubule Stabilization Inhibits Depolymerization, Promotes Polymerization Formation of Non-functional\nMicrotubule Bundles Formation of Non-functional Microtubule Bundles Microtubule Stabilization->Formation of Non-functional\nMicrotubule Bundles G2/M Arrest G2/M Arrest Formation of Non-functional\nMicrotubule Bundles->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Paclitaxel Mechanism of Action

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanisms of action of this compound and paclitaxel.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity or fluorescence.

Tubulin_Polymerization_Assay Prepare Tubulin Solution Prepare Tubulin Solution Initiate Polymerization Initiate Polymerization Prepare Tubulin Solution->Initiate Polymerization Prepare Test Compounds Prepare Test Compounds Prepare Test Compounds->Initiate Polymerization Monitor Turbidity/Fluorescence Monitor Turbidity/Fluorescence Initiate Polymerization->Monitor Turbidity/Fluorescence Data Analysis Data Analysis Monitor Turbidity/Fluorescence->Data Analysis

Tubulin Polymerization Assay Workflow

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a stock solution of GTP (e.g., 100 mM) and store at -20°C.

    • Prepare stock solutions of this compound, paclitaxel (positive control for stabilization), and a known depolymerizer like nocodazole (B1683961) (positive control for destabilization) in DMSO.

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C.

    • Add the test compounds at various concentrations to the wells. Include vehicle control (DMSO) and positive controls.

    • To initiate polymerization, add cold tubulin solution containing GTP (final concentration ~1 mM) to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • For a turbidity-based assay, measure the absorbance at 340 nm every minute for 60 minutes.

    • For a fluorescence-based assay, a fluorescent reporter that binds to polymerized microtubules is included, and fluorescence is measured at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation and 450 nm emission).[4][8][13][14]

  • Data Analysis:

    • Plot absorbance or fluorescence intensity against time.

    • Determine the rate and extent of polymerization.

    • Calculate the percentage of inhibition or promotion of polymerization compared to the vehicle control to determine IC50 or EC50 values.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effects of drugs on the microtubule network within cells.

Immunofluorescence_Workflow Cell Culture & Treatment Cell Culture & Treatment Fixation Fixation Cell Culture & Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Mounting & Imaging Mounting & Imaging Secondary Antibody Incubation->Mounting & Imaging

Immunofluorescence Workflow

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7, HeLa) onto glass coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with desired concentrations of this compound, paclitaxel, or vehicle control for a specified duration (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature, or ice-cold methanol (B129727) for 5-10 minutes at -20°C.[15]

    • If using paraformaldehyde, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10 minutes.[15]

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBST) for 1 hour.[15]

    • Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer overnight at 4°C.

    • Wash the cells extensively with PBST.

    • Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI, if desired.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize and capture images using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Cell_Cycle_Analysis_Workflow Cell Harvest & Fixation Cell Harvest & Fixation RNase Treatment RNase Treatment Cell Harvest & Fixation->RNase Treatment Propidium (B1200493) Iodide Staining Propidium Iodide Staining RNase Treatment->Propidium Iodide Staining Flow Cytometry Analysis Flow Cytometry Analysis Propidium Iodide Staining->Flow Cytometry Analysis

Cell Cycle Analysis Workflow

Protocol:

  • Cell Preparation and Fixation:

    • Harvest cells after drug treatment and wash with cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.[2][16]

    • Incubate at 4°C for at least 2 hours or store at -20°C.[2][16]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A to eliminate staining of double-stranded RNA.[2][17]

  • Flow Cytometry:

    • Incubate the cells with the staining solution for at least 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. PI fluoresces when excited by a 488 nm laser, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis:

    • The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Apoptosis_Assay_Workflow Cell Harvest Cell Harvest Annexin V & PI Staining Annexin V & PI Staining Cell Harvest->Annexin V & PI Staining Incubation Incubation Annexin V & PI Staining->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis

Apoptosis Assay Workflow

Protocol:

  • Cell Preparation:

    • Harvest both adherent and floating cells after drug treatment.

    • Wash the cells with cold PBS and then with 1X binding buffer.

  • Staining:

    • Resuspend the cells in 1X binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) to the cell suspension.[3][7][18]

  • Incubation:

    • Incubate the cells for 10-15 minutes at room temperature in the dark.[3]

  • Flow Cytometry:

    • Add 1X binding buffer to the stained cells.

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • The cell population is differentiated into four quadrants:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Conclusion

This compound and paclitaxel, despite both targeting tubulin and inducing mitotic arrest, represent two distinct classes of microtubule-targeting agents. This compound acts as a potent microtubule destabilizer, causing their depolymerization, while paclitaxel functions as a stabilizer, preventing their disassembly. This fundamental difference in their mechanism of action is crucial for understanding their specific anti-cancer activities and for the rational design of novel chemotherapeutic strategies. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers in the field of cancer drug discovery and development.

References

Unraveling Ansamitocin P-3's Cross-Resistance Profile in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. Ansamitocin P-3, a potent microtubule-depolymerizing agent, has shown significant promise in cancer therapy. However, the potential for cross-resistance with other tubulin-targeting agents can impact its clinical efficacy. This guide provides a comparative analysis of this compound's cross-resistance profile, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a maytansinoid antibiotic, exerts its potent anti-cancer effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. While it demonstrates high cytotoxicity against a range of cancer cell lines, including some multi-drug resistant variants, its effectiveness can be modulated by mechanisms that also confer resistance to other tubulin inhibitors like taxanes and vinca (B1221190) alkaloids. Key factors influencing cross-resistance include the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), and alterations in tubulin itself. This guide delves into the available data to compare the cross-resistance patterns of this compound with other widely used microtubule-targeting drugs.

Comparative Cytotoxicity of this compound

This compound exhibits picomolar to nanomolar efficacy in various cancer cell lines. The following table summarizes its half-maximal inhibitory concentrations (IC50) in comparison to other tubulin inhibitors in both drug-sensitive and resistant cell lines.

Cell LineDrugIC50Fold ResistancePrimary Resistance Mechanism
MCF-7 (Breast Adenocarcinoma)This compound20 ± 3 pM[1][2]--
Maytansine710 pM[1]--
HeLa (Cervical Carcinoma)This compound50 ± 0.5 pM[1][2]--
MDA-MB-231 (Breast Adenocarcinoma)This compound150 ± 1.1 pM[1][2]--
EMT-6/AR1 (Mouse Mammary Tumor)This compound140 ± 17 pM[1][2]7Multi-drug resistant
361-TM (Trastuzumab-Maytansinoid Resistant)Trastuzumab-Maytansinoid ADC~250-fold increase vs. parental250Increased ABCC1 (MRP1) protein
JIMT1-TM (Trastuzumab-Maytansinoid Resistant)Trastuzumab-Maytansinoid ADC~16-fold increase vs. parental16Decreased Her2 antigen

Mechanisms of Cross-Resistance

The primary mechanisms governing cross-resistance to tubulin-binding agents, including this compound, are multifaceted.

ABC Transporter Overexpression

A major driver of multidrug resistance is the increased expression of efflux pumps that actively transport drugs out of cancer cells.

  • P-glycoprotein (P-gp/ABCB1): Many tubulin inhibitors, including taxanes and vinca alkaloids, are well-known substrates of P-gp. While direct studies on this compound are limited, maytansinoids, in general, are recognized as P-gp substrates. The multi-drug resistant EMT-6/AR1 cell line, which shows a 7-fold resistance to this compound compared to the sensitive MCF-7 line, is known to overexpress P-gp.

  • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Studies on trastuzumab-maytansinoid antibody-drug conjugates (ADCs) have revealed that acquired resistance can be mediated by the upregulation of MRP1. In the 361-TM resistant cell line, a significant increase in ABCC1 protein was observed, leading to a 250-fold increase in resistance to the maytansinoid-based ADC.

Alterations in Tubulin

Changes in the drug's target, β-tubulin, can also lead to resistance.

  • Tubulin Isotype Expression: The differential expression of β-tubulin isotypes can influence drug sensitivity. For instance, increased expression of the βIII-tubulin isotype has been linked to resistance to taxanes in some cancers. While specific studies on this compound's interaction with different tubulin isotypes are not yet available, this remains a potential mechanism of resistance.

  • Tubulin Mutations: Mutations in the genes encoding β-tubulin can alter the drug-binding site, thereby reducing the drug's efficacy. Such mutations have been identified in cell lines resistant to paclitaxel (B517696) and vinca alkaloids. To date, specific tubulin mutations conferring resistance to this compound have not been reported in the literature.

Signaling Pathways in this compound Action and Resistance

This compound's cytotoxic effect is initiated by its binding to tubulin, leading to a cascade of cellular events. Resistance mechanisms can emerge by altering these signaling pathways.

This compound-Induced Apoptosis

The binding of this compound to tubulin disrupts microtubule dynamics, leading to the activation of the spindle assembly checkpoint (SAC). This arrests the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often involving the activation of p53 and the subsequent expression of pro-apoptotic proteins.

cluster_0 This compound Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Depolymerization Microtubule Depolymerization Tubulin->Microtubule Depolymerization Leads to Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Microtubule Depolymerization->Spindle Assembly Checkpoint Activation Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Spindle Assembly Checkpoint Activation->Mitotic Arrest (G2/M) p53 Activation p53 Activation Mitotic Arrest (G2/M)->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis

This compound induced apoptotic pathway.
Potential Resistance Pathways

Resistance to this compound can develop through the modulation of pathways that counteract its cytotoxic effects. The upregulation of ABC transporters is a key resistance mechanism that reduces the intracellular concentration of the drug.

cluster_1 Resistance Mechanism Ansamitocin P-3_ext This compound (extracellular) Ansamitocin P-3_int This compound (intracellular) Ansamitocin P-3_ext->Ansamitocin P-3_int Enters cell Cell Membrane ABC Transporters\n(P-gp, MRP1) ABC Transporters (P-gp, MRP1) Ansamitocin P-3_int->ABC Transporters\n(P-gp, MRP1) Pumped out Tubulin_target Tubulin Ansamitocin P-3_int->Tubulin_target Binds to ABC Transporters\n(P-gp, MRP1)->Ansamitocin P-3_ext Efflux

ABC transporter-mediated drug efflux.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or other tubulin inhibitors for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against tubulin, apoptotic markers (e.g., cleaved caspase-3, PARP), or ABC transporters overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_2 Western Blot Workflow Protein Extraction Protein Extraction Quantification Quantification Protein Extraction->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab Secondary Ab Primary Ab->Secondary Ab Detection Detection Secondary Ab->Detection

References

Ansamitocin P-3: A Potent Tubulin Inhibitor Outperforming Classical Agents in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis reveals the superior efficacy of Ansamitocin P-3, a microtubule-depolymerizing agent, against various cancer cell lines when benchmarked against established tubulin inhibitors such as Paclitaxel, Vincristine, and Colchicine. This guide provides an in-depth look at the quantitative data, experimental methodologies, and underlying molecular mechanisms that position this compound as a promising candidate in oncology research.

This report synthesizes experimental data to offer a clear comparison of this compound's performance. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Comparative Efficacy Against Cancer Cell Lines

This compound exhibits exceptional potency, with half-maximal inhibitory concentrations (IC50) in the picomolar range against several human cancer cell lines. The following table summarizes the IC50 values of this compound compared to other tubulin inhibitors. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions. Due to the variability in published literature, the data presented here is compiled from multiple sources and should be interpreted with this consideration.

Cell LineThis compound IC50 (pM)Paclitaxel IC50 (nM)Vincristine IC50 (nM)Colchicine IC50 (nM)
MCF-7 (Breast Adenocarcinoma)20 ± 3[1][2]3.5 - 64,460239,510~10-100 (general range)
HeLa (Cervical Carcinoma)50 ± 0.5[1][2]2.5 - 7.5--
EMT-6/AR1 (Mouse Mammary Tumor)140 ± 17[1][2]---
MDA-MB-231 (Breast Adenocarcinoma)150 ± 1.1[1][2]300--

Note: IC50 values for Paclitaxel, Vincristine, and Colchicine are sourced from multiple studies and may have been determined using different methodologies and exposure times, leading to a wide range of reported values. The data for this compound is from a single study, providing high consistency for those specific cell lines.

Mechanism of Action: Distinct Interactions with Tubulin

Tubulin inhibitors function by disrupting the dynamics of microtubules, which are essential for cell division. However, they achieve this through binding to different sites on the tubulin protein.

  • This compound : This maytansinoid analog binds to the vinblastine-binding site on β-tubulin, leading to the depolymerization of microtubules.[1][2] This disruption of both interphase and mitotic microtubules triggers cell cycle arrest and subsequent apoptosis.[1][2]

  • Paclitaxel (Taxol) : In contrast to agents that cause depolymerization, Paclitaxel binds to the taxane-binding site on β-tubulin, which stabilizes microtubules and prevents their disassembly. This leads to the formation of abnormal microtubule bundles and mitotic arrest.

  • Vincristine : As a vinca (B1221190) alkaloid, Vincristine also binds to the vinblastine-binding site, but its interaction leads to the inhibition of tubulin polymerization, resulting in microtubule disassembly.

  • Colchicine : This agent binds to a distinct site on tubulin, known as the colchicine-binding site. This interaction inhibits tubulin polymerization and leads to the depolymerization of microtubules.

Mechanism of Action of Tubulin Inhibitors cluster_inhibitors Tubulin Inhibitors cluster_tubulin Tubulin Dimer (α/β) cluster_effects Effect on Microtubules cluster_outcome Cellular Outcome This compound This compound Vinca Site Vinca Site This compound->Vinca Site Binds to Vincristine Vincristine Vincristine->Vinca Site Binds to Paclitaxel Paclitaxel Taxane Site Taxane Site Paclitaxel->Taxane Site Binds to Colchicine Colchicine Colchicine Site Colchicine Site Colchicine->Colchicine Site Binds to Depolymerization Depolymerization Vinca Site->Depolymerization Stabilization Stabilization Taxane Site->Stabilization Colchicine Site->Depolymerization Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Depolymerization->Mitotic Arrest & Apoptosis Stabilization->Mitotic Arrest & Apoptosis

Figure 1. Comparative mechanism of action of tubulin inhibitors.

Signaling Pathway of this compound Induced Apoptosis

The potent cytotoxic effect of this compound is mediated through a well-defined signaling cascade that culminates in programmed cell death, or apoptosis. Upon depolymerization of the microtubules, the spindle assembly checkpoint is activated, leading to mitotic arrest. This arrest is characterized by the activation of checkpoint surveillance proteins Mad2 and BubR1.[1][2] Subsequently, the tumor suppressor protein p53 is activated, which in turn increases the expression of p21, a cyclin-dependent kinase inhibitor. This cascade ultimately triggers the apoptotic pathway, leading to the elimination of the cancer cell.[1]

This compound Induced Apoptotic Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Depolymerization Microtubule Depolymerization Tubulin->Microtubule Depolymerization Leads to Mitotic Arrest Mitotic Arrest Microtubule Depolymerization->Mitotic Arrest Mad2/BubR1 Activation Mad2/BubR1 Activation Mitotic Arrest->Mad2/BubR1 Activation p53 Activation p53 Activation Mad2/BubR1 Activation->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation Apoptosis Apoptosis p21 Upregulation->Apoptosis

Figure 2. Signaling cascade of this compound leading to apoptosis.

Experimental Protocols

The determination of IC50 values is a critical step in evaluating the efficacy of cytotoxic compounds. The following are detailed methodologies for two common assays used in such studies.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment : The cells are then incubated with various concentrations of the tubulin inhibitor (e.g., this compound from 1 pM to 1000 pM) for a specified period (e.g., 24 to 48 hours). A vehicle control (e.g., 0.1% DMSO) is also included.[1]

  • Cell Fixation : After incubation, the cells are fixed with a solution like 10% trichloroacetic acid (TCA).

  • Staining : The fixed cells are washed and then stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

  • Wash and Solubilization : Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement : The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis : The IC50 value is calculated by plotting the percentage of cell survival against the drug concentration and fitting the data to a dose-response curve.

MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Similar to the SRB assay, cells are seeded in 96-well plates and allowed to attach.

  • Drug Treatment : Cells are treated with a range of concentrations of the test compound for the desired duration.

  • MTT Reagent Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation : The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured on a microplate reader, typically at a wavelength between 500 and 600 nm.

  • Data Analysis : The IC50 value is determined by plotting the percentage of cell viability (relative to the untreated control) against the drug concentration.

General Workflow for Cytotoxicity Assays cluster_assay Assay Specific Steps Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate Overnight Incubate Overnight Seed Cells in 96-well Plate->Incubate Overnight Treat with Tubulin Inhibitor Treat with Tubulin Inhibitor Incubate Overnight->Treat with Tubulin Inhibitor Incubate for 24-48h Incubate for 24-48h Treat with Tubulin Inhibitor->Incubate for 24-48h SRB Assay SRB Assay Incubate for 24-48h->SRB Assay OR MTT Assay MTT Assay Incubate for 24-48h->MTT Assay Fix Cells Fix Cells SRB Assay->Fix Cells Add MTT Reagent Add MTT Reagent MTT Assay->Add MTT Reagent Stain with SRB Stain with SRB Fix Cells->Stain with SRB Solubilize Dye Solubilize Dye Stain with SRB->Solubilize Dye Read Absorbance (SRB) Read Absorbance (SRB) Solubilize Dye->Read Absorbance (SRB) Calculate IC50 Calculate IC50 Read Absorbance (SRB)->Calculate IC50 Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance (MTT) Read Absorbance (MTT) Solubilize Formazan->Read Absorbance (MTT) Read Absorbance (MTT)->Calculate IC50 End End Calculate IC50->End

Figure 3. Standardized workflow for determining IC50 values.

References

A Comparative Guide to Ansamitocin P-3 and DM1 for Antibody-Drug Conjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ansamitocin P-3 and its derivative, DM1, as payloads in antibody-drug conjugates (ADCs). While direct head-to-head comparisons in identical ADC formats are limited in publicly available literature, this document synthesizes existing data to highlight the key attributes of each maytansinoid and their implications for ADC performance.

Introduction: A Tale of Two Maytansinoids

This compound and DM1 are both potent microtubule-inhibiting agents belonging to the maytansinoid family. Their primary mechanism of action involves binding to tubulin, disrupting microtubule assembly, and ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2]

It is crucial to understand the relationship between these two molecules. This compound is a natural product isolated from the fermentation of the microorganism Actinosynnema pretiosum.[3][4] It serves as a key precursor for the semi-synthesis of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine), a derivative specifically designed for conjugation to antibodies.[5] This relationship means they are not typically viewed as direct competitors for the same ADC pipeline but rather as sequential components in the manufacturing of maytansinoid-based ADCs.

This guide will compare the intrinsic properties of this compound with the well-documented performance of DM1 in the context of ADCs, most notably Trastuzumab emtansine (T-DM1).

Mechanism of Action

Both this compound and DM1 exert their cytotoxic effects by interfering with microtubule dynamics. Upon internalization of the ADC into the target cancer cell, the payload is released and binds to tubulin at the vinca (B1221190) alkaloid binding site, inhibiting its polymerization into microtubules.[2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]

ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (this compound or DM1) Lysosome->Payload Payload Release Tubulin Tubulin Payload->Tubulin Binding Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction

Caption: Mechanism of action for this compound and DM1-based ADCs.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and DM1. It is important to note that the cytotoxicity data for this compound is for the free drug, while the data for DM1 is often presented in the context of an ADC, which can influence its apparent potency.

Table 1: In Vitro Cytotoxicity

Compound/ADCCell LineIC50Citation
This compound MCF-7 (Breast Cancer)20 ± 3 pM[2]
HeLa (Cervical Cancer)50 ± 0.6 pM[2]
EMT-6/AR1 (Murine Mammary Carcinoma)140 ± 17 pM[2]
MDA-MB-231 (Breast Cancer)150 ± 1.1 pM[2]
DM1 (free drug) CD30-positive cell lines7.06 to 39.53 nM[1]
Anti-CD30-MCC-DM1 Karpas 299 (Lymphoma)0.06 nM[1]
Trastuzumab-DM1 (T-DM1) SK-BR-3 (Breast Cancer, HER2+)4.7 x 10⁻¹¹ to 1.2 x 10⁻¹⁰ M[6]
BT-474 (Breast Cancer, HER2+)0.085 to 0.148 µg/mL[6]

Table 2: Pharmacokinetics of ADCs

ADCSpeciesClearanceHalf-life (t1/2)Volume of Distribution (Vc)Citation
Trastuzumab-DM1 (T-DM1) Human0.676 L/day3.94 days3.127 L[7]
Trastuzumab-DM1 (T-DM1) Cynomolgus Monkey9.4–11.5 mL/day/kg~3-5 days-[6]
This compound (free drug) Rat-Triexponential decline-[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of ADC performance.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of ADCs on cancer cell lines.

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Add_ADC Add ADC dilutions to cells Cell_Seeding->Add_ADC ADC_Dilution Prepare serial dilutions of ADC ADC_Dilution->Add_ADC Incubation Incubate for 72-120 hours Add_ADC->Incubation Add_MTT Add MTT reagent Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target and control cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Replace the existing medium in the wells with the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

In Vivo Efficacy Study in Xenograft Models

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of an ADC.

Tumor_Implantation Implant tumor cells subcutaneously in mice Tumor_Growth Monitor tumor growth Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization ADC_Administration Administer ADC intravenously Randomization->ADC_Administration Monitoring Monitor tumor volume and body weight ADC_Administration->Monitoring Endpoint Endpoint determination (e.g., tumor size, time) Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition Endpoint->Data_Analysis

Caption: Workflow for an in vivo efficacy study in a xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cell line

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • ADC Administration: Administer the ADC, vehicle, or control ADC to the respective groups, typically via intravenous injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a specific size, or at a predetermined time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.

ADC Stability Assay in Plasma

This protocol is used to evaluate the stability of the ADC and the rate of payload deconjugation in plasma.

Procedure:

  • Incubation: Incubate the ADC in plasma (from relevant species, e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).

  • Analysis:

    • Intact ADC and Total Antibody: Use ELISA or LC-MS to quantify the concentration of the intact ADC (with payload attached) and the total antibody. The difference between these values indicates the amount of deconjugated antibody.

    • Free Payload: Use LC-MS/MS to quantify the amount of free payload released into the plasma.

  • Data Analysis: Plot the concentration of intact ADC, total antibody, and free payload over time to determine the stability profile and deconjugation rate.

Pharmacokinetic (PK) Analysis

This protocol describes the assessment of the absorption, distribution, metabolism, and excretion (ADME) of an ADC in an animal model.

Procedure:

  • ADC Administration: Administer a single dose of the ADC to animals (typically rats or cynomolgus monkeys) via intravenous injection.

  • Sample Collection: Collect blood samples at multiple time points post-administration.

  • Sample Processing: Process blood samples to obtain plasma.

  • Bioanalysis:

    • Total Antibody: Quantify using a ligand-binding assay (LBA) such as ELISA.

    • Intact ADC: Quantify using an ELISA that detects both the antibody and the payload.

    • Unconjugated Payload: Quantify using LC-MS/MS.

  • Data Analysis: Use pharmacokinetic modeling software to analyze the concentration-time data and determine key PK parameters such as clearance, volume of distribution, and half-life.[7][9][10]

Conclusion

Both this compound and DM1 are highly potent maytansinoids that serve as effective payloads for ADCs. The primary distinction lies in their roles: this compound is a natural precursor, while DM1 is a specifically engineered derivative for antibody conjugation.

The available data demonstrates the exceptional picomolar cytotoxicity of free this compound.[2] In the context of an ADC, DM1 has been clinically validated in T-DM1, showcasing a favorable therapeutic window with significant efficacy and manageable toxicity.[11]

While a direct comparison of an this compound ADC and a DM1 ADC is not available, the established success of DM1 in multiple clinical and preclinical settings underscores its well-characterized and optimized profile for ADC development. Future research involving direct comparative studies of ADCs constructed with this compound and DM1, using identical antibody and linker formats, would be invaluable for a definitive performance assessment. The provided experimental protocols offer a framework for conducting such comparative studies.

References

In Vivo Bioactivity of Ansamitocin P-3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo bioactivity of Ansamitocin P-3 against other microtubule-targeting agents. The information is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.

This compound, a potent maytansinoid, has demonstrated significant antitumor activity in various in vivo models. Its primary mechanism of action is the inhibition of microtubule assembly by binding to tubulin, leading to cell cycle arrest and apoptosis.[1] Furthermore, recent studies have unveiled its ability to modulate the tumor microenvironment, adding another dimension to its anticancer properties. This guide compares the in vivo efficacy of this compound and its analogs with established microtubule inhibitors, namely vinca (B1221190) alkaloids and taxanes.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the antitumor activity of this compound/maytansinoids and comparable agents in murine leukemia and melanoma models. Due to the limited number of direct head-to-head studies, data is compiled from various sources to provide a comparative overview.

Table 1: Comparison of Antitumor Activity in Murine P388 Leukemia Model

CompoundDosing RegimenAnimal ModelPrimary Efficacy EndpointResult (% ILS*)Reference
Maytansine (B1676224)Not SpecifiedP388-bearing miceIncrease in LifespanActive
Vincristine (B1662923)1.5 or 2.0 mg/kg (initial) + 0.1 mg/kg (daily for 10 days)P388-bearing miceIncrease in Lifespan & CuresProlonged lifespan, up to 60% cures (with verapamil)[2]

*% ILS: Percent Increase in Lifespan. Data for maytansine is qualitative ("active") as specific %ILS values were not available in the searched literature. Vincristine data includes co-administration with verapamil (B1683045) to overcome resistance.

Table 2: Comparison of Antitumor Activity in Murine B16 Melanoma Model

CompoundDosing RegimenAnimal ModelPrimary Efficacy EndpointResultReference
This compoundIntratumoral injectionsC57BL/6 mice with B16F10 tumorsTumor Growth InhibitionDurable growth inhibition (in combination with anti-PD-1/CTLA-4)[3]
MaytansineNot SpecifiedB16-bearing miceTumor Growth InhibitionEffective
Paclitaxel (B517696)10 mg/kg (i.p., 3 times)C57BL/6 mice with B16F10 tumorsTumor Growth InhibitionSignificant tumor growth inhibition[4]
VincristineNot SpecifiedB16-bearing miceIncrease in LifespanSignificantly longer median survival time[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and further investigation.

This compound in a Syngeneic Melanoma Model (Immunomodulatory Effects)

  • Animal Model: 6-8 week old female C57BL/6 mice.

  • Cell Line: B16F10 melanoma cells.

  • Tumor Inoculation: 1 x 105 B16F10 cells were injected subcutaneously into the flank.

  • Treatment Protocol: Once tumors were palpable, this compound was administered intratumorally. For combination therapies, anti-PD-1 or anti-CTLA-4 antibodies were given intraperitoneally.

  • Efficacy Evaluation: Tumor growth was monitored using caliper measurements.

  • Immunophenotyping: Tumor-draining lymph nodes and tumors were harvested for flow cytometric analysis to assess dendritic cell maturation and T-cell activation.[3]

Paclitaxel in a Syngeneic Melanoma Xenograft Model

  • Animal Model: 6-week old female C57BL/6 mice.

  • Cell Line: B16F10 melanoma cells.

  • Tumor Inoculation: 2 x 106 cells were inoculated subcutaneously onto the back of the mice.

  • Treatment Protocol: When tumor volume reached an average of 1885 mm³, paclitaxel (10 mg/kg) was administered by intraperitoneal injection three times on days 12, 14, and 16 post-inoculation.

  • Efficacy Evaluation: Tumor growth inhibition and survival rates were monitored.[4]

Vincristine in a Murine Leukemia Model

  • Animal Model: P388 leukemia-bearing mice.

  • Tumor Inoculation: Inoculation of P388 leukemia cells.

  • Treatment Protocol: An initial dose of vincristine (1.5 or 2.0 mg/kg) was administered. After one week, a daily dose of 0.1 mg/kg was given for ten treatments. In some cohorts, verapamil (75 mg/kg) was co-administered to counteract resistance.

  • Efficacy Evaluation: The primary endpoints were the prolongation of lifespan and the number of cured mice.[2]

Visualizing Mechanisms and Workflows

This compound's Dual Antitumor Mechanism

cluster_direct Direct Cytotoxicity cluster_immune Immunomodulation This compound This compound Tubulin Binding Tubulin Binding This compound->Tubulin Binding Microtubule Depolymerization Microtubule Depolymerization Tubulin Binding->Microtubule Depolymerization Mitotic Arrest Mitotic Arrest Microtubule Depolymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis AP-3_immune This compound DC_Maturation Dendritic Cell Maturation AP-3_immune->DC_Maturation Antigen_Presentation Enhanced Antigen Presentation DC_Maturation->Antigen_Presentation T-Cell_Activation T-Cell Activation Antigen_Presentation->T-Cell_Activation Immune_Attack Anti-Tumor Immune Response T-Cell_Activation->Immune_Attack start Tumor Cell Culture & Preparation inoculation Subcutaneous/Intravenous Inoculation into Mice start->inoculation monitoring Tumor Growth Monitoring inoculation->monitoring treatment Treatment Initiation (Drug vs. Vehicle) monitoring->treatment data_collection Tumor Volume/Survival Data Collection treatment->data_collection endpoint Endpoint Analysis (e.g., Tumor Weight, Histology, Immune Profiling) data_collection->endpoint

References

Safety Operating Guide

Proper Disposal of Ansamitocin P-3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ansamitocin P-3, a potent cytotoxic agent, requires stringent disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. As a member of the maytansinoid family, this compound is classified as a hazardous substance, and all materials contaminated with it must be handled and disposed of in accordance with federal, state, and local regulations for cytotoxic waste.[1][2] This guide provides essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe management of this compound waste.

Hazard Identification and Immediate Safety Precautions

This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3][4][5] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated and controlled area to minimize exposure risk.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various stages of handling and disposal.

Activity Recommended Personal Protective Equipment (PPE)
Handling solid this compound Double nitrile gloves, disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 respirator or higher.
Preparing solutions Double nitrile gloves, disposable gown, safety glasses with side shields or goggles, and work should be performed in a certified chemical fume hood or biological safety cabinet.
Administering to cell cultures or animals Double nitrile gloves, disposable gown, and safety glasses.
Waste segregation and packaging Double nitrile gloves, disposable gown, and safety glasses.
Spill cleanup Double nitrile gloves (consider thicker, chemical-resistant gloves), disposable gown, safety goggles, and a fit-tested N95 respirator or higher.

Disposal Procedures

All waste contaminated with this compound, including unused product, empty containers, contaminated labware (e.g., pipette tips, culture plates), and used PPE, must be treated as hazardous cytotoxic waste.[1][6] Do not dispose of this material with general laboratory or household trash, and prevent it from entering the sewage system.[3]

Two primary methods for the proper disposal of this compound waste are incineration and chemical degradation.

Incineration at a licensed hazardous waste facility is the most effective and recommended method for the complete destruction of this compound and other cytotoxic compounds.[1]

Operational Protocol for Incineration:

  • Segregation: Collect all this compound contaminated waste in designated, leak-proof, and puncture-resistant containers. These containers should be clearly labeled as "Cytotoxic Waste for Incineration" with the appropriate hazard symbols.

  • Packaging:

    • Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for cytotoxic waste.

    • Solid Waste: Contaminated gloves, gowns, labware, and other solid materials should be placed in thick, yellow chemotherapy waste bags.

    • Liquid Waste: Unused solutions of this compound should be collected in a sealed, leak-proof container clearly labeled with its contents.

  • Storage: Store the sealed waste containers in a secure, designated area with limited access until they are collected by a licensed hazardous waste disposal service.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal, in accordance with institutional and regulatory requirements.

Chemical degradation can be an effective alternative for inactivating this compound in a laboratory setting prior to final disposal, particularly for liquid waste. The following protocols are based on the known chemical liabilities of maytansinoids, such as the hydrolysis of the C-3 ester side chain, and the use of strong oxidizing agents.

It is critical to note that these are representative protocols and must be validated under controlled laboratory conditions to ensure complete inactivation before final disposal.

Experimental Protocol 1: Alkaline Hydrolysis

This method aims to hydrolyze the C-3 ester of this compound, a key structural feature for its biological activity.

  • Preparation: In a chemical fume hood, prepare a 1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution.

  • Inactivation:

    • For liquid waste containing this compound, add a sufficient volume of the 1 M hydroxide solution to achieve a final concentration of at least 0.1 M hydroxide.

    • Stir the solution at room temperature for a minimum of 24 hours.

  • Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an appropriate acid (e.g., hydrochloric acid).

  • Disposal: The neutralized solution should be disposed of as hazardous chemical waste through a licensed disposal service.

Experimental Protocol 2: Oxidation with Potassium Permanganate (B83412)

Potassium permanganate is a strong oxidizing agent that can degrade complex organic molecules.

  • Preparation: In a chemical fume hood, prepare a 0.1 M potassium permanganate (KMnO₄) solution.

  • Inactivation:

    • To the liquid waste containing this compound, slowly add the 0.1 M KMnO₄ solution until a persistent purple color is observed, indicating an excess of permanganate.

    • Allow the reaction to proceed for at least 2 hours at room temperature.

  • Quenching: Quench the excess potassium permanganate by adding a reducing agent, such as sodium bisulfite, until the purple color disappears.

  • Disposal: The final solution should be disposed of as hazardous chemical waste.

Quantitative Data for Chemical Degradation:

Parameter Alkaline Hydrolysis Potassium Permanganate Oxidation
Reagent Sodium Hydroxide or Potassium HydroxidePotassium Permanganate
Reagent Concentration 1 M0.1 M
Final Reagent Concentration in Waste ≥ 0.1 MExcess (persistent purple color)
Reaction Time ≥ 24 hours≥ 2 hours
Temperature Room TemperatureRoom Temperature

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Secure: Secure the area and prevent entry.

  • PPE: Don the appropriate PPE for spill cleanup (see table above).

  • Containment: For liquid spills, contain the spill using absorbent pads from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid generating dust.

  • Cleanup:

    • Carefully clean the spill area, working from the outside in.

    • Use a detergent solution to clean the area, followed by a rinse with water.

    • For surface decontamination, a solution of sodium hypochlorite (B82951) (e.g., 10% bleach solution) can be effective, but care must be taken as it can be corrosive.

  • Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste for incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

AnsamitocinP3_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Packaging cluster_disposal Disposal Pathway Start This compound Waste Generated SolidWaste Solid Waste (PPE, Labware) Start->SolidWaste LiquidWaste Liquid Waste (Solutions) Start->LiquidWaste SharpsWaste Sharps Waste Start->SharpsWaste PackageSolid Package in Yellow Chemotherapy Waste Bags SolidWaste->PackageSolid PackageLiquid Collect in Sealed, Labeled Containers LiquidWaste->PackageLiquid PackageSharps Place in Cytotoxic Sharps Container SharpsWaste->PackageSharps Incineration Incineration (Primary) PackageSolid->Incineration PackageLiquid->Incineration Direct ChemicalDegradation Chemical Degradation (Alternative for Liquids) PackageLiquid->ChemicalDegradation Pre-treatment PackageSharps->Incineration FinalDisposal Dispose as Hazardous Waste via Licensed Service Incineration->FinalDisposal ChemicalDegradation->FinalDisposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment while maintaining regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of highly potent compounds like Ansamitocin P-3 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the protection of both personnel and the research environment.

This compound, a potent microtubule inhibitor, is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Due to its cytotoxic nature, stringent safety protocols must be followed at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the required PPE for various procedures.

Procedure Glove Requirement Gown Eye/Face Protection Respiratory Protection
Unpacking/Storage Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 certified).Disposable, fluid-resistant gown that closes in the back.[5][6]Safety glasses with side shields.Not typically required if no aerosols are generated.
Weighing/Aliquoting (Powder) Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 certified).Disposable, fluid-resistant gown that closes in the back.[5][6]Full-face shield or safety goggles worn with a fluid-resistant mask.[3][5]Fit-tested N95 or N100 respirator is mandatory. For larger quantities or longer durations, a Powered Air-Purifying Respirator (PAPR) is recommended.[3][6]
Reconstitution/Dilution (Liquid) Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 certified).Disposable, fluid-resistant gown that closes in the back.[5][6]Full-face shield or safety goggles worn with a fluid-resistant mask.[3][5]Work should be performed in a certified chemical fume hood or biological safety cabinet (BSC).[5] A fit-tested N95 respirator should be readily available for immediate use in case of a spill outside the containment unit.
Spill Cleanup Double-gloving with heavy-duty nitrile or neoprene gloves over chemotherapy-tested inner gloves.Disposable, fluid-resistant gown that closes in the back.[5][6]Full-face shield and safety goggles.[3]For small spills (<5 mL or 5 g), a fit-tested N95 or N100 respirator. For large spills, a full-facepiece chemical cartridge-type respirator or a PAPR is required.[6]
Waste Disposal Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 certified).Disposable, fluid-resistant gown that closes in the back.[5][6]Safety glasses with side shields.Not typically required if waste is properly contained.

Glove Selection: It is crucial to use gloves that have been tested for resistance to chemotherapy drugs according to ASTM D6978 standards.[1][5][7] Nitrile or neoprene gloves are generally recommended over latex.[5] Always use a double-gloving technique, with the outer glove covering the cuff of the gown.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section provides a procedural workflow for handling this compound from receipt to use. All procedures involving open handling of this compound must be conducted in a designated area, within a certified chemical fume hood, biological safety cabinet (BSC), or glove box to prevent exposure.

cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area 2 Weigh/Aliquot Powder Weigh/Aliquot Powder Prepare Work Area->Weigh/Aliquot Powder 3 Reconstitute/Dilute Reconstitute/Dilute Weigh/Aliquot Powder->Reconstitute/Dilute 4 Perform Experiment Perform Experiment Reconstitute/Dilute->Perform Experiment 5 Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces 6 Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste 7 Doff PPE Doff PPE Segregate Waste->Doff PPE 8 Wash Hands Wash Hands Doff PPE->Wash Hands 9 Receiving Receiving Receiving->Don PPE 1

Caption: Operational workflow for handling this compound.

Experimental Protocol: Step-by-Step Guidance

  • Receiving and Storage:

    • Upon receipt, inspect the package for any signs of damage or leakage.

    • Don a lab coat and a single pair of nitrile gloves before opening the outer shipping container.

    • If the primary container is intact, transfer it to a designated, clearly labeled, and secure storage location. This compound should be stored in a tightly sealed container.[1]

    • If any damage is found, treat it as a spill and follow the spill cleanup procedure.

  • Preparation of Work Area:

    • Don all required PPE as specified in the table above for the task to be performed.

    • Cover the work surface of the chemical fume hood or BSC with a disposable, plastic-backed absorbent pad.[5]

    • Gather all necessary equipment and reagents before starting work.

  • Handling (Weighing, Reconstitution):

    • Perform all manipulations that may generate aerosols or involve powders within a certified chemical fume hood, BSC, or glove box.

    • Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.

    • When weighing the powder, do so carefully to minimize aerosol generation.

    • For reconstitution, slowly add the solvent to the vial containing the powder to avoid splashing.

  • Post-Handling and Decontamination:

    • After completing the experimental work, decontaminate all surfaces and equipment.

    • A two-step cleaning process is recommended: first with a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate), followed by sterile water.[4]

    • For known contamination, a solution of sodium hypochlorite (B82951) (0.5% w/v) can be effective for decontamination.[8]

    • All cleaning materials must be disposed of as cytotoxic waste.

  • Personal Decontamination:

    • Remove PPE in the following order: outer gloves, gown, inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup:

  • Alert and Secure: Immediately alert others in the area and restrict access to the spill.

  • Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator.

  • Containment:

    • For liquid spills, gently cover with absorbent pads, working from the outside in.

    • For powder spills, cover with damp absorbent pads to avoid aerosolizing the powder.

  • Cleanup:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using forceps or a scoop and place them in a designated cytotoxic waste container.

    • Clean the spill area twice with a detergent solution, followed by a rinse with water.

  • Disposal: All cleanup materials are to be disposed of as cytotoxic waste.

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a large volume of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek immediate medical attention after any exposure and report the incident to your institution's environmental health and safety department.

Disposal Plan: Managing Cytotoxic Waste

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to federal, state, and institutional regulations.[3][9] Do not dispose of this waste in the regular trash or down the drain.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid Waste Solid Waste Yellow Chemo Bin (Solids) Yellow Chemo Bin (Solids) Solid Waste->Yellow Chemo Bin (Solids) Liquid Waste Liquid Waste Sealed Chemo Container (Liquids) Sealed Chemo Container (Liquids) Liquid Waste->Sealed Chemo Container (Liquids) Sharps Waste Sharps Waste Puncture-Proof Chemo Sharps Container Puncture-Proof Chemo Sharps Container Sharps Waste->Puncture-Proof Chemo Sharps Container Label & Document Label & Document Yellow Chemo Bin (Solids)->Label & Document Sealed Chemo Container (Liquids)->Label & Document Puncture-Proof Chemo Sharps Container->Label & Document Store in Designated Area Store in Designated Area Label & Document->Store in Designated Area EHS Pickup for Incineration EHS Pickup for Incineration Store in Designated Area->EHS Pickup for Incineration

Caption: Disposal plan for this compound waste.

Disposal Protocol: Step-by-Step Guidance

  • Segregation at the Source:

    • Solid Waste: Place all contaminated solid waste (e.g., gloves, gowns, absorbent pads, empty vials) into a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.[10] These containers should be clearly labeled as "Cytotoxic Waste."

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as "Cytotoxic Waste" with the chemical name.

    • Sharps Waste: Dispose of all contaminated sharps (e.g., needles, syringes, glass pipettes) in a designated, puncture-proof sharps container for chemotherapy waste.

  • Container Management:

    • Do not overfill waste containers. Seal them when they are three-quarters full.

    • Ensure all containers are securely closed to prevent leakage.

  • Storage and Pickup:

    • Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

    • Arrange for the disposal of cytotoxic waste through your institution's environmental health and safety department. The standard disposal method for cytotoxic waste is incineration.[3]

By adhering to these detailed safety and handling protocols, you can minimize the risks associated with this compound and ensure a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before beginning any work.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。